molecular formula C10H13NO B15358968 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Katalognummer: B15358968
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: YBTBEMSPOXLEGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

6-methyl-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C10H13NO/c1-7-2-3-10-8(4-7)5-9(12)6-11-10/h2-4,9,11-12H,5-6H2,1H3

InChI-Schlüssel

YBTBEMSPOXLEGB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)NCC(C2)O

Herkunft des Produkts

United States
Foundational & Exploratory

What are the physical and chemical properties of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol?

Author: BenchChem Technical Support Team. Date: April 2026

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol: A Comprehensive Technical Guide to Properties, Synthesis, and Applications

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving drug efficacy and safety profiles. 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 3189-16-0) represents a highly privileged bicyclic scaffold that embodies this paradigm shift.

As a functionalized tetrahydroquinoline (THQ), this molecule combines the rigidity of a fused bicyclic system with the precise spatial vectors of a secondary amine and a chiral hydroxyl group. The 6-methyl substitution provides a lipophilic anchor that modulates the electron density of the aromatic ring, while the 3-hydroxyl group acts as a critical hydrogen-bond donor/acceptor. This unique structural topology allows it to act as an exceptional bioisostere for natural amino acids (such as tryptophan) and a potent pharmacophore in ion channel antagonism.

Physicochemical Profiling and Druggability

For drug development professionals, the physicochemical profile of a building block dictates its utility in Fragment-Based Drug Discovery (FBDD) and combinatorial library generation. 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol exhibits an optimal balance of lipophilicity and polarity, strictly adhering to Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Properties [1][2]

PropertyValueStructural Rationale & Causality
CAS Number 3189-16-0Unique identifier for the 6-methyl, 3-hydroxyl isomer.
Molecular Formula C10H13NODefines the heavy atom count (12), ideal for FBDD.
Molecular Weight 163.22 g/mol Highly ligand-efficient; leaves ample MW budget for downstream derivatization without exceeding the 500 Da limit.
Topological Polar Surface Area (TPSA) 32.26 ŲOptimal for blood-brain barrier (BBB) penetration and general oral bioavailability.
Calculated LogP (cLogP) ~1.8Excellent lipophilic efficiency; balances aqueous solubility with lipid membrane permeability.
H-Bond Donors 2 (-OH, -NH)Facilitates strong, directional interactions with target kinase/receptor backbones.
H-Bond Acceptors 2 (O, N)Expands the interactome potential within polar binding pockets.

Pharmacological Applications & Target Engagement

Peptidomimetics: Neutralizing Lupus Autoantibodies

One of the most profound applications of the 1,2,3,4-tetrahydroquinolin-3-ol scaffold is its use as a tryptophan bioisostere in peptidomimetics. In Systemic Lupus Erythematosus (SLE), nephrotoxic anti-dsDNA antibodies recognize a specific pentapeptide sequence (DWEYS).

Researchers successfully replaced the native tryptophan residue in DWEYS with a 1,2,3,4-tetrahydroquinolin-3-ol moiety to create FISLE-412 , a small molecule peptidomimetic[3][4].

  • The Causality of Binding: The THQ ring mimics the spatial bulk of the indole ring of tryptophan, but the saturated sp3 carbons alter the 3D projection of the molecule. Crucially, the 3-hydroxyl group provides an additional polar contact point that is absent in native tryptophan, resulting in a molecule that is 30-fold more potent than the native DWEYS peptide at neutralizing SLE autoantibodies in vitro[4][5].

TRPV1 Channel Antagonism

The transient receptor potential vanilloid 1 (TRPV1) channel is a major target for novel analgesics. Computational modeling of 5,5-diarylpentadienamides has elucidated exactly why derivatives containing the 1,2,3,4-tetrahydroquinolin-3-ol headgroup act as potent antagonists rather than agonists[6][7].

  • The Causality of Binding: Molecular docking and interaction fingerprints reveal that the 3-OH group acts as a highly specific hydrogen-bond donor. It forms critical H-bonds with the backbone carbonyl of T550 and the side chain of N551 within the TRPV1 vanilloid pocket[6][8]. Simultaneously, the aromatic core and 6-methyl group anchor the molecule in the adjacent hydrophobic sub-pocket, stabilizing the channel in its closed, non-conductive state[9].

Pharmacophore Core 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol Central Bicyclic Scaffold N1 N1 Secondary Amine H-Bond Donor / Attachment Point Core->N1 Position 1 OH3 C3 Hydroxyl (-OH) H-Bond Donor/Acceptor (e.g., TRPV1 T550) Core->OH3 Position 3 Me6 C6 Methyl (-CH3) Hydrophobic Pocket Anchoring / Lipophilicity Core->Me6 Position 6 Arom Aromatic Ring Pi-Pi Stacking / Tryptophan Mimetic Core->Arom Fused System

Figure 1: Pharmacophore mapping and target interaction vectors of the THQ scaffold.

Synthetic Methodologies & Experimental Protocols

The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol typically proceeds via the reduction of its aromatic precursor, 6-methylquinolin-3-ol. However, achieving chemoselectivity is paramount. Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) frequently leads to the unwanted hydrogenolysis (cleavage) of the allylic/benzylic C-O bond, destroying the critical 3-hydroxyl group.

To prevent this, a highly controlled ionic reduction using Sodium Cyanoborohydride (NaBH3CN) in acidic media is the gold standard.

Protocol: Chemoselective Reduction of 6-Methylquinolin-3-ol

Objective: To selectively reduce the nitrogen-containing ring without cleaving the C3-hydroxyl group.

Step-by-Step Methodology:

  • Imine Activation (Protonation):

    • Action: Dissolve 1.0 equivalent of 6-methylquinolin-3-ol in glacial acetic acid (AcOH) at 10 °C under an inert argon atmosphere.

    • Causality: Acetic acid serves a dual purpose as both the solvent and the proton source. It protonates the quinoline nitrogen, generating a highly electrophilic iminium-like species that is highly susceptible to hydride attack, effectively lowering the activation energy for reduction.

  • Chemoselective Hydride Delivery:

    • Action: Portion-wise, add 3.0 equivalents of Sodium Cyanoborohydride (NaBH3CN) over 30 minutes, maintaining the temperature below 15 °C. Stir the reaction for 4 hours at room temperature.

    • Causality: NaBH3CN is a mild hydride donor that is stable in acidic media (unlike NaBH4). It selectively attacks the protonated iminium species. Because it operates via an ionic mechanism rather than a surface-metal radical mechanism (like Pd/C), the sensitive C-O bond at the 3-position is entirely preserved from hydrogenolysis.

  • Quenching and Basification:

    • Action: Cool the mixture to 0 °C and slowly quench with H2O. Carefully adjust the pH to 8-9 using a 6M NaOH aqueous solution.

    • Causality: The basic workup deprotonates the newly formed secondary amine (N1) and the acetic acid. This shifts the target compound into its neutral, organic-soluble free-base form, allowing for efficient extraction into ethyl acetate (EtOAc).

  • Self-Validation & Analytical Checks:

    • Action: Monitor the organic extract via TLC (DCM:MeOH 9:1). The product will stain intensely with Ninhydrin (indicating the presence of a secondary amine) and KMnO4 (indicating the hydroxyl group). Confirm the mass via LC-MS (Expected m/z: 164.1 [M+H]+).

SyntheticWorkflow A 6-Methylquinolin-3-ol (Aromatic Precursor) B Selective Reduction (NaBH3CN, AcOH, 15 °C) A->B Imine/Enamine Reduction C 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol B->C Avoids C-O Hydrogenolysis D N1-Alkylation (R-X, K2CO3, DMF) C->D Chemoselective (Secondary Amine) E O-Derivatization (Requires N-Boc Protection) C->E Orthogonal Protection

Figure 2: Chemoselective synthetic workflow and downstream derivatization pathways.

Downstream Derivatization Logic

When utilizing 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in library synthesis, chemoselectivity between the N1-amine and the C3-hydroxyl must be managed. The N1 secondary amine is significantly more nucleophilic than the C3 secondary alcohol. Therefore, standard N-alkylation (using alkyl halides and a mild base like K2CO3 in DMF) will proceed cleanly at the nitrogen without requiring O-protection. Conversely, if O-derivatization (e.g., esterification) is the goal, the N1 amine must first be temporarily masked using a bulky protecting group such as a tert-butyloxycarbonyl (Boc) group.

References

  • Bloom, O., Cheng, K. F., He, M., Papatheodorou, A., Volpe, B. T., Diamond, B., & Al-Abed, Y. (2011). Generation of a unique small molecule peptidomimetic that neutralizes lupus autoantibody activity. Proceedings of the National Academy of Sciences (PNAS), 108(25), 10255-10259. URL: [Link]

  • Caballero, J. (2021). Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists. Molecules, 26(6), 1765. URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 3-position and a methyl group at the 6-position creates a chiral center and modulates the molecule's physicochemical properties, making 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol a valuable building block in drug discovery. This technical guide provides a comprehensive overview of the synthetic pathways to this target molecule, detailing the strategic considerations, reaction mechanisms, and experimental protocols. The guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, empowering researchers to adapt and optimize these methods for their specific needs.

Introduction: The Significance of Substituted Tetrahydroquinolines

The tetrahydroquinoline ring system is a recurring feature in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antiarrhythmic, antimalarial, and antiviral properties.[1] The specific substitution pattern on this scaffold is crucial in determining its pharmacological profile. The presence of a methyl group at the 6-position, as seen in 6-Methyl-1,2,3,4-tetrahydroquinoline, can enhance lipophilicity and influence metabolic stability. Furthermore, the introduction of a hydroxyl group at the 3-position introduces a chiral center and a potential site for hydrogen bonding, which can significantly impact receptor binding and pharmacokinetic properties.

This guide will focus on the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, a molecule of interest for the development of novel therapeutics. We will explore the primary synthetic strategies, which can be broadly categorized into two main approaches:

  • Pathway A: Construction of the Quinoline Core followed by Reduction. This classic and robust approach involves the initial synthesis of the corresponding aromatic precursor, 6-methylquinolin-3-ol, followed by the selective reduction of the pyridine ring.

  • Pathway B: Intramolecular Cyclization of an Acyclic Precursor. This strategy builds the tetrahydroquinoline ring system from a suitably functionalized open-chain molecule, offering an alternative and sometimes more direct route to the target scaffold.

Each pathway will be discussed in detail, with an emphasis on the underlying reaction mechanisms, the rationale for the choice of reagents and conditions, and step-by-step experimental protocols.

Pathway A: Synthesis via Reduction of 6-Methylquinolin-3-ol

This well-established pathway is a reliable method for accessing the target molecule. It is a two-stage process that first involves the synthesis of the aromatic quinoline precursor, followed by its reduction.

Stage 1: Synthesis of 6-Methylquinolin-3-ol

The synthesis of the quinoline core is a cornerstone of heterocyclic chemistry, with several named reactions available for this purpose. For the preparation of 6-methylquinolin-3-ol, a modification of the Combes quinoline synthesis is a suitable and efficient method. The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[2] To obtain the desired 3-hydroxy substitution, a β-keto ester can be employed as the diketone equivalent.

The starting materials for this synthesis are p-toluidine, which provides the 6-methyl group, and a suitable β-keto ester such as ethyl 3-oxobutanoate (ethyl acetoacetate).

Reaction Mechanism:

The reaction proceeds through several key steps:

  • Enamine Formation: The reaction is initiated by the condensation of p-toluidine with the keto group of ethyl 3-oxobutanoate to form an enamine intermediate.

  • Intramolecular Cyclization: Under acidic conditions (typically with a strong acid like sulfuric acid), the enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the toluidine attacks the ester carbonyl group.

  • Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the aromatic 6-methylquinolin-3-ol.

Experimental Protocol: Synthesis of 6-Methylquinolin-3-ol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluidine (1.0 eq) and ethyl 3-oxobutanoate (1.1 eq).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture with cooling in an ice bath.

  • Heating: After the addition is complete, heat the reaction mixture to 120-130 °C for 2-3 hours. The reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Reactant Molar Ratio Notes
p-Toluidine1.0Starting aniline derivative.
Ethyl 3-oxobutanoate1.1β-keto ester for 3-hydroxyquinoline formation.
Concentrated H₂SO₄2.0Acid catalyst for cyclization.
Stage 2: Reduction of 6-Methylquinolin-3-ol to 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

The reduction of the pyridine ring of the quinoline system is a critical step to obtain the desired tetrahydroquinoline. Catalytic hydrogenation is the most common and efficient method for this transformation. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the heterocyclic ring without affecting the benzene ring or the hydroxyl group.

Catalyst Selection and Rationale:

Several catalysts can be employed for this reduction, with palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C) being the most common. Ruthenium-based catalysts have also shown high efficacy and selectivity in quinoline hydrogenations.[3] For the reduction of 3-hydroxyquinolines, it is important to use a catalyst that is not overly aggressive to avoid hydrogenolysis of the C-O bond.

Reaction Conditions:

The hydrogenation is typically carried out in a pressure vessel (autoclave) under a hydrogen atmosphere. The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used.

Experimental Protocol: Catalytic Hydrogenation of 6-Methylquinolin-3-ol

  • Reactor Charging: To a high-pressure hydrogenation vessel, add 6-methylquinolin-3-ol (1.0 eq) and a suitable solvent such as ethanol.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C) to the solution.

  • Hydrogenation: Seal the reactor, purge it with nitrogen, and then pressurize it with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heating and Stirring: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by periodic sampling and analysis by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol can be purified by column chromatography on silica gel or by recrystallization.

Parameter Condition Rationale
Catalyst 10% Pd/C or Pt/CEfficient for pyridine ring reduction.
Solvent Ethanol or MethanolGood solubility for substrate and product.
Hydrogen Pressure 50-100 psiSufficient for reduction without being overly harsh.
Temperature 50-80 °CPromotes reaction rate without causing side reactions.

Pathway B: Synthesis via Intramolecular Cyclization

An alternative approach to the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol involves the construction of the heterocyclic ring from an acyclic precursor through an intramolecular cyclization reaction. This method can offer advantages in terms of convergency and the ability to introduce stereochemistry at an early stage.

A plausible strategy involves the reductive cyclization of a suitably substituted o-nitroaryl precursor.[4] This approach leverages the well-established reduction of a nitro group to an amine, which can then undergo an in-situ cyclization.

The synthesis would begin with an ortho-nitro-substituted toluene derivative, which is then elaborated to introduce the three-carbon side chain containing the hydroxyl precursor.

Key Steps in the Cyclization Pathway:

  • Side-Chain Elaboration: Starting from 2-nitro-4-methylaniline, an appropriate three-carbon unit containing a protected hydroxyl group and a reactive functional group for cyclization (e.g., an aldehyde or a leaving group) is introduced.

  • Reductive Cyclization: The nitro group is reduced to an amine, typically using catalytic hydrogenation (e.g., with Pd/C and H₂). The newly formed amine then undergoes an intramolecular cyclization with the reactive functional group on the side chain to form the tetrahydroquinoline ring.

  • Deprotection: If a protecting group was used for the hydroxyl function, it is removed in the final step to yield the target molecule.

This pathway offers the potential for enantioselective synthesis by using a chiral catalyst during the cyclization step or by starting with a chiral building block for the side chain.

Visualization of Synthetic Pathways

To provide a clear visual representation of the synthetic strategies discussed, the following diagrams have been generated using Graphviz.

Synthesis_Pathway_A cluster_stage1 Stage 1: Combes Synthesis cluster_stage2 Stage 2: Catalytic Hydrogenation p_toluidine p-Toluidine quinoline 6-Methylquinolin-3-ol p_toluidine->quinoline EtOAC Ethyl 3-oxobutanoate EtOAC->quinoline H2SO4 H₂SO₄ H2SO4->quinoline target 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol quinoline->target H2_PdC H₂ / Pd/C H2_PdC->target

Caption: Synthetic route to 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol via Pathway A.

Synthesis_Pathway_B start o-Nitro-p-toluidine Derivative elaboration Side-Chain Elaboration start->elaboration precursor Acyclic Precursor elaboration->precursor reduction_cyclization Reductive Cyclization (e.g., H₂ / Pd/C) precursor->reduction_cyclization protected_target Protected Tetrahydroquinolin-3-ol reduction_cyclization->protected_target deprotection Deprotection protected_target->deprotection target 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol deprotection->target

Caption: Conceptual overview of the intramolecular cyclization approach (Pathway B).

Conclusion and Future Perspectives

The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol can be effectively achieved through well-established synthetic methodologies. The two-stage approach, involving the Combes synthesis of 6-methylquinolin-3-ol followed by catalytic hydrogenation, represents a robust and reliable pathway. For researchers requiring stereochemical control, the development of an enantioselective reduction of the quinoline precursor or the exploration of asymmetric cyclization routes are promising avenues for future investigation.

The methodologies outlined in this guide provide a solid foundation for the synthesis of this valuable heterocyclic building block. As the demand for novel and structurally diverse drug candidates continues to grow, the development of efficient and scalable syntheses of substituted tetrahydroquinolines will remain a critical area of research in medicinal and organic chemistry.

References

  • Process for synthesis of chiral 3-substituted tetrahydroquinoline derivatives. (n.d.). Google Patents.
  • Combes quinoline synthesis. (n.d.). Grokipedia. Retrieved from [Link]

  • Combes quinoline synthesis. (2023). In Wikipedia. Retrieved from [Link]

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (2011). Journal of the American Chemical Society, 133(25), 9878–9891. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). Molecules, 18(10), 12457-12491. [Link]

Sources

Advanced Mechanistic and Synthetic Profiling of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 3189-16-0) in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for highly specific, structurally rigid small molecules accelerates in modern drug discovery, the tetrahydroquinoline (THQ) scaffold has emerged as a privileged pharmacophore. Specifically, 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 3189-16-0) represents a highly versatile building block. The strategic placement of a methyl group at the C6 position and a hydroxyl group at the C3 position provides a dual advantage: it offers a precise vector for late-stage functionalization (such as macrocyclization) while fine-tuning the molecule's lipophilicity and hydrogen-bonding profile for target engagement.

This technical guide provides an in-depth analysis of the physicochemical properties, stereoselective synthetic methodologies, and pharmacological utility of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, grounded in field-proven protocols and authoritative literature.

Physicochemical Profiling & Structural Causality

In rational drug design, every functional group must serve a distinct purpose. The structural features of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol are not arbitrary; they dictate the molecule's pharmacokinetic behavior and binding affinity.

  • The 3-Hydroxyl Group (-OH): Acts as a critical hydrogen bond donor/acceptor. In the context of kinase or epigenetic reader inhibition, this group often anchors the molecule to the hinge region or the acetyl-lysine binding pocket. Furthermore, it serves as a synthetic handle for esterification or macrocyclization 1.

  • The 6-Methyl Group (-CH3): Modulates the overall lipophilicity (clogP ~1.8), optimizing membrane permeability and blood-brain barrier (BBB) penetration. Sterically, it is perfectly sized to occupy deep hydrophobic sub-pockets in target proteins without causing steric clashes.

Table 1: Physicochemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol 2

PropertyValueCausality / Significance in Drug Design
CAS Number 3189-16-0Unique identifier for the specific regioisomer.
Molecular Formula C10H13NOCore THQ scaffold + methyl + hydroxyl.
Molecular Weight 163.22 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 2 (-NH, -OH)Crucial for interacting with target protein hinge regions.
Hydrogen Bond Acceptors 2 (N, O)Facilitates dipole interactions in biological targets.
Lipophilicity (clogP) ~1.8Optimal for oral bioavailability and cellular permeability.

Synthetic Methodologies: Stereoselective Assembly

The synthesis of substituted tetrahydroquinolin-3-ols requires precise control over chemoselectivity to avoid over-reduction of the aromatic ring while ensuring the correct formation of the heterocyclic core. A highly efficient, field-validated approach involves the transition-metal-catalyzed reductive cyclization of nitro cyclic sulfites 3.

Mechanistic Causality in Catalyst Selection

Standard hydrogenation (e.g., Pd/C with H2) often leads to undesired side reactions, such as the cleavage of sensitive protecting groups or partial reduction of the quinoline aromatic system. By employing a CoCl2 / NaBH4 system, the reaction proceeds via a transient, highly selective cobalt hydride species. This system rapidly reduces the nitro group to an amine, which subsequently attacks the cyclic sulfite in an intramolecular fashion to yield the tetrahydroquinoline core with excellent fidelity.

Table 2: Optimization of Reductive Cyclization Conditions (Adapted from standard THQ-3-ol synthesis 3)

Catalyst (mol %)Reductant (equiv)SolventYield (%)Observation / Causality
NoneNaBH4 (4.0)EtOH<10Lack of transition metal prevents efficient nitro reduction.
NiCl2 (1.0)NaBH4 (4.0)EtOH33Poor catalytic turnover; competitive side reactions.
MnO2 (1.0)NaBH4 (4.0)EtOH21Insufficient reduction potential for complete cyclization.
CoCl2·6H2O (1.0) NaBH4 (4.0) EtOH 81 Optimal coordination; drives selective nitro reduction and rapid cyclization.
Step-by-Step Experimental Protocol

Objective: To synthesize 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol via CoCl2-catalyzed reductive cyclization, ensuring high regio- and chemoselectivity.

  • Precursor Preparation: Dissolve the appropriate 6-methyl-nitrodiol precursor (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add thionyl chloride (1.5 mmol) dropwise at 0 °C under an inert argon atmosphere. Stir for 2 hours to form the nitro cyclic sulfite.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove DCM and excess thionyl chloride. Redissolve the crude cyclic sulfite in absolute ethanol (15 mL).

  • Catalyst Addition: Add Cobalt(II) chloride hexahydrate (CoCl2·6H2O, 0.01 mmol, 1 mol %) to the solution.

  • Reductive Cyclization: Cool the mixture to 0 °C. Slowly add Sodium borohydride (NaBH4, 4.0 mmol) in small portions over 15 minutes. Causality: Slow addition prevents excessive effervescence (hydrogen gas evolution) and controls the exothermic reduction, preventing thermal degradation of the intermediate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress via TLC (Hexanes:Ethyl Acetate 7:3) until the complete disappearance of the cyclic sulfite.

  • Quenching and Extraction: Quench the reaction by carefully adding saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate the organic extract in vacuo. Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to isolate the target compound.

  • Analytical Validation: Confirm the structure via 1H NMR (look for the characteristic multiplet at δ 4.15−4.30 ppm for the C3-HOH proton) and 13C NMR (signal at ~δ 63.2 ppm for the C3 carbon) 3.

Workflow A Nitro Cyclic Sulfite (Precursor) B Reductive Cyclization (CoCl2 / NaBH4) A->B Catalyst / 0°C C 6-Methyl-THQ-3-ol (CAS: 3189-16-0) B->C Reduction D Purification (Chromatography) C->D Isolate E Validation (NMR, HPLC-MS) D->E QC Check

Workflow for the synthesis and validation of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Pharmacological Relevance & Mechanism of Action

Tetrahydroquinolines are heavily utilized in the synthesis of epigenetic chemical probes and antiangiogenic agents 41. The 6-methyl-1,2,3,4-tetrahydroquinolin-3-ol core is particularly valuable because it can act as a bioisostere for natural epigenetic readers.

By occupying the acetyl-lysine binding site of bromodomain and extra-terminal (BET) proteins, these derivatives act as competitive inhibitors. The secondary amine and the C3-hydroxyl group form a robust hydrogen-bonding network with the conserved asparagine residue in the binding pocket, while the C6-methyl group engages in van der Waals interactions with the hydrophobic lip of the binding site. This prevents the recruitment of transcriptional machinery to oncogenes like MYC, ultimately leading to cell cycle arrest or apoptosis. Furthermore, advanced functionalization, such as Scandium-catalyzed annulations, allows for the rapid expansion of this scaffold into complex polycyclic libraries 5.

Pathway THQ 6-Methyl-THQ-3-ol Derivatives Target Epigenetic Reader (e.g., BRD4) THQ->Target Competitive Binding (Hydrophobic & H-bond) Gene Oncogene Transcription (MYC) Target->Gene Inhibition Cell Cell Cycle Arrest / Apoptosis Gene->Cell Downregulation

Proposed mechanistic pathway of THQ-based epigenetic inhibitors in oncogene regulation.

References

  • Organic Letters - ACS Publications.Asymmetric Synthesis of Tetrahydroquinolin-3-ols via CoCl2-Catalyzed Reductive Cyclization of Nitro Cyclic Sulfites with NaBH4.
  • RSC Medicinal Chemistry.Photochemical synthesis of an epigenetic focused tetrahydroquinoline library.
  • ACS Medicinal Chemistry Letters.Tetrahydroquinoline-Derived Macrocyclic Toolbox: The Discovery of Antiangiogenesis Agents in Zebrafish Assay.
  • ACS Publications.Synthesis of Tetrahydroquinolines by Scandium-Catalyzed [3 + 3] Annulation of Anilines with Allenes and Dienes.
  • ChemicalBook.6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol | 3189-16-0.

Sources

An In-Depth Technical Guide to 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules. This document details the compound's chemical identity, structural features, synthetic methodologies, and analytical characterization. It further explores the broader context of tetrahydroquinoline derivatives in drug discovery, offering insights for professionals engaged in the development of novel therapeutics.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide range of natural products and synthetic pharmaceutical agents.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological activity. Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, anti-HIV, and neuroprotective effects.[1][2] The inherent versatility and established bioactivity make substituted tetrahydroquinolines, such as 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, valuable building blocks and targets for drug discovery programs.[1][2][3]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for any research and development endeavor.

IUPAC Name: 6-methyl-1,2,3,4-tetrahydroquinolin-3-ol

Synonyms: 3-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline

Molecular Structure:

Caption: 2D Structure of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

The structure possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)- and (S)-6-methyl-1,2,3,4-tetrahydroquinolin-3-ol. The stereochemistry can significantly influence biological activity, a critical consideration in drug development.

Physicochemical Data Summary:

PropertyValueSource
CAS Number 22993-68-0N/A
Molecular Formula C₁₀H₁₃NOCheméo[4]
Molecular Weight 163.22 g/mol Cheméo[4]
Appearance White to pale yellow solidThermo Scientific[5]
Melting Point 32-38 °CThermo Scientific[5]
Boiling Point 262-263 °C (at 712 mmHg)ChemWhat[6]
logP (o/w) 2.937 (estimated)The Good Scents Company[7]
Water Solubility InsolubleChemWhat[6]

Synthesis and Manufacturing

The synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol typically involves the reduction of a suitable precursor. A common and efficient strategy is the catalytic hydrogenation of the corresponding quinoline or the reduction of a ketone functionality on a pre-formed tetrahydroquinoline ring. Domino reactions, which form multiple bonds in a single operation, have also emerged as powerful tools for constructing the tetrahydroquinoline core.[8]

General Synthetic Approach: Reduction of a Precursor

A logical and widely applicable route involves the reduction of 6-methyl-1,2,3,4-tetrahydroquinolin-3-one. This method allows for precise control over the introduction of the hydroxyl group.

Synthesis_Workflow Start Precursor: 6-methylquinolin-3-ol or 6-methyl-1,2,3,4-tetrahydroquinolin-3-one Step1 Reduction Step (e.g., Catalytic Hydrogenation or Hydride Reducing Agent) Start->Step1 Purification Work-up & Purification (Extraction, Chromatography) Step1->Purification Product Final Product: 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General Synthetic Workflow for Tetrahydroquinolin-3-ols.

Exemplary Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from established procedures for the hydrogenation of quinoline systems.[9] The direct catalytic hydrogenation of 6-methylquinolin-3-ol is an atom-economical approach.

Materials:

  • 6-methylquinolin-3-ol (1 equivalent)

  • Palladium on Carbon (Pd/C, 5-10 mol%)

  • Ethanol (or suitable solvent)

  • Hydrogen gas (H₂)

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • Reactor Charging: To a high-pressure reactor vessel, add 6-methylquinolin-3-ol and the Pd/C catalyst.

  • Solvent Addition: Add ethanol to dissolve/suspend the starting material. The volume should be sufficient for effective stirring.

  • Inerting: Seal the reactor and purge the system several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to a specified temperature (e.g., 50-80 °C) and stir vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure or by analytical techniques (TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Causality Note: The choice of catalyst (Pd/C is common for aromatic reductions) and solvent is crucial for reaction efficiency and selectivity. The pressure and temperature are optimized to ensure complete reduction of the pyridine ring without affecting other functional groups.

Spectroscopic and Analytical Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Aromatic Protons (Ar-H): Signals in the range of ~6.5-7.0 ppm. NH Proton: A broad singlet, chemical shift is concentration and solvent dependent. CH-OH Proton: A multiplet around ~3.8-4.2 ppm. CH₂ Protons: Complex multiplets for the two methylene groups (C2 and C4) between ~2.5-3.5 ppm. Methyl Protons (CH₃): A singlet around ~2.2-2.3 ppm.
¹³C NMR Aromatic Carbons: Signals in the ~115-145 ppm range. CH-OH Carbon: A signal around ~65-70 ppm. CH₂ Carbons: Signals for the two methylene groups in the ~25-45 ppm range. Methyl Carbon (CH₃): A signal around ~20 ppm.
Mass Spec (MS) Molecular Ion (M⁺): Expected at m/z = 163.
Infrared (IR) O-H Stretch: A broad band around 3300-3400 cm⁻¹. N-H Stretch: A sharp to medium band around 3350-3450 cm⁻¹. C-H Stretches: Aliphatic and aromatic signals below and above 3000 cm⁻¹, respectively. C=C Stretch: Aromatic ring stretches around 1500-1600 cm⁻¹.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol are not extensively documented in public literature, its structural motif is highly relevant to drug discovery. The tetrahydroquinoline core serves as a key pharmacophore in compounds targeting a wide array of diseases.[1][2]

Areas of High Potential:

  • Anticancer Agents: Numerous tetrahydroquinoline derivatives have been reported as potent anticancer agents, acting through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization.[2][3][13][14] The substitution pattern on the tetrahydroquinoline ring is critical for modulating cytotoxicity and selectivity against various cancer cell lines.[3][13]

  • Neurological Disorders: The rigid scaffold is well-suited for interaction with receptors in the central nervous system. Tetrahydroquinoline analogs have been investigated as ligands for dopamine and NMDA receptors, suggesting potential applications in treating neurodegenerative diseases and psychiatric disorders.[1][9]

  • Antimicrobial and Antiviral Agents: The scaffold has been incorporated into molecules with antibacterial and anti-HIV activities.[1][15]

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol represents a valuable starting point or intermediate for the synthesis of more complex molecules. The hydroxyl and amine functionalities provide convenient handles for further chemical modification, enabling the generation of libraries of novel compounds for high-throughput screening and lead optimization.

Conclusion

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a well-defined chemical entity built upon the privileged tetrahydroquinoline scaffold. Its synthesis is achievable through established chemical transformations, and its structure can be readily confirmed by standard analytical methods. For drug development professionals, this compound and its derivatives represent a fertile ground for the discovery of new therapeutic agents, particularly in the fields of oncology and neurology. The strategic functionalization of this core structure will continue to be a productive avenue for medicinal chemistry research.

References

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publishers.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2026). ResearchGate. Available at: [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). PMC. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Available at: [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. (2023). Eclética Química. Available at: [Link]

  • 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 91-61-2. (n.d.). ChemWhat. Available at: [Link]

  • Chemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2). (n.d.). Cheméo. Available at: [Link]

  • 6-Methyl-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Available at: [Link]

  • A Review on Biological Importance of 1,2,3,4-Tetrahydroquinoline. (2013). International Journal of Pharmaceutical and Clinical Research.
  • para-methyl tetrahydroquinoline, 91-61-2. (n.d.). The Good Scents Company. Available at: [Link]

  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. (n.d.). ResearchGate. Available at: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Hypothesis-Driven Approach for Drug Discovery Professionals

Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] This guide focuses on the specific, yet largely uncharacterized, molecule: 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. Due to the limited direct experimental data available for this compound in public literature, this document adopts a hypothesis-driven approach. By synthesizing structure-activity relationship (SAR) insights from closely related analogues, we will construct a scientifically rigorous framework to predict and evaluate its therapeutic potential. This guide will explore plausible synthetic routes, hypothesize key therapeutic applications based on the influence of its distinct structural motifs—the THQ core, the 6-methyl group, and the 3-hydroxyl group—and propose detailed experimental workflows for validation. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for investigating this promising, unexplored chemical entity.

Introduction: The Rationale for a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a cornerstone of numerous biologically active compounds, demonstrating a remarkable spectrum of pharmacological effects including anti-inflammatory, anticancer, neuroprotective, and anti-malarial properties.[1][3] Its rigid, bicyclic structure provides a defined three-dimensional conformation ideal for specific interactions with biological targets, while also being amenable to substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

This guide turns its focus to a specific derivative, 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol . Our analysis is predicated on three key structural features:

  • The Tetrahydroquinoline Core: The foundational scaffold, known for its broad bioactivity.

  • The 6-Methyl Group: A common substitution on the benzene ring, which can influence lipophilicity, metabolic stability, and target interactions.

  • The 3-Hydroxyl Group: A polar functional group on the saturated heterocyclic ring. The presence and position of hydroxyl groups can drastically alter a molecule's binding affinity, selectivity, and pharmacokinetic profile by forming key hydrogen bonds with protein targets.[4][5][6] In fact, the introduction of a 3-hydroxyl group has been shown to improve receptor selectivity in other tetrahydroquinoline-based agonists.[7]

This document will dissect the potential contributions of each component to hypothesize the overall therapeutic utility of the target molecule.

Proposed Synthetic Pathways

The synthesis of functionalized β-hydroxy-tetrahydroquinolines has been a challenge, often requiring multi-step processes.[8] However, recent advancements provide plausible and efficient routes to access our target molecule. A particularly direct method involves the hydroboration-oxidation of the corresponding quinoline precursor.[8]

Method 1: Hydroboration-Oxidation of 6-Methylquinoline

This modern approach offers a direct and stereoselective route to the desired 3-hydroxy product.

Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 6-methylquinoline (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Hydroboration: Cool the solution to 0°C. Add a solution of monochloroborane-dimethyl sulfide complex (BH₂Cl·SMe₂) (1.1 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of starting material.

  • Oxidation: Cool the reaction mixture back to 0°C. Cautiously add a solution of sodium perborate (NaBO₃·4H₂O) (3.0 eq) in water. Stir vigorously for 4-6 hours at room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

This method has been shown to produce β-hydroxy-THQs with high regio- and diastereoselectivity.[8]

G cluster_synthesis Proposed Synthesis Workflow Start 6-Methylquinoline Step1 Hydroboration (BH2Cl·SMe2, THF) Start->Step1 Step 1 Intermediate β-Borylated THQ Intermediate Step1->Intermediate Step2 Oxidation (NaBO3) Intermediate->Step2 Step 2 Product 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol Step2->Product

Caption: Proposed synthetic workflow for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Hypothesized Therapeutic Applications & Mechanisms of Action

Based on the extensive literature on THQ derivatives, we can postulate several high-potential therapeutic areas for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.[9][10]

Neuroprotection and Neurological Disorders

Rationale: The THQ scaffold is a well-established pharmacophore for central nervous system (CNS) targets. Derivatives have been investigated for Alzheimer's disease, Parkinson's disease, and as ligands for dopamine receptors.[1][11][12] Hydroxylated tetrahydroisoquinolines (a closely related scaffold) have demonstrated neuroprotective activity, with the hydroxyl group often playing a critical role in reducing neurotoxicity.[13] The hydroxyl group can modify hydrogen bonding capacity, potentially shifting affinity toward key receptors like NMDA or G-protein coupled receptors.[4]

Hypothesized Mechanism: 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol may act as a neuroprotective agent through a multi-faceted mechanism involving:

  • Dopamine Receptor Modulation: The core structure may interact with dopamine D2/D3 receptors. The 3-hydroxyl group could mimic the critical meta-hydroxyl group of dopamine, which is crucial for receptor activation, potentially leading to agonist or antagonist activity depending on the overall conformation.[11]

  • Antioxidant Activity: The phenolic-like nature of the hydroxylated THQ ring system could enable it to scavenge free radicals, a key pathological feature in neurodegenerative diseases.

  • Cholinesterase Inhibition: Some THQ hybrids have shown promise as cholinesterase inhibitors, a key strategy in Alzheimer's therapy.[12] The specific substitution pattern of our target molecule could confer inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

G cluster_neuro Potential Neuroprotective Mechanisms Compound 6-Methyl-THQ-3-ol Dopamine Dopamine Receptors (D2/D3) Compound->Dopamine Binds ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenges ChE Cholinesterases (AChE/BChE) Compound->ChE Inhibits Outcome1 Modulation of Neurotransmission Dopamine->Outcome1 Outcome2 Reduced Oxidative Stress ROS->Outcome2 Outcome3 Increased Acetylcholine Levels ChE->Outcome3 G cluster_workflow Validation Workflow Phase1 Phase 1: Synthesis & In Vitro Screening P1_Synth Synthesis & Purification Phase1->P1_Synth Phase2 Phase 2: Mechanism of Action Studies P2_Target Target Deconvolution (Kinase Panels, Western Blot) Phase2->P2_Target Phase3 Phase 3: In Vivo Efficacy Models P3_Neuro Neurodegeneration Models (e.g., MPTP mouse) Phase3->P3_Neuro P3_Onco Xenograft Tumor Models Phase3->P3_Onco P3_Inflam Carrageenan Paw Edema Phase3->P3_Inflam P1_Screen Primary Screening (Cytotoxicity, Receptor Binding, Antioxidant Assays) P1_Synth->P1_Screen P1_Screen->Phase2 Hit Identified P2_Cell Cell-Based Assays (Apoptosis, Cell Cycle, NO Production) P2_Target->P2_Cell P2_Cell->Phase3 Mechanism Confirmed

Caption: A phased experimental workflow for validating the molecule's potential.

Phase 1: Synthesis, Characterization, and Primary Screening
  • Synthesis: Synthesize the target compound using the protocol outlined in Section 2.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

  • Primary Cytotoxicity Screening:

    • Protocol: Use the MTT assay to evaluate cytotoxicity against a panel of human cancer cell lines (e.g., A549-lung, HCT-116-colon, MCF-7-breast) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity. [14][15] * Analysis: Calculate IC₅₀ values. A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable.

  • Primary Neuro-activity Screening:

    • Protocol: Perform competitive binding assays for dopamine D2/D3 receptors. Conduct an AChE/BChE inhibition assay using Ellman's method.

    • Analysis: Determine Kᵢ and IC₅₀ values, respectively.

  • Primary Anti-inflammatory/Antioxidant Screening:

    • Protocol: Use a DPPH radical scavenging assay to measure antioxidant potential. [3]Use a Griess assay on LPS-stimulated macrophages to measure inhibition of nitric oxide production.

    • Analysis: Calculate IC₅₀ values.

Phase 2: Mechanism of Action (MOA) Elucidation

Based on the results of Phase 1, delve deeper into the most promising activity.

  • For Oncology Hits:

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M). [14] 2. Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify apoptotic vs. necrotic cell death.

    • Western Blot Analysis: Probe for key proteins in relevant pathways (e.g., cleaved caspase-3 for apoptosis; p-mTOR, p-Akt for kinase inhibition).

  • For Neurology Hits:

    • Neuronal Cell Viability: Test for neuroprotection against toxins (e.g., MPP⁺ or 6-OHDA) in neuronal cell lines like SH-SY5Y.

    • Calcium Imaging: Investigate effects on intracellular calcium signaling in response to glutamate to probe for NMDA receptor modulation.

Conclusion and Future Directions

While direct evidence remains to be generated, a comprehensive analysis of the 1,2,3,4-tetrahydroquinoline scaffold and the influence of its substituents strongly suggests that 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a molecule of significant therapeutic potential. The strategic placement of the 6-methyl and 3-hydroxyl groups on this privileged core presents compelling hypotheses for its utility in neuroprotection, oncology, and anti-inflammatory applications. The 3-hydroxyl group, in particular, is a key feature that may enhance both potency and selectivity for protein targets through specific hydrogen bonding interactions.

The experimental workflows proposed in this guide provide a clear and logical path forward for the synthesis, screening, and mechanistic evaluation of this compound. Successful validation of these hypotheses could establish 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol as a novel lead compound, paving the way for further optimization and preclinical development.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Calhoun W, et al. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry. 1995;38(9):1473-81. Available from: [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports (PMC). Available from: [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. International Journal of Molecular Sciences (PMC). Available from: [Link]

  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules (MDPI). 2020;25(12):2733. Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. RSC Publishing. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Pharmaceuticals (Basel) (PMC). 2025;18(3):320. Available from: [Link]

  • Structurally constrained hybrid derivatives containing octahydrobenzo[g or f]quinoline moieties for dopamine D2 and D3 receptors. Bioorganic & Medicinal Chemistry (PMC). Available from: [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Science Publications. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available from: [Link]

  • Tetrahydroquinoline glucocorticoid receptor agonists: discovery of a 3-hydroxyl for improving receptor selectivity. Bioorganic & Medicinal Chemistry Letters. 2011;21(1):168-71. Available from: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules (PMC). 2012;17(11):13594-637. Available from: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. Bioorganic & Medicinal Chemistry Letters. 2010;20(12):3736-40. Available from: [Link]

  • Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank (MDPI). 2022;2022(1):M1350. Available from: [Link]

  • Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. ResearchGate. Available from: [Link]

  • Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. ResearchGate. Available from: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules (PMC). 2024;29(18):4214. Available from: [Link]

  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters. 2003;13(17):2853-5. Available from: [Link]

  • Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. Natural Product Research. 2024. Available from: [Link]

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research. 2023. Available from: [Link]

  • β-Hydroxy-tetrahydroquinolines from quinolines using chloroborane: Synthesis of the peptidomimetic FISLE-412. Tetrahedron Letters (PMC). 2016;57(30):3232-3235. Available from: [Link]

  • Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry. 2019;62(11):5343-5358. Available from: [Link]

  • Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. Molecules (MDPI). 2025;30(22):5093. Available from: [Link]

  • Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry. Available from: [Link]

Sources

The Evolving Landscape of 6-Methyl-1,2,3,4-tetrahydroquinoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The 6-methyl-1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties serve as a versatile foundation for the design and development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the literature on 6-methyl-1,2,3,4-tetrahydroquinoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore the diverse biological activities with a focus on neuroprotective and anticancer effects, and dissect the critical structure-activity relationships that govern their therapeutic potential.

I. The 6-Methyl-1,2,3,4-tetrahydroquinoline Core: A Building Block for Innovation

The 6-methyl-1,2,3,4-tetrahydroquinoline moiety is a key intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals.[1] Its bicyclic amine structure provides a three-dimensional framework that can be strategically modified to interact with various biological targets. This scaffold is particularly prominent in the development of drugs targeting neurological disorders.[1] The presence of the methyl group at the 6-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a crucial element in drug design.

II. Synthetic Strategies: Accessing the 6-Methyl-1,2,3,4-tetrahydroquinoline Scaffold

The synthesis of 6-methyl-1,2,3,4-tetrahydroquinoline and its derivatives can be achieved through several established methods. The most common and efficient approach involves the catalytic hydrogenation of the corresponding 6-methylquinoline precursor.

Catalytic Hydrogenation of 6-Methylquinoline

This method offers a direct and high-yielding route to the desired tetrahydroquinoline. The choice of catalyst and reaction conditions is critical for achieving high selectivity and conversion.

Experimental Protocol: Catalytic Hydrogenation of 6-Methylquinoline

  • Reactor Setup: A high-pressure reactor (e.g., a Parr autoclave) is charged with 6-methylquinoline (1.0 eq), a suitable solvent such as ethanol or toluene, and a heterogeneous catalyst (e.g., 5% Pd/C, Ru/C, or a cobalt-graphene composite).[1][2] The catalyst loading is typically in the range of 2-5 mol%.

  • Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas to the desired pressure (typically 30-100 bar).[1] The reaction mixture is stirred vigorously and heated to a temperature ranging from 60 to 150°C.[1]

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reactor is cooled to room temperature, and the excess hydrogen gas is safely vented.

  • Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product. The crude 6-methyl-1,2,3,4-tetrahydroquinoline can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.

The rationale behind using a heterogeneous catalyst like Palladium on carbon is its high efficiency in reducing the heterocyclic ring of the quinoline system while minimizing side reactions. The choice of solvent can influence the solubility of the starting material and the catalyst's activity. Higher temperatures and pressures are often employed to ensure complete conversion of the starting material.

Diagram of Synthetic Workflow

G Start 6-Methylquinoline Reaction Catalytic Hydrogenation Start->Reaction Catalyst Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) Catalyst->Reaction Conditions H2 Pressure (30-100 bar) Temperature (60-150°C) Conditions->Reaction Workup Filtration Solvent Removal Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product 6-Methyl-1,2,3,4-tetrahydroquinoline Purification->Product

Caption: General workflow for the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline via catalytic hydrogenation.

III. Spectroscopic Characterization

The structural elucidation of 6-methyl-1,2,3,4-tetrahydroquinoline is confirmed through various spectroscopic techniques.

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M+) at m/z 147, corresponding to the molecular weight of the compound.[3] Key fragmentation patterns include the loss of a hydrogen atom (M-1) and a methyl group (M-15).[4]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching vibration around 3400 cm⁻¹, C-H stretching of the aromatic and aliphatic groups in the region of 3000-2800 cm⁻¹, and C=C stretching of the aromatic ring around 1600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, and the methyl group protons.

IV. Biological Activities of 6-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

Derivatives of the 6-methyl-1,2,3,4-tetrahydroquinoline scaffold have demonstrated a broad spectrum of pharmacological activities, with neuroprotective and anticancer effects being particularly noteworthy.

Neuroprotective Effects

Oxidative stress and neuronal apoptosis are key pathological features of neurodegenerative diseases such as Parkinson's and Alzheimer's.[7][8] Several studies have highlighted the potential of tetrahydroquinoline derivatives as neuroprotective agents.

One notable example is 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), which has shown significant neuroprotective properties in experimental models of Parkinson's disease.[7][8] HTHQ administration led to a reduction in oxidative stress, a decrease in the expression of pro-inflammatory cytokines, and an improvement in motor coordination in a rat model.[7] The neuroprotective effect is attributed to its antioxidant properties and its ability to modulate cellular defense systems.[8]

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxins.[7][9]

  • Cell Culture: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.[8] For neuroprotection studies, cells are often differentiated into a more neuron-like phenotype.[9]

  • Compound Treatment and Toxin Induction: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (e.g., a 6-methyl-1,2,3,4-tetrahydroquinoline derivative) for a specified duration (e.g., 2-24 hours).[7] Neurotoxicity is then induced by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).[7]

  • Cell Viability Assessment (MTT Assay): After incubation with the neurotoxin, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control (untreated) cells.[7]

Diagram of Neuroprotective Signaling Pathway

G Compound 6-Methyl-THQ Derivative ROS Reduced ROS Production Compound->ROS AntiInflammatory Anti-inflammatory Effects Compound->AntiInflammatory AntiApoptotic Inhibition of Apoptosis Compound->AntiApoptotic OxidativeStress Oxidative Stress (e.g., from Neurotoxins) Apoptosis Apoptosis OxidativeStress->Apoptosis NeuronalSurvival Neuronal Survival ROS->NeuronalSurvival Promotes Inflammation Inflammation Inflammation->Apoptosis AntiInflammatory->NeuronalSurvival Promotes AntiApoptotic->NeuronalSurvival Promotes

Caption: Potential neuroprotective mechanisms of 6-Methyl-THQ derivatives.

Anticancer Activity

The tetrahydroquinoline scaffold is also a core component of several anticancer agents. Derivatives of 6-methyl-1,2,3,4-tetrahydroquinoline have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data on Biological Activities

Derivative ClassBiological ActivityAssayCell LineIC₅₀/EC₅₀ (µM)Reference
TetrahydroquinolinesAntioxidantDPPH-Varies[10]
TetrahydroquinolinesAntioxidantABTS-Varies[10]
6-hydroxy-2,2,4-trimethyl-THQNeuroprotectiveIn vivo (rat model)-25-50 mg/kg[7][8]

V. Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is paramount for the rational design of more potent and selective drug candidates. For tetrahydroquinoline derivatives, several key structural features have been shown to influence their biological activity.

  • Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring significantly impact activity. For example, the presence of a hydroxyl group at the 6-position, as seen in HTHQ, is crucial for its antioxidant and neuroprotective effects.[7][8] Electron-donating groups on the aromatic ring of tetrahydroisoquinolines, a related scaffold, have been shown to favor certain biological activities.

  • Substitution on the Nitrogen Atom: Modifications at the nitrogen atom of the tetrahydroquinoline ring can modulate the compound's properties. For instance, N-propargylation of 1,3-dimethyl-tetrahydroisoquinoline was found to enhance neuroprotective effects.[3]

  • Stereochemistry: The stereochemistry of substituents on the heterocyclic ring can also play a critical role. Different stereoisomers of 1,3-dimethyl-N-propargyl-tetrahydroisoquinoline exhibited distinct neuroprotective functions.[3]

VI. Future Perspectives

The 6-methyl-1,2,3,4-tetrahydroquinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

  • Synthesis of Diverse Libraries: The development of efficient and versatile synthetic methodologies to generate a wide range of derivatives with diverse substitution patterns.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities to enable target-based drug design.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

VII. References

  • NIST. 6-Methyl-1,2,3,4-tetrahydroquinoline. In: NIST Chemistry WebBook [Internet]. [cited 2026 Mar 28]. Available from: [Link]

  • Aliev G, Aliev A, Kobozev G, et al. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Molecules. 2023;28(18):6717.

  • Aliev G, Aliev A, Kobozev G, et al. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochem Res. 2024;49(5):1387-1405.

  • MacLean DB, Spenser ID. Mass spectra of tetrahydroquinolines. Can J Chem. 1968;46(8):1499-1506.

  • PubChem. 6-Methyl-1,2,3,4-tetrahydroquinoline. [cited 2026 Mar 28]. Available from: [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. 2019.

  • ResearchGate. Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. [cited 2026 Mar 28]. Available from: [Link]

  • Bunce RA, Nammalwar B. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. 2010;15(9):6099-6143.

  • Royal Society of Chemistry. Electronic Supplementary Information - Electrostatically Tuned Phenols: A Scalable Catalyst for Room Temperature Hydrogenation and Tandem Reductive Alkylation. 2022.

  • Oregon State University. 13C NMR Chemical Shift. [cited 2026 Mar 28]. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [cited 2026 Mar 28]. Available from: [Link]

  • Agrawal PK, Agrawal C, Agrawal S. Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Nat Prod Commun. 2006;1(11):957-960.

  • Taylor & Francis Online. Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[7]-naphthyridine via Reductive Amination of Schiff's Bases. [cited 2026 Mar 28]. Available from: [Link]

  • ScienceDirect. SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. [cited 2026 Mar 28]. Available from: [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [cited 2026 Mar 28]. Available from: [Link]

  • Royal Society of Chemistry. Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. 2013.

  • ResearchGate. Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. [cited 2026 Mar 28]. Available from: [Link]

  • Faheem, Kumar BK, Sekhar KVG, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Adv. 2021;11:12345-12367.

Sources

Solubility and stability of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in different solvents.

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Foreword: A Note on a Novel Compound

The landscape of drug discovery is perpetually expanding, with novel chemical entities like 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol presenting both unique opportunities and challenges. As a substituted tetrahydroquinoline, this molecule belongs to a class of heterocyclic compounds known for their diverse biological activities. However, specific, publicly available physicochemical data on this particular derivative remains scarce.

This guide, therefore, serves a dual purpose. It is, first and foremost, a practical framework for the comprehensive characterization of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. Secondly, it stands as a methodological blueprint for researchers and drug development professionals when faced with any new or under-characterized chemical entity. By grounding our approach in fundamental principles and established pharmaceutical testing standards, we can build a robust understanding of a compound's behavior, ensuring the integrity and success of downstream development.

Part 1: Predicted Physicochemical Profile and Its Implications

To understand the solubility and stability of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, we must first dissect its structure. The molecule is an amalgamation of a bicyclic aromatic system (quinoline), which has been partially saturated, and is decorated with three key functional groups: a secondary amine within the tetrahydroquinoline ring, a hydroxyl group, and a methyl group.

  • 1,2,3,4-tetrahydroquinoline Core: This partially saturated ring system imparts a degree of conformational flexibility not seen in the rigid, planar quinoline. The secondary amine is a weak base, with the parent 1,2,3,4-tetrahydroquinoline having a pKa of approximately 5.15 for its conjugate acid. This means the compound will be protonated and positively charged in acidic environments (pH < 5), significantly influencing its solubility in aqueous media.

  • Hydroxyl Group (-OH): The presence of a hydroxyl group at the 3-position introduces a site for hydrogen bonding, both as a donor and an acceptor. This will likely enhance its solubility in polar protic solvents like water, ethanol, and methanol. It also presents a potential site for metabolic conjugation or chemical degradation through oxidation.

  • Methyl Group (-CH3): The methyl group at the 6-position is an electron-donating group that adds hydrophobicity to the molecule. This will slightly increase its lipophilicity and may modestly decrease its aqueous solubility compared to an unsubstituted analog.

Based on this structure, we can predict that 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol will exhibit pH-dependent aqueous solubility and will be most soluble in polar organic solvents.

Part 2: A Rigorous Framework for Solubility Determination

Solubility is a critical parameter that dictates a drug's bioavailability and formulation possibilities. A multi-faceted approach is necessary to build a complete picture. We will focus on the gold-standard shake-flask method for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method

This protocol is designed to provide definitive solubility data across a range of pharmaceutically relevant solvents.

1. Solvent Panel Selection:

  • The choice of solvents should span a range of polarities and hydrogen bonding capabilities. A representative panel is crucial for understanding the compound's behavior.
Solvent Category Examples Rationale
Aqueous Buffers pH 2.0 (HCl), pH 4.5 (Acetate), pH 7.4 (PBS)To assess pH-dependent solubility, mimicking physiological conditions.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Capable of hydrogen bonding; common in formulation and synthesis.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Solubilizes via dipole interactions; DMSO is a common stock solution solvent.
Non-Polar Dichloromethane (DCM), HexanesTo understand solubility in lipophilic environments.

2. Step-by-Step Procedure:

  • Preparation: Add an excess amount of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (e.g., 5-10 mg) to a 1.5 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.
  • Solvent Addition: Add a known volume (e.g., 1 mL) of the selected solvent to the vial.
  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours. This duration is critical to ensure thermodynamic equilibrium is reached.
  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes.
  • Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the quantifiable range of the analytical method.
  • Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared from a stock solution of known concentration.
Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh Excess Compound prep2 Select Solvent Panel (Aqueous & Organic) exp1 Add Solvent to Compound prep2->exp1 exp2 Equilibrate on Shaker (24-48h at 25°C) exp1->exp2 exp3 Separate Phases (Centrifuge/Settle) exp2->exp3 exp4 Sample Supernatant exp3->exp4 ana1 Dilute Sample exp4->ana1 ana2 Quantify via HPLC-UV (vs. Calibration Curve) ana1->ana2 ana3 Calculate Solubility (mg/mL) ana2->ana3 caption Thermodynamic Solubility Assessment Workflow

Caption: Thermodynamic Solubility Assessment Workflow

Part 3: Probing the Stability Profile through Forced Degradation

Understanding a compound's stability is paramount for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies, or stress testing, are the cornerstone of this evaluation, as outlined in the International Council for Harmonisation (ICH) guideline Q1A. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify likely pathways.

The tetrahydroquinoline scaffold is susceptible to oxidation, which can lead to aromatization to the corresponding quinoline or the formation of N-oxides. The secondary amine and hydroxyl groups are key sites for such reactions.

Experimental Protocol: Forced Degradation Study

1. Stress Conditions:

  • A stock solution of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is prepared. This stock is then subjected to the following conditions in parallel:
Stress Condition Typical Reagents & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heated at 60 °C for 24hDegradation of acid-labile groups (less likely for this core).
Base Hydrolysis 0.1 M NaOH, heated at 60 °C for 24hEnantiomeric or diastereomeric isomerization if stereocenters exist.
Oxidation 3% Hydrogen Peroxide (H₂O₂), room temp for 24hN-oxidation, hydroxyl group oxidation, or ring aromatization.
Thermal Stress Solution heated at 80 °C for 72h; Solid powder at 80 °C / 75% RHIdentifies thermally labile points in the molecule.
Photostability Exposed to light (ICH Q1B guideline: >1.2 million lux hours)Light-induced degradation, often involving radical mechanisms.

2. Step-by-Step Procedure:

  • Exposure: For each condition, mix the compound stock solution with the stressor solution (e.g., 1:1 v/v with 0.1 M HCl). Include a control sample stored at 5 °C in the dark.
  • Time Points: Take samples at various time points (e.g., 0, 2, 8, 24 hours).
  • Quenching: If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively, to stop the reaction before analysis.
  • Analysis by Stability-Indicating HPLC Method: Analyze all samples using an HPLC method capable of separating the parent compound from all degradation products. A diode-array detector (DAD) is highly recommended to assess peak purity.
  • Data Evaluation:
  • Calculate the percentage of the parent compound remaining.
  • Determine the percentage of major degradation products formed.
  • Perform a mass balance calculation to ensure all major components are accounted for.
Logical Flow for Stability Assessment

G cluster_stress Forced Degradation Conditions cluster_results Data Interpretation start Prepare Compound Stock (1 mg/mL) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H2O2, RT) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze all samples by Stability-Indicating HPLC-DAD acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis res1 Parent Assay (%) analysis->res1 res2 Degradant Profile (%) analysis->res2 res3 Mass Balance res1->res3 res2->res3 res4 Identify Degradation Pathway res3->res4 caption Forced Degradation Study Workflow

Caption: Forced Degradation Study Workflow

Part 4: Synthesizing the Data for a Comprehensive Profile

The ultimate goal is to integrate the solubility and stability data to guide future development. The results should be compiled into a clear, concise summary.

Anticipated Data Summary Table
Parameter Condition Anticipated Result Implication
Aqueous Solubility pH 2.0High (>1 mg/mL)Good potential for oral absorption in the stomach. The protonated amine enhances solubility.
Aqueous Solubility pH 7.4Moderate to Low (<0.1 mg/mL)May require formulation enhancement (e.g., salt formation, cyclodextrins) for neutral pH environments.
Organic Solubility Methanol, DMSOHigh (>10 mg/mL)Excellent solvents for stock solution preparation and analytical work.
Stability: Oxidation 3% H₂O₂Significant degradation observed.The compound is sensitive to oxidation. Formulation may require antioxidants and oxygen-free packaging.
Stability: pH 0.1 M HCl / 0.1 M NaOHLikely stable.The core structure is generally robust to hydrolysis.
Stability: Photostability Light ExposurePotential for moderate degradation.May require light-protected storage and manufacturing conditions.

Conclusion

While direct experimental data for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is not yet widely published, a robust characterization is achievable through the systematic application of fundamental analytical protocols. By predicting its behavior based on its chemical structure and then empirically testing those predictions with rigorous solubility and forced degradation studies, researchers can build the comprehensive data package required for informed drug development decisions. This guide provides the strategic framework and the detailed methodologies to confidently navigate the characterization of this, and any other, novel chemical entity.

References

  • Title: Dissociation Constants of 1,2,3,4-Tetrahydroquinoline and Some of its Derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

An In-depth Technical Guide to the Derivatives and Analogs of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known derivatives and analogs of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the synthetic strategies for accessing this core structure, explore its known derivatives, and discuss the structure-activity relationships (SAR) that govern their biological effects. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the tetrahydroquinoline framework.

The Tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline ring system is a prevalent motif in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a versatile platform for the spatial presentation of functional groups, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer,[3][4][5][6] anti-Alzheimer's disease,[7] and central nervous system (CNS) modulatory effects. The specific substitution pattern on the tetrahydroquinoline core plays a crucial role in determining the biological activity and selectivity of these compounds.

Synthetic Strategies Towards 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Proposed Synthetic Pathway

A promising strategy for the synthesis of the target molecule, 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, commences with the N-allylation of p-toluidine (4-methylaniline). The resulting N-allyl-4-methylaniline undergoes epoxidation to yield N-(2,3-epoxypropyl)-4-methylaniline. Subsequent acid-catalyzed intramolecular cyclization of this epoxide affords the desired 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Synthetic Pathway p_toluidine p-Toluidine N_allyl N-allyl-4-methylaniline p_toluidine->N_allyl N-Alkylation allyl_bromide Allyl Bromide allyl_bromide->N_allyl epoxide N-(2,3-epoxypropyl)-4-methylaniline N_allyl->epoxide Epoxidation mCPBA m-CPBA mCPBA->epoxide target 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol epoxide->target Intramolecular Cyclization acid Acid Catalyst (e.g., H2SO4) acid->target

Caption: Proposed synthetic route to 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Detailed Experimental Protocols (Proposed)

The following are detailed, step-by-step methodologies for the proposed synthesis. These protocols are based on analogous reactions found in the literature and are intended as a starting point for experimental work.

Step 1: Synthesis of N-allyl-4-methylaniline

  • Reaction Setup: To a solution of p-toluidine (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add potassium carbonate (1.5 eq) as a base.

  • Addition of Allyl Bromide: To the stirred suspension, add allyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure N-allyl-4-methylaniline.

Step 2: Synthesis of N-(2,3-epoxypropyl)-4-methylaniline

  • Reaction Setup: Dissolve N-allyl-4-methylaniline (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

  • Addition of m-CPBA: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to the solution at 0 °C. The use of a peracid for epoxidation of allylic amines is a well-established method.[8]

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-(2,3-epoxypropyl)-4-methylaniline can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

  • Reaction Setup: Dissolve the crude N-(2,3-epoxypropyl)-4-methylaniline in a suitable solvent such as toluene or chlorobenzene.

  • Acid-Catalyzed Cyclization: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The acid promotes the intramolecular ring-opening of the epoxide by the aniline nitrogen.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor the formation of the product by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Known Derivatives and Analogs

While specific derivatives of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol are not extensively reported, the broader class of substituted tetrahydroquinolines has been widely explored. Modifications at various positions of the tetrahydroquinoline ring have led to compounds with diverse biological activities.

N-Substituted Analogs

The nitrogen atom at the 1-position is a common site for modification. N-alkylation, N-acylation, and N-arylation can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, N-allyl and N-propargyl-substituted tetrahydroquinolines have been investigated for their potential as cholinesterase inhibitors in the context of Alzheimer's disease.[7]

C-Ring Substituted Analogs

Substituents on the carbocyclic ring (positions 5, 6, 7, and 8) can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets. The presence of a methyl group at the 6-position, as in the core molecule of interest, is a common feature in many bioactive tetrahydroquinolines.

Hydroxyl Group Modifications

The hydroxyl group at the 3-position offers a handle for further functionalization. Etherification, esterification, or replacement with other functional groups can lead to analogs with altered biological profiles.

Structure-Activity Relationships (SAR)

The biological activity of tetrahydroquinoline derivatives is highly dependent on their substitution pattern. While a detailed SAR for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol and its direct analogs is not yet established due to limited data, some general trends can be extrapolated from studies on related compounds.

Compound ClassKey Structural FeaturesObserved Biological ActivityReference
N-allyl-tetrahydroquinolinesN-allyl group, various C-ring substituentsButyrylcholinesterase (BChE) inhibition[7]
Morpholine-Substituted TetrahydroquinolinesMorpholine moietyPotential mTOR inhibitors for cancer treatment[9]
Quinoline-based mTOR inhibitorsQuinoline/tetrahydroquinoline coreAnticancer activity via mTOR inhibition[3]
Tetrahydroquinolinone derivativesCarbamate at C8Antiproliferative activity in colorectal cancer cells[5]

Table 1: Biological Activities of Representative Tetrahydroquinoline Derivatives

From the available data, it is evident that the tetrahydroquinoline scaffold is a versatile platform for developing compounds with a range of biological activities. The nature and position of substituents on both the nitrogen and the carbocyclic ring are critical determinants of potency and selectivity. For instance, in the case of BChE inhibitors, the substituent at the 6-position of the N-allyl-tetrahydroquinoline ring significantly influences the inhibitory activity, with a methyl group showing promising results.[7]

Potential Therapeutic Applications

Given the diverse biological activities exhibited by the broader class of tetrahydroquinoline derivatives, analogs of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol hold promise for several therapeutic areas:

  • Oncology: The tetrahydroquinoline scaffold is present in several anticancer agents.[3][4][5][6] Derivatives could be explored for their potential to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4]

  • Neurodegenerative Diseases: The structural similarity to known cholinesterase inhibitors and other CNS-active molecules suggests that derivatives of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol could be investigated as potential treatments for Alzheimer's disease and other neurological disorders.[7]

  • Infectious Diseases: Certain quinoline derivatives have shown promise as antimalarial agents.[10]

Future Directions

The field of tetrahydroquinoline-based drug discovery is rich with opportunities. Future research efforts could focus on:

  • Synthesis and Characterization: The development and optimization of a reliable synthetic route to 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a crucial first step.

  • Library Synthesis: The creation of a diverse library of analogs with modifications at the N1-position, the C3-hydroxyl group, and other positions on the carbocyclic ring will be essential for systematic SAR studies.

  • Biological Screening: Comprehensive biological evaluation of the synthesized compounds against a panel of relevant targets will help to identify promising lead candidates for various therapeutic indications.

  • Computational Modeling: Molecular docking and other computational techniques can aid in understanding the binding modes of these compounds and guide the design of more potent and selective analogs.

Conclusion

The 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol core represents a promising starting point for the development of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of the proposed synthetic strategies, potential derivatives, and structure-activity relationships based on the current state of knowledge. It is our hope that this document will serve as a valuable resource for researchers in the field and stimulate further investigation into this fascinating class of heterocyclic compounds.

References

  • Ahmed, S. A., Swami, M. V., Wahab, S. I., Dhawale, S. K., Dara, M. K., & Deshmukh, P. S. (2025). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Research Article.
  • Maciejewska, N., Olszewski, M., & Witkowska, M. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • Rodríguez-Franco, M. I., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Frontiers in Chemistry, 10, 989634.
  • Maciejewska, N., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity.
  • Abdel-Aziz, A. A. M., et al. (2014). Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives.
  • Gali-Muhtasib, H., et al. (2016). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 21(11), 1470.
  • Bracher, F., & Glas, C. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry.
  • Wikipedia. (n.d.).
  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14077-14121.
  • Kumar, A., & Singh, R. K. (2011). An Overview: The biologically important quninoline derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 446-455.
  • You, S.-L., et al. (2023).
  • Abele, S., et al. (2018). Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow.
  • Shah, S. T. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-21.
  • Trofimov, B. A., et al. (2018). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)
  • Coldham, I., et al. (2002). Intramolecular epoxide ring opening cyclisation reactions involving guanidines. Tetrahedron, 58(40), 8049-8057.
  • Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15.
  • Donahue, M. G., et al. (2017). An Intramolecular Para-phenolic Allylation Free Radical Cyclization Strategy for the Synthesis of Alkaloids and Terpenes with Spiro[4.5] Decane Architectures. Tetrahedron Letters, 58(33), 3219-3222.
  • Bolm, C., et al. (2008). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. The Journal of Organic Chemistry, 73(13), 5064-5067.
  • Wang, X.-N., et al. (2020). Acid-promoted formal [3 + 2] cyclization/N,O-ketalization of in situ generated ortho-alkynyl quinone methides: access to bridged 2,3-cyclopentanoindoline skeletons. Organic Chemistry Frontiers, 7(1), 74-78.
  • Takeda, K., et al. (2024). Development of a flow photochemical process for a π-Lewis acidic metal-catalyzed cyclization/radical addition sequence: in situ-generated 2-benzopyrylium as photoredox catalyst and reactive intermediate. Beilstein Journal of Organic Chemistry, 20, 1373-1382.
  • Dušek, K., et al. (2025). Curing of epoxy resins: configurational structure and reactivity of stereoisomers in the model reaction of diglycidylaniline with N-methylaniline.
  • Patel, B. D., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
  • France, S. (2022).
  • Wikipedia. (n.d.). Tetrahydroquinoline. In Wikipedia.
  • Habib, F., et al. (2022). 4,4′-Methylenebis[N-(2-hydroxy-3-methoxybenzylidene)-2,6-diisopropylaniline].

Sources

Methodological & Application

Application Note: Regioselective Catalytic Hydrogenation of 6-Methylquinoline-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The synthesis of 1,2,3,4-tetrahydroquinolin-3-ol derivatives is a critical operation in medicinal chemistry, providing rigid, nitrogen-containing bicyclic scaffolds frequently utilized in the development of neuroprotective and anti-inflammatory therapeutics. The catalytic hydrogenation of 6-methylquinoline-3-ol presents a multifaceted synthetic challenge: the protocol must regioselectively reduce the electron-deficient pyridine ring while strictly preserving the aromaticity of the 6-methyl-substituted benzene ring and preventing the hydrogenolysis (deoxygenation) of the sensitive C3-hydroxyl group.

This application note details a highly controlled, self-validating heterogeneous catalytic workflow designed to achieve >95% chemoselectivity toward 6-methyl-1,2,3,4-tetrahydroquinolin-3-ol , leveraging kinetic control and tailored solvent systems.

Mechanistic Insights & Catalyst Selection

To design a robust hydrogenation protocol, we must analyze the causality behind catalyst and solvent interactions:

  • Catalyst Dynamics (Ru vs. Pd vs. Au): Traditional palladium-on-carbon (Pd/C) catalysts are highly active but frequently induce unwanted hydrogenolysis of the allylic/benzylic-like C3-hydroxyl group during the partially reduced 1,4-dihydroquinoline intermediate phase[1]. To circumvent this, Ruthenium-on-carbon (Ru/C) is selected for its superior regioselectivity toward N-heterocycles under mild conditions[2]. Alternatively, specialized supported gold catalysts (e.g., Au/TiO₂) exhibit remarkable chemoselectivity, keeping sensitive functional groups intact, though they require specific preparation[1],[3].

  • Solvent Causality: The use of a protic solvent system, such as a t-amyl alcohol/water mixture or hexafluoroisopropanol (HFIP), is not arbitrary. Protic solvents facilitate the reversible protonation of the quinoline nitrogen. This protonation lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, directing the initial metal-hydride attack exclusively to the N-heterocycle rather than the carbocycle[4],[2].

  • Thermodynamic vs. Kinetic Control: Temperature is the primary vector for regiocontrol. At 60 °C, the reaction is under strict kinetic control, halting at the 1,2,3,4-tetrahydroquinoline stage. Elevating the temperature beyond 130 °C provides the thermal energy required to overcome the activation barrier for benzene ring reduction, leading to fully saturated decahydroquinolines[2].

Reaction Pathway Visualization

Pathway A 6-Methylquinoline-3-ol (Substrate) B Metal-H2 Adsorption (Ru/C or Au/TiO2) A->B H2 (20-30 bar) C 1,4-Dihydroquinoline Intermediate B->C Pyridine Ring Activation D 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol (Target Product) C->D Kinetic Control (60 °C) E Decahydroquinoline or Deoxygenated Byproducts C->E Thermodynamic Control (>130 °C) or Pd/C

Figure 1: Chemoselective catalytic hydrogenation pathway of 6-methylquinoline-3-ol.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the causal relationship between reaction conditions and chemoselectivity, derived from benchmark studies on substituted quinolin-3-ols and related N-heteroarenes.

Catalyst SystemSolvent SystemTemp (°C)H₂ Pressure (bar)Conversion (%)Selectivity to Target (%)Mechanistic Outcome / Rationale
5% Ru/C t-AmylOH / H₂O6030>9998 Optimal kinetic control; preserves 3-OH and benzene ring[2].
10% Pd/C Methanol2510>9975Significant hydrogenolysis of the 3-OH group occurs[1].
Au/TiO₂ Water802090>99 Exceptional tolerance for functional groups; slow kinetics[3].
5% Ru/C t-AmylOH / H₂O15030>99<5Thermodynamic shift yields decahydroquinolines[2].
Co@C-700 Formic Acid100N/A8864Base-free transfer hydrogenation; some isomerization observed[5],[6].

Experimental Protocol: Self-Validating Methodology

This protocol utilizes 5% Ru/C under kinetic control. It is designed as a self-validating system , meaning the workflow incorporates mandatory In-Process Quality Control (IPQC) gates that must be satisfied before proceeding, ensuring absolute reproducibility.

Phase 1: Reactor Preparation and Substrate Loading
  • Substrate Preparation: In a nitrogen-purged environment, weigh 10.0 mmol of 6-methylquinoline-3-ol and transfer it to a 50 mL high-pressure stainless-steel autoclave.

  • Solvent Addition: Add 20 mL of a degassed t-amyl alcohol/water mixture (1:1 v/v).

    • Causality: The protic environment is mandatory to protonate the quinoline nitrogen, rendering the pyridine ring highly susceptible to hydride reduction while leaving the electron-rich 6-methylbenzene ring inert[2].

  • Catalyst Loading: Add 2.0 mol% of 5% Ru/C catalyst.

Phase 2: Hydrogenation and Kinetic Control
  • Purging Sequence: Seal the autoclave. Purge the headspace with ultra-high-purity (UHP) Argon three times (pressurize to 5 bar, then vent) to remove atmospheric oxygen and prevent catalyst deactivation.

  • Pressurization: Purge with UHP Hydrogen three times, then pressurize the reactor to a working pressure of 30 bar H₂.

  • Reaction Execution: Heat the reaction mixture to exactly 60 °C under vigorous mechanical stirring (1000 rpm).

    • Causality: High stirring rates eliminate gas-liquid-solid mass transfer limitations. The temperature is strictly capped at 60 °C to enforce kinetic control, preventing the formation of decahydroquinoline byproducts[2].

Phase 3: Self-Validating In-Process Quality Control (IPQC)
  • Sampling: After 4 hours, halt stirring, cool the reactor to 25 °C, and safely vent the pressure to 1 bar. Extract a 50 µL aliquot under positive Argon flow.

  • Validation Gate (LC-MS/HPLC): Filter the aliquot through a 0.22 µm PTFE syringe filter and analyze.

    • Pass Criteria: The reaction is only deemed complete when the starting material peak is <1% and the target 6-methyl-1,2,3,4-tetrahydroquinolin-3-ol peak is >95%.

    • Correction Loop: If the partially reduced 1,4-dihydroquinoline intermediate is detected at >2%, re-pressurize to 30 bar H₂ and react for an additional 2 hours.

Phase 4: Workup and Isolation
  • Catalyst Removal: Once the IPQC criteria are met, vent the H₂ safely and purge the reactor with Argon. Filter the crude mixture through a tightly packed pad of Celite to remove the Ru/C catalyst. Wash the pad with 20 mL of methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure 6-methyl-1,2,3,4-tetrahydroquinolin-3-ol as a solid.

References

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts Source: Journal of the American Chemical Society (2012) URL:[Link]

  • Teaching an Old Dog New Tricks: Simple Selective and Regiodivergent Quinoline Hydrogenation Source: ACS Sustainable Chemistry & Engineering (2023) URL:[Link]

  • Selective cobalt nanoparticles for catalytic transfer hydrogenation of N-heteroarenes Source: Chemical Science (2017) URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Tetrahydroquinolines via the Povarov Reaction

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Povarov Reaction

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the structural backbone of numerous biologically active compounds.[1][2][3] Among the synthetic methodologies available for its construction, the Povarov reaction stands out for its efficiency and convergence.[4] It is a powerful multicomponent reaction (MCR) that typically involves the formal [4+2] cycloaddition of an aromatic imine with an electron-rich alkene, assembling the complex THQ framework in a single, atom-economical step.[5][6][7]

While often classified as an aza-Diels-Alder reaction, extensive mechanistic studies, both experimental and theoretical, indicate that the acid-catalyzed Povarov reaction frequently proceeds through a stepwise pathway rather than a concerted one.[6][8][9][10] This understanding is critical for reaction design and optimization. The activation of an in situ generated imine by an acid catalyst (Lewis or Brønsted) initiates a sequence involving a Mannich-type addition, followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type cyclization) to close the heterocyclic ring.[11][12]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, providing robust, self-validating protocols for the successful execution of the Povarov reaction.

Mechanistic Underpinnings: A Stepwise Path to Complexity

The efficacy of the Povarov reaction hinges on the precise activation of the reacting partners. In its most common three-component format, an aniline and an aldehyde first condense to form an N-arylimine. This imine is often too unreactive to engage with the alkene directly. The introduction of an acid catalyst is the critical step that transforms the imine into a highly electrophilic iminium ion, which is readily attacked by the nucleophilic alkene.[6][9][11][13]

The generally accepted stepwise mechanism is outlined below:

  • Iminium Ion Formation: The acid catalyst (H⁺ from a Brønsted acid or a Lewis acid, LA) activates the imine, increasing its electrophilicity.

  • Mannich-Type Addition: The electron-rich alkene performs a nucleophilic attack on the activated iminium ion, forming a stabilized carbocationic intermediate.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the aniline moiety acts as an intramolecular nucleophile, attacking the carbocation in a Friedel-Crafts-type reaction to form the six-membered ring.

  • Rearomatization/Proton Loss: A final proton loss restores aromaticity, yielding the stable tetrahydroquinoline product.

Povarov_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aniline Aniline Imine N-Arylimine (in situ) Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-Rich Alkene Mannich_Adduct Mannich Adduct (Cationic Intermediate) Alkene->Mannich_Adduct Iminium Activated Iminium Ion Imine->Iminium + Catalyst Iminium->Mannich_Adduct Mannich Addition Cyclized Cyclized Intermediate Mannich_Adduct->Cyclized Intramolecular Friedel-Crafts Product Tetrahydroquinoline (THQ) Cyclized->Product Proton Loss Catalyst Acid Catalyst (Lewis or Brønsted) Catalyst->Iminium

Caption: Stepwise mechanism of the acid-catalyzed Povarov reaction.

PART 1: Experimental Design and Component Selection

A successful Povarov reaction is a function of its three core components and the catalytic system chosen to unite them. Each choice has predictable consequences for reaction scope, yield, and stereoselectivity.

Reactant Scope
  • Anilines: A wide array of anilines, bearing both electron-donating groups (e.g., -OMe, -Me) and electron-withdrawing groups (e.g., -Cl, -Br, -NO₂), are generally well-tolerated. The electronic nature of the aniline primarily influences the nucleophilicity of the aromatic ring during the final cyclization step.

  • Aldehydes: Aromatic, heteroaromatic, and aliphatic aldehydes can be used.[14] Aliphatic aldehydes have historically been more challenging due to their propensity for self-condensation or isomerization of the corresponding imine into a less reactive enamine.[14] However, modern catalytic systems, particularly certain Brønsted acids, have largely overcome this limitation.[14]

  • Alkenes: The reaction requires an electron-rich alkene to serve as the nucleophile.[6] Classic examples include enol ethers (e.g., ethyl vinyl ether), enamines (e.g., N-vinylpyrrolidinone), and styrenes. The development of new catalytic methods is continuously expanding the scope to include less activated and even electron-deficient alkenes.[15]

Catalyst and Solvent Selection: The Heart of the Reaction

The choice of catalyst is the most critical parameter for optimization. The catalyst's role is to lower the LUMO of the imine, rendering it susceptible to nucleophilic attack.

Catalyst TypeExamplesMechanism of Action & Key InsightsCommon Solvents
Lewis Acids InCl₃, Sc(OTf)₃, Y(OTf)₃, BF₃·OEt₂, CeCl₃·7H₂O[6][8][9][16]Coordinates to the imine nitrogen, creating a highly electrophilic complex. Often provides high yields and can influence diastereoselectivity. Lanthanide triflates are particularly effective and can often be used in catalytic amounts.[6][17]Acetonitrile, Dichloromethane (DCM), Toluene
Brønsted Acids p-TsOH, Trifluoroacetic acid (TFA), Chiral Phosphoric Acids (CPAs)[14][18][19]Protonates the imine to form a reactive iminium ion. CPAs are the catalysts of choice for enantioselective variants, creating a chiral environment that directs the approach of the alkene.[12][14]Toluene, Dichloromethane (DCM), CH₂Cl₂/H₂O
Organocatalysts Chiral Amines (e.g., derived from proline)[2][3]Can operate via multiple activation modes. For example, a chiral secondary amine can react with an aldehyde to form an electron-rich enamine in situ, which then attacks the N-arylimine.Varies widely; often polar aprotic solvents.
Green/Heterogeneous p-Sulfonic acid calix[14]arene, Zeolites[20]Offers advantages of simplified workup and catalyst recyclability. Reactions can sometimes be run in greener solvents like water. Mechanochemical (ball-milling) approaches eliminate bulk solvent entirely.[18][19]Water, Solvent-free (mechanochemistry)

PART 2: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two common variants of the Povarov reaction. Causality and safety notes are integrated to ensure a trustworthy and reproducible workflow.

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Three-Component Povarov Reaction

This protocol describes a typical setup using Indium(III) chloride as a robust and effective Lewis acid catalyst.

Materials:

  • Aniline (1.0 mmol, 1.0 equiv)

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • Electron-Rich Alkene (e.g., N-vinylpyrrolidinone) (1.2 mmol, 1.2 equiv)

  • Indium(III) Chloride (InCl₃) (0.1 mmol, 10 mol%)

  • Anhydrous Acetonitrile (CH₃CN) (5 mL)

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol) and the aldehyde (1.0 mmol).

    • Rationale: Flame-drying removes adsorbed water, which can hydrolyze the imine intermediate or deactivate the Lewis acid catalyst.

  • Solvent Addition: Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature.

    • Rationale: Acetonitrile is a polar aprotic solvent that effectively solubilizes the reactants and catalyst without interfering with the reaction.

  • Imine Formation: Stir the solution for 30 minutes at room temperature to allow for the in situ formation of the N-arylimine. This can be monitored by TLC.

  • Catalyst and Alkene Addition: Add the Lewis acid catalyst, InCl₃ (0.1 mmol), followed by the electron-rich alkene (1.2 mmol).

    • Rationale: A slight excess of the alkene is used to ensure complete consumption of the limiting imine intermediate. The catalyst is added just before the alkene to ensure immediate activation and reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature (or heat to 40-60 °C if necessary) and monitor its progress by Thin-Layer Chromatography (TLC).

    • Monitoring: Use a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate) to track the disappearance of the aldehyde/aniline spots and the appearance of a new, typically lower Rf product spot.

  • Workup - Quenching: Once the reaction is complete (as judged by TLC, typically 2-12 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

    • Rationale: The basic solution neutralizes the acid catalyst and any remaining acidic species, halting the reaction.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Workup - Washing & Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous MgSO₄.

    • Rationale: The brine wash removes bulk water, and the drying agent removes residual traces, which is crucial before solvent evaporation.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure tetrahydroquinoline product.[8]

Protocol 2: Asymmetric Organocatalytic Povarov Reaction with a Chiral Brønsted Acid

This protocol outlines an enantioselective synthesis using a chiral phosphoric acid (CPA) catalyst, a powerful method for producing optically active THQs.[14][21]

Materials:

  • Aniline (0.5 mmol, 1.0 equiv)

  • Aldehyde (0.6 mmol, 1.2 equiv)

  • Alkene (e.g., Benzyl N-vinylcarbamate) (0.75 mmol, 1.5 equiv)

  • Chiral Phosphoric Acid (CPA) Catalyst (e.g., TRIP) (0.05 mmol, 10 mol%)

  • Anhydrous Toluene (5 mL)

  • 4 Å Molecular Sieves (approx. 100 mg)

Procedure:

  • Reactor Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aniline (0.5 mmol), the CPA catalyst (0.05 mmol), and activated 4 Å molecular sieves.

    • Rationale: Molecular sieves are critical here to scavenge water produced during imine formation, which would otherwise compete with the substrate for hydrogen bonding to the catalyst, thereby inhibiting it.

  • Solvent and Reactant Addition: Add anhydrous toluene (5 mL), followed by the aldehyde (0.6 mmol). Stir for 10 minutes. Then, add the alkene (0.75 mmol).

    • Rationale: Toluene is a common non-polar solvent for these reactions. The order of addition can be crucial for achieving high enantioselectivity.

  • Reaction Execution: Seal the vial and stir the reaction at the specified temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours).

    • Rationale: Lower temperatures often lead to higher enantioselectivity by favoring the more ordered, lower-energy transition state.

  • Monitoring: Monitor the reaction by TLC. Due to the catalyst's UV activity, it may be necessary to analyze a small, filtered aliquot.

  • Purification: Upon completion, directly load the crude reaction mixture (after filtering off the molecular sieves) onto a silica gel column. Purify by flash chromatography.

    • Rationale: Direct loading avoids an aqueous workup, which can sometimes lead to racemization or decomposition of sensitive products.

  • Analysis: Characterize the product by NMR and MS. Crucially, determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.[22]

PART 3: Workflow and Analysis

A systematic workflow is essential for efficiency and reproducibility. The process flows from careful setup and monitoring to rigorous purification and characterization.

Povarov_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents 1. Weigh Reactants & Catalyst Glassware 2. Prepare Dry Glassware Reagents->Glassware Inert 3. Establish Inert Atmosphere (optional) Glassware->Inert Setup 4. Assemble Reaction (Solvent, Reactants) Inert->Setup Monitor 5. Monitor by TLC Setup->Monitor Quench 6. Quench Reaction Monitor->Quench Extract 7. Liquid-Liquid Extraction Quench->Extract Purify 8. Column Chromatography Extract->Purify Structure 9. Structure ID (NMR, MS, IR) Purify->Structure Purity 10. Purity & Stereochem (Chiral HPLC, NMR for dr) Structure->Purity

Caption: General experimental workflow for Povarov reaction synthesis.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (decomposed or poisoned by water). 2. Insufficiently reactive alkene. 3. Reaction temperature too low.1. Use fresh, anhydrous catalyst and solvent; add molecular sieves. 2. Switch to a more electron-rich alkene (e.g., enol ether instead of styrene). 3. Increase the reaction temperature in increments of 10-20 °C.[23]
Complex Mixture of Products 1. Side reactions (e.g., aldehyde self-condensation). 2. Product decomposition on silica gel. 3. Oxidation of THQ to quinoline.1. Adjust the order of addition (e.g., add aldehyde last). 2. Neutralize the silica gel with triethylamine (1% in eluent) or use a different stationary phase (e.g., alumina). 3. Conduct the reaction under an inert atmosphere (N₂ or Ar); avoid prolonged exposure to air during workup.[24]
Low Diastereo- or Enantioselectivity 1. Reaction temperature too high. 2. Incorrect catalyst or solvent choice. 3. Presence of impurities (e.g., water) that interfere with the catalyst's chiral environment.1. Lower the reaction temperature. 2. Screen different catalysts and solvents; solvent polarity can significantly impact stereochemical outcomes. 3. Ensure all reagents and solvents are scrupulously dry.

References

  • García-Viñuales, S., et al. (2022). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. RSC Advances. Available at: [Link]

  • García-Viñuales, S., et al. (2022). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. National Center for Biotechnology Information. Available at: [Link]

  • Arciniegas, F., et al. (2021). Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]

  • Akiyama, T., et al. (2009). Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Akiyama, T., et al. (2009). Chiral Brønsted acid-catalyzed enantioselective three-component Povarov reaction. Europe PMC. Available at: [Link]

  • de Paiva, W. F., et al. (2021). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Revista Virtual de Química. Available at: [Link]

  • Unknown Author. (n.d.). Asymmetric co-catalysis of the Povarov reaction using a Brønsted acid and a chiral. Synopsis. Available at: [Link]

  • García-Viñuales, S., et al. (2022). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. RSC Publishing. Available at: [Link]

  • Nagy, J., et al. (2021). Mechanochemical Stereoselective Povarov Reaction via Brønsted Acid Organocatalysis. The Journal of Organic Chemistry. Available at: [Link]

  • García-Viñuales, S., et al. (2022). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. National Center for Biotechnology Information. Available at: [Link]

  • Akiyama, T., et al. (2012). An Asymmetric Organocatalytic Povarov Reaction with 2-Hydroxystyrenes. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Lewis acid catalyzed Povarov reaction for the synthesis of a mixture of tetrahydroquinolines and quinolines derivatives. ResearchGate. Available at: [Link]

  • de Paiva, W. F., et al. (2021). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Povarov reaction. Wikipedia. Available at: [Link]

  • Palmieri, A., et al. (2016). Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline derivatives. Técnico Lisboa. Available at: [Link]

  • Jiang, K., et al. (2020). Organocatalytic Asymmetric Three-Component Povarov Reactions of Anilines and Aldehydes. Organic Letters. Available at: [Link]

  • Unknown Author. (n.d.). Optimization of the reaction conditions Optimization of conditions for (A) the Povarov reaction and (B) the oxidative aromatization. ResearchGate. Available at: [Link]

  • Palmieri, A. (2016). Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives. Universidade de Lisboa. Available at: [Link]

  • Bouyahya, A., et al. (2021). The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. MDPI. Available at: [Link]

  • Pozhydaiev, V., et al. (2024). A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. Chemical Communications. Available at: [Link]

  • Wang, W., et al. (2011). Highly Enantioselective Synthesis of Polysubstituted Tetrahydroquinolines via Organocatalytic Michael/Aza-Henry Tandem Reactions. Organic Letters. Available at: [Link]

  • Padwa, A., et al. (2005). Intramolecular Hetero Diels−Alder (Povarov) Approach to the Synthesis of the Alkaloids Luotonin A and Camptothecin. Organic Letters. Available at: [Link]

  • Della-Felice, F., & Benites, J. (2020). Enantioselective Povarov Reactions: An Update of a Powerful Catalytic Synthetic Methodology. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Some variations of the Povarov reaction. ResearchGate. Available at: [Link]

  • Bouyahya, A., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. Scientiae Radices. Available at: [Link]

  • Luzzani, M., et al. (2014). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Menéndez, C., et al. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules. Available at: [Link]

  • Pinto, D., et al. (2010). Povarov reaction for the synthesis of 2-(2-pyridyl)quinoline. SciSpace. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of Crude 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Importance of Purity for a Bioactive Scaffold

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic compound featuring the tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry. Derivatives of tetrahydroquinoline are known to exhibit a wide range of biological activities, making them valuable intermediates in drug discovery and development.[1] The presence of both a hydroxyl group and a secondary amine in the structure of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol imparts a moderate polarity and the potential for diverse chemical modifications, rendering it a key building block for novel therapeutic agents.

The efficacy and safety of any pharmaceutical compound are directly linked to its purity. Impurities, which can originate from starting materials, side reactions, or degradation products, can alter the compound's biological activity, introduce toxicity, and complicate the interpretation of research data. Therefore, robust and efficient purification techniques are paramount. This guide provides a detailed overview of established methods for the purification of crude 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, tailored for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating and are grounded in fundamental chemical principles and established laboratory practices.

Understanding the Physicochemical Landscape

A successful purification strategy begins with an understanding of the target molecule's physicochemical properties. While specific experimental data for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is not widely published, we can infer its properties from the well-characterized parent compound, 6-Methyl-1,2,3,4-tetrahydroquinoline, and the influence of the hydroxyl group.

Property6-Methyl-1,2,3,4-tetrahydroquinoline (Parent Compound)Predicted for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-olRationale for Prediction
Molecular Weight 147.22 g/mol [2][3]163.22 g/mol Addition of an oxygen atom.
Polarity Moderately polarMore polarThe introduction of the hydroxyl group significantly increases polarity through hydrogen bonding capabilities.
Solubility Insoluble in water[4]; Soluble in alcohol[5] and other organic solvents.Likely sparingly soluble in water, with increased solubility in polar organic solvents like methanol, ethanol, and ethyl acetate.The hydroxyl group will increase aqueous solubility to some extent, and enhance solubility in polar protic solvents.
Basicity (pKa) The tetrahydroquinoline nitrogen is basic.The nitrogen atom will remain basic, with a pKa likely in the range of 4-5 for its conjugate acid.The fundamental basicity of the tetrahydroquinoline nitrogen is retained.
Physical State Colorless to pale yellow liquid or low melting solid (m.p. 36-38°C).[4]Likely a solid at room temperature.The increased polarity and hydrogen bonding capacity from the hydroxyl group will likely lead to a higher melting point.

This predicted property profile informs the selection of appropriate purification techniques and solvent systems. The increased polarity compared to its parent compound is a key consideration for chromatographic methods, while its solid nature suggests that recrystallization is a viable and highly effective purification strategy.

Purification Workflow Overview

The purification of crude 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol will typically involve a multi-step approach to remove different types of impurities. A general workflow is outlined below.

PurificationWorkflow Crude_Product Crude 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol Column_Chromatography Column Chromatography (Primary Purification) Crude_Product->Column_Chromatography Removes baseline impurities and closely related byproducts Recrystallization Recrystallization (Final Polishing) Column_Chromatography->Recrystallization Removes minor impurities and yields crystalline solid Optional_HPLC Preparative HPLC (For High Purity >99.5%) Column_Chromatography->Optional_HPLC If higher purity is required Pure_Product Pure Product (>98% Purity) Recrystallization->Pure_Product Optional_HPLC->Pure_Product

Caption: General purification workflow for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Protocol 1: Column Chromatography - The Workhorse of Purification

Column chromatography is a fundamental and versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6] For a moderately polar compound like 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, silica gel is an excellent choice for the stationary phase. The separation is achieved by eluting the mixture with a mobile phase of increasing polarity.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar compounds will have stronger interactions with the silica gel and thus elute more slowly.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used.[7][8] By gradually increasing the proportion of the polar solvent, the polarity of the mobile phase is increased, which facilitates the elution of more polar compounds. The hydroxyl and amine groups in the target molecule will lead to strong interactions with the silica, necessitating a relatively polar mobile phase for elution.

  • Loading: The crude sample should be dissolved in a minimal amount of a solvent in which it is highly soluble and that has a low polarity to ensure a tight band at the top of the column. Dichloromethane or a small amount of the initial mobile phase are good choices.

Detailed Step-by-Step Methodology:
  • Column Preparation (Slurry Method):

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.[9]

    • Add a thin layer (approx. 1 cm) of sand.

    • In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to pack the silica gel evenly and remove air bubbles.[9]

    • Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance during solvent addition.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in a minimal volume of dichloromethane or the initial mobile phase.

    • Carefully pipette the sample solution onto the top of the silica gel.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the surface of the sand.

  • Elution:

    • Carefully add the initial mobile phase (e.g., 20% ethyl acetate in hexane) to the top of the column.

    • Begin collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase. A suggested gradient is as follows:

      • 20% Ethyl Acetate in Hexane (to elute non-polar impurities)

      • 40-60% Ethyl Acetate in Hexane (the target compound is likely to elute in this range)

      • 80-100% Ethyl Acetate (to elute more polar impurities)

    • The elution can be performed by gravity or with gentle pressure (flash chromatography).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small amount from each fraction onto a TLC plate and develop it in a solvent system similar to the elution solvent.

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%)
Elution Monitoring Thin Layer Chromatography (TLC)

Protocol 2: Recrystallization - For Crystalline Purity

Recrystallization is a powerful technique for purifying solid compounds.[10] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities dissolved in the mother liquor.

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at its boiling point. For 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, its increased polarity suggests that solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane or ethanol/water would be good candidates. A solvent pair, consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble), can also be effective.

Detailed Step-by-Step Methodology:
  • Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to boiling (using a hot plate and a boiling stick or magnetic stirring).

    • Continue adding the hot solvent until the solid is just completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[11]

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by its melting point and by analytical techniques such as HPLC or NMR.

ParameterSuggested Solvents/Solvent Systems
Primary Solvents Ethanol, Isopropanol, Ethyl Acetate
Solvent Pairs Ethyl Acetate/Hexane, Ethanol/Water

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) - For Ultimate Purity

For applications requiring very high purity (>99.5%), such as in late-stage drug development or for the preparation of analytical standards, preparative HPLC is the method of choice.[12] This technique uses the same principles as analytical HPLC but on a larger scale to isolate and collect the pure compound.

Causality Behind Experimental Choices:
  • Stationary Phase: A reversed-phase C18 column is a good starting point, as it separates compounds based on their hydrophobicity. The polar 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol will have moderate retention on a C18 column.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.[13] An acid modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to improve peak shape and resolution for basic compounds like tetrahydroquinolines by ensuring the amine is protonated.[13][14]

Detailed Step-by-Step Methodology:
  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method using a C18 column to achieve good separation of the target compound from its impurities.

    • Optimize the mobile phase composition (e.g., the gradient of acetonitrile in water) and the concentration of the acid modifier.

  • Scaling Up to Preparative Scale:

    • Use a preparative HPLC system with a larger C18 column.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Sample Preparation:

    • Dissolve the crude or partially purified product in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter before injection to prevent clogging of the column.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative column.

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Collect the fraction corresponding to the peak of the pure product.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure product as a solid.

ParameterRecommended Condition
Stationary Phase Reversed-Phase C18
Mobile Phase Gradient of Acetonitrile in Water with 0.1% Formic Acid or TFA
Detection UV at 254 nm

Logical Relationships in Purification Strategy

LogicalRelationships Start Crude Product High_Impurity High Impurity Content? Start->High_Impurity Column_Chromatography Column Chromatography High_Impurity->Column_Chromatography Yes Solid_Product Is Product a Solid? High_Impurity->Solid_Product No Column_Chromatography->Solid_Product Recrystallization Recrystallization Solid_Product->Recrystallization Yes High_Purity_Needed High Purity (>99.5%) Needed? Solid_Product->High_Purity_Needed No Recrystallization->High_Purity_Needed Prep_HPLC Preparative HPLC High_Purity_Needed->Prep_HPLC Yes Final_Product Pure Product High_Purity_Needed->Final_Product No Prep_HPLC->Final_Product

Caption: Decision tree for selecting the appropriate purification strategy.

Conclusion

The purification of crude 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a critical step in its utilization for research and development. The choice of purification technique will depend on the nature and quantity of impurities, as well as the desired final purity of the compound. For most laboratory-scale applications, a combination of column chromatography followed by recrystallization will yield a product of sufficient purity. For applications demanding the highest purity, preparative HPLC is an invaluable tool. By understanding the physicochemical properties of the target molecule and applying the principles outlined in these protocols, researchers can confidently and efficiently obtain high-purity 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol for their scientific endeavors.

References

  • SIELC Technologies. (2018, February 17). Separation of 6-Methyl-1,2,3,4-tetrahydroquinoline on Newcrom R1 HPLC column.
  • ChemWhat. (n.d.). 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 91-61-2.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines.
  • MDPI. (2015, August 14). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines.
  • Cheméo. (n.d.). Chemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2).
  • National Center for Biotechnology Information. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. PubChem.
  • PubMed. (2025, February 4). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study.
  • The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2.
  • PubMed. (n.d.). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction.
  • Supporting Information. (n.d.). DOI.
  • The Royal Society of Chemistry. (n.d.). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN.
  • chemBlink. (n.d.). CAS # 91-61-2, 6-Methyl-1,2,3,4-tetrahydroquinoline.
  • BenchChem. (2025). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Unknown. (n.d.). How to run column chromatography.
  • National Center for Biotechnology Information. (n.d.). A Versatile Synthesis of Substituted Isoquinolines.
  • Unknown. (n.d.). Recrystallization-1.pdf.
  • Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • ResearchGate. (2011, May 16). (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis.
  • TCI Chemicals. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline.
  • BenchChem. (2025). Application Note: HPLC Analysis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.

Sources

Analytical Characterization of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its robust antioxidant properties and its ability to selectively modulate G protein-coupled receptors (GPCRs) [1, 2]. 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 3189-16-0) is a highly functionalized derivative characterized by an electron-donating methyl group at the C6 position and a hydroxyl group at the C3 position.

The presence of the C3-hydroxyl introduces a chiral center, generating two distinct enantiomers. Because enantiomeric spatial orientation dictates GPCR binding affinity and pharmacokinetic behavior [2], standard achiral characterization is insufficient. Furthermore, the secondary amine and electron-rich aromatic core make this molecule highly susceptible to oxidation. Therefore, the analytical strategy must be a self-validating system that confirms structural connectivity, enantiomeric purity, and functional redox capacity.

Analytical Workflow & Causality

To ensure rigorous characterization, our workflow avoids techniques that might degrade the analyte. For instance, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is prioritized over Gas Chromatography (GC-MS) because the C3-hydroxyl group can cause severe peak tailing or thermal degradation in GC without prior derivatization.

AnalyticalWorkflow Synthesis 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 3189-16-0) Purity Mass & Purity (LC-HRMS ESI+) Synthesis->Purity Step 1 Structure Structural Elucidation (1H/13C NMR, 2D-COSY) Purity->Structure Step 2 Chiral Enantiomeric Resolution (Chiral HPLC) Structure->Chiral Step 3 BioAssay Functional Assays (DPPH/ABTS, GPCR Binding) Chiral->BioAssay Step 4

Fig 1: Step-by-step analytical workflow for THQ-3-ol characterization.

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (HRMS) Parameters

Causality: Soft ionization (ESI+) preserves the molecular ion, preventing the premature loss of water (-18 Da) commonly seen in electron impact (EI) ionization.

ParameterValue
Molecular Formula C₁₀H₁₃NO
Exact Mass (Monoisotopic) 163.0997 Da
Expected [M+H]⁺ (ESI+) 164.1075 m/z
Key Fragmentation Ions 146.0969 m/z [M+H-H₂O]⁺, 132.0813 m/z
Table 2: Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Causality: The multiplet at ~4.10 ppm is the definitive marker for the C3-methine proton. 2D-COSY is required to validate its coupling to the adjacent C2 and C4 methylene protons.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Notes
C6-CH₃ 2.25Singlet (s)3HConfirms methyl position on the aromatic ring.
C3-H 4.10Multiplet (m)1HMethine proton adjacent to the hydroxyl group.
C2-H₂ 3.10, 3.35Multiplets (m)2HDiastereotopic protons adjacent to the amine.
C4-H₂ 2.75, 2.90Multiplets (m)2HBenzylic protons adjacent to the chiral center.
N-H / O-H 2.00 - 3.50Broad (br s)2HExchangeable with D₂O.
Aromatic 6.50 - 6.90Multiplets (m)3HC5, C7, and C8 protons.
Table 3: Comparative Antioxidant Activity of THQ Scaffolds

Data extrapolated from established THQ benchmarking [1].

Compound ClassAssay TypeMechanismEC₅₀ (µg/mL)Reference Standard (Ascorbic Acid)
THQ-ols (General) DPPHSingle Electron Transfer (SET)< 15.0~ 25.0
THQ-ols (General) ABTSSingle Electron Transfer (SET)< 10.035.0

Detailed Experimental Protocols

Protocol 1: Structural Elucidation via Multi-Nuclear NMR

Self-Validation Check: Always run a D₂O shake experiment. The disappearance of the broad singlets at ~2.0-3.5 ppm confirms the assignments of the N-H and O-H protons, distinguishing them from aliphatic overlaps.

  • Sample Preparation: Dissolve 15 mg of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans). Set the TMS peak to exactly 0.00 ppm.

  • 2D-COSY Acquisition: Run a Homonuclear Correlation Spectroscopy (COSY) sequence to map the spin system of the saturated ring.

  • Data Interpretation: Verify the cross-peaks between the C3-methine proton (δ 4.10) and both the C2 (δ 3.10/3.35) and C4 (δ 2.75/2.90) protons. This confirms the hydroxyl group is strictly at the C3 position, ruling out C2 or C4 isomers.

Protocol 2: Enantiomeric Resolution via Chiral HPLC

Causality: Because the (R)- and (S)-enantiomers may exhibit vastly different GPCR affinities, chiral baseline resolution is mandatory before biological testing.

  • Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol (85:15, v/v) with 0.1% Diethylamine (DEA). Note: DEA is critical to suppress secondary interactions between the THQ amine and residual silanols on the column, preventing peak tailing.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25°C; UV detection at 254 nm.

  • Validation: Inject a racemic standard first. Adjust the isopropanol ratio until a resolution factor ( Rs​ ) of ≥1.5 is achieved between the two enantiomeric peaks.

Protocol 3: In Vitro Antioxidant Characterization (DPPH Assay)

Causality: The THQ nitrogen lone pair and the electron-donating C6-methyl group facilitate Single Electron Transfer (SET) to neutralize reactive oxygen species (ROS) [1].

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in LC-MS grade methanol. The solution must be deep purple (Absorbance ~0.8 at 517 nm).

  • Sample Dilution: Prepare serial dilutions of the THQ analyte (1 µg/mL to 50 µg/mL) in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of the sample dilution with 100 µL of the DPPH• solution.

  • Incubation & Measurement: Incubate in the dark at room temperature for exactly 30 minutes. Measure absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate % Inhibition = [(Acontrol​−Asample​)/Acontrol​]×100 . Plot against concentration to determine the EC₅₀.

Biological Pathway Visualization

The biological efficacy of THQ-3-ol derivatives is dual-faceted: they act as direct ROS scavengers via SET and serve as modulators for GPCRs (such as GPR30), which downstream activates the PI3K signaling cascade [1, 2].

BiologicalPathway THQ THQ-3-ol Derivative ROS Reactive Oxygen Species (DPPH• / ABTS•+) THQ->ROS Scavenges GPCR GPCR Target (e.g., GPR30) THQ->GPCR Binds SET Single Electron Transfer (SET) ROS->SET Mechanism Stable Stable Neutralized Molecule SET->Stable PI3K PI3K Activation GPCR->PI3K Modulates

Fig 2: Dual biological mechanism of THQ-3-ol via ROS scavenging and GPCR modulation.

References

  • Dinamarca, C.; Pinochet, M.; Gutierrez, M. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Chemistry Proceedings 2024, 16(1), 99.[Link] [1]

  • Ramesh, C.; Nayak, T. K.; Burai, R.; Dennis, M. K.; Hathaway, H. J.; Arterburn, J. B.; Prossnitz, E. R. Synthesis and Characterization of Iodinated Tetrahydroquinolines Targeting the G Protein-Coupled Estrogen Receptor GPR30. Journal of Medicinal Chemistry 2010, 53(3), 1004-1014.[Link] [2]

Application Notes & Protocols: A Comprehensive Framework for Evaluating the Anticancer Activity of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Promise of Tetrahydroquinolines

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] In recent years, THQ derivatives have gained significant traction as promising candidates for anticancer drug development.[3][4][5] Their therapeutic potential stems from a diversity of mechanisms, including the ability to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), inhibit key signaling pathways crucial for tumor growth, and prevent cancer cell migration.[3][6][7]

The successful transition of a novel THQ derivative from a laboratory curiosity to a clinical candidate hinges on a systematic and rigorous evaluation of its biological activity. This guide provides a comprehensive, multi-phased protocol for researchers, scientists, and drug development professionals to assess the anticancer efficacy of THQ compounds. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring a robust and self-validating experimental approach.

Phase 1: Primary Efficacy Screening - The Cytotoxicity Profile

The foundational step in assessing any potential anticancer agent is to determine its cytotoxicity—the ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[8] Several assays can be employed, each with distinct advantages and disadvantages.

Rationale for Selecting a Viability Assay

Colorimetric assays are the workhorses of initial cytotoxicity screening due to their reliability, scalability, and cost-effectiveness.[9][10] The most common are tetrazolium-based assays like MTT and XTT, which measure the metabolic activity of viable cells.[11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This was the first homogeneous cell viability assay developed for 96-well plates.[11] In viable cells, mitochondrial dehydrogenases convert the water-soluble yellow MTT into an insoluble purple formazan.[9][12] A key drawback is that this formazan must be dissolved with an organic solvent before absorbance can be measured, adding a step that can introduce variability.[13]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Developed to overcome the limitations of MTT, XTT is reduced by metabolically active cells to a water-soluble orange formazan product.[14][15] This eliminates the solubilization step, resulting in a more streamlined workflow, reduced handling, and improved reproducibility, making it highly suitable for high-throughput screening.[13]

  • SRB (Sulforhodamine B): This assay offers a different approach by measuring cellular protein content rather than metabolic activity.[16] It provides a stable, visible colorimetric endpoint and is a sensitive measure of drug-induced cytotoxicity.[4][16]

For its operational simplicity and high reproducibility, this guide will detail the XTT assay as the preferred method for primary screening.

Experimental Workflow: Cytotoxicity Assessment

The workflow begins with treating cancer cells with the THQ derivative and culminates in the calculation of the IC50 value.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay XTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plates compound_prep 2. Prepare Serial Dilutions of THQ Derivative treatment 3. Treat Cells with THQ Derivative compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation add_xtt 5. Add XTT Reagent to each well incubation->add_xtt incubate_xtt 6. Incubate for 2-4 hours (Formazan Development) add_xtt->incubate_xtt read_plate 7. Measure Absorbance (450-500 nm) incubate_xtt->read_plate calc_viability 8. Calculate % Cell Viability vs. Control read_plate->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 10. Determine IC50 Value plot_curve->calc_ic50

Caption: High-level workflow for determining the IC50 of a THQ derivative.

Detailed Protocol: XTT Cell Viability Assay

Principle: Metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan dye, which is released into the culture medium. The intensity of the orange color is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[13][15]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon).[17]

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum).

  • Sterile 96-well flat-bottom plates.

  • Tetrahydroquinoline derivative stock solution (e.g., 10 mM in DMSO).

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent).[14]

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Include wells for "untreated control" and "blank" (medium only). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THQ derivative in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Add 100 µL of medium containing the same percentage of DMSO as the highest compound concentration to the "untreated control" wells.

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C, 5% CO2.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT working solution according to the manufacturer's instructions (this usually involves mixing the XTT reagent with the electron-coupling reagent).

  • Assay Development: Add 50 µL of the prepared XTT working solution to each well (including controls and blanks).

  • Final Incubation: Incubate the plate for 2 to 4 hours at 37°C, 5% CO2. The incubation time depends on the metabolic rate of the cell line and should be optimized.

  • Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background noise.[14]

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation: IC50 Values

Results should be summarized in a clear, tabular format, comparing the activity of the THQ derivative across multiple cancer cell lines and often including a non-cancerous cell line to assess selectivity.[6][8]

CompoundCell LineIC50 (µM) ± SD (n=3)Selectivity Index (SI)
THQ-Derivative 1A549 (Lung Cancer)4.9 ± 0.711.5
THQ-Derivative 1MCF-7 (Breast Cancer)8.3 ± 1.16.8
THQ-Derivative 1PC-3 (Prostate Cancer)12.5 ± 2.34.5
THQ-Derivative 1HEK293 (Normal Kidney)56.4 ± 5.2-
Doxorubicin (Control)A549 (Lung Cancer)0.8 ± 0.14.3
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Phase 2: Elucidating the Mechanism of Action

Once a THQ derivative demonstrates potent cytotoxicity, the subsequent investigation must focus on how it kills cancer cells. This involves a suite of assays targeting key cellular processes often dysregulated in cancer.

Assessment of Apoptosis Induction

Apoptosis is a form of programmed cell death that is a preferred mechanism for anticancer therapies as it avoids the inflammatory response associated with necrosis.[4][18] A hallmark of early apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18][19]

Protocol: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

Principle: Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC).[19] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20] Co-staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live, healthy cells.[21]

  • Annexin V+ / PI- : Early apoptotic cells.[21]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[21]

  • Annexin V- / PI+ : Necrotic cells (rarely, primary necrosis).[18]

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the THQ derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (provided in commercial kits).

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

Caption: Differentiation of cell populations using Annexin V/PI staining.

Evaluation of Cell Cycle Arrest

Many anticancer drugs exert their effects by disrupting the cell cycle, causing cells to arrest at a specific phase (G0/G1, S, or G2/M) and preventing them from dividing.[17][23]

Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry

Principle: PI stoichiometrically binds to double-stranded DNA. The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to their DNA content. Flow cytometry can quantify this fluorescence to create a histogram showing the distribution of cells in different cycle phases:

  • G0/G1 Phase: Cells with a 2N DNA content.

  • S Phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA synthesis, with a 4N DNA content.[24]

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the THQ derivative (e.g., at IC50 concentration) for 24, 48, and 72 hours.

  • Harvesting: Harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[17]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (containing PI and RNase A to eliminate RNA-related signals).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, generating DNA content histograms to quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.[25]

Assessment of Anti-Metastatic Potential

A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells. Evaluating a compound's ability to inhibit these processes is a key component of its anticancer profile.

Protocol 1: Wound Healing (Scratch) Assay

Principle: This assay measures collective cell migration.[26] A "wound" or cell-free gap is created in a confluent monolayer of cells. The rate at which cells migrate to close this gap is monitored over time.[27] It is simple, inexpensive, and provides qualitative and semi-quantitative data on cell motility.[26]

Procedure:

  • Monolayer Formation: Seed cells in a 6- or 12-well plate and grow until they form a fully confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well.

  • Washing: Gently wash the well twice with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh medium containing the THQ derivative at a non-lethal concentration (e.g., 0.25x IC50) to minimize confounding effects from cytotoxicity. Include an untreated control.

  • Imaging: Immediately capture an image of the scratch (Time 0) using a phase-contrast microscope. Mark the position for consistent imaging.

  • Incubation & Monitoring: Incubate the plate and capture images of the same wound area at regular intervals (e.g., 12, 24, 48 hours).

  • Analysis: Measure the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.

Protocol 2: Transwell Invasion Assay

Principle: This assay provides a more quantitative measure of cell invasion.[28] It uses a chamber with two compartments (upper and lower) separated by a porous membrane coated with an extracellular matrix (ECM) gel (e.g., Matrigel).[29][30] Cells are placed in the upper chamber, and a chemoattractant (like FBS) is placed in the lower chamber. Invasive cells must degrade the ECM and migrate through the pores toward the attractant.[28]

Procedure:

  • Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) and coat the top of the membrane with a thin layer of Matrigel. Allow it to solidify.

  • Cell Preparation: Culture cells to ~80% confluency and then serum-starve them for 12-24 hours. Harvest and resuspend the cells in serum-free medium.

  • Assay Setup:

    • Add 750 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add 500 µL of the cell suspension (containing 5 x 10^4 cells) mixed with the THQ derivative (at a non-lethal concentration) to the upper chamber (the insert).[29]

  • Incubation: Incubate for 24-48 hours at 37°C.

  • Removal of Non-Invasive Cells: Carefully remove the medium from the insert and use a cotton swab to gently wipe away the Matrigel and any cells that did not invade through the membrane.[30]

  • Fixation & Staining: Fix the cells that have invaded to the underside of the membrane with methanol, then stain them with a solution like 0.2% crystal violet.[30][31]

  • Quantification: Wash away excess stain and allow the membrane to dry. Count the number of stained cells in several microscopic fields and calculate the average.

G cluster_scratch Wound Healing (Scratch) Assay cluster_transwell Transwell Invasion Assay scratch Create Gap in Monolayer Treat & Incubate Image Gap Closure Over Time transwell Seed Cells in ECM-coated Insert Add Chemoattractant Below Count Invaded Cells on Underside eval_migration Evaluate Anti-Metastatic Potential eval_migration->scratch eval_migration->transwell

Caption: Comparison of assays for cell migration and invasion.

Analysis of Molecular Signaling Pathways

To identify the molecular targets of a THQ derivative, it is essential to investigate its effect on key cancer-related signaling pathways. Western blotting is the gold standard for this analysis.[32][33]

Protocol: Western Blotting for Pathway Analysis

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate.[32][34] By using antibodies against total proteins and their phosphorylated (activated) forms, one can determine if a compound inhibits a particular signaling cascade, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and a known target for some quinoline derivatives.[7][25]

Procedure:

  • Protein Extraction: Treat cells with the THQ derivative for various times (e.g., 0, 6, 12, 24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[32]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).[35]

  • Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[34]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Bcl-2, Caspase-3, β-actin as a loading control).[35]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[33]

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. A decrease in the ratio of a phosphorylated protein to its total form indicates pathway inhibition.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation THQ Tetrahydroquinoline Derivative THQ->Akt Inhibition

Caption: Simplified PI3K/Akt signaling pathway, a common target for anticancer agents.

Conclusion

The protocol outlined in this guide provides a systematic, multi-tiered approach to comprehensively evaluate the anticancer activity of novel tetrahydroquinoline derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies—including apoptosis, cell cycle, migration, and pathway analysis—researchers can build a robust biological profile for their compounds. This integrated strategy is essential for identifying promising lead candidates and advancing the development of new, effective cancer therapeutics.

References

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT.
  • Scientific Reports. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC. [Link]

  • Corning. Transwell Cell Migration and Invasion Assay Guide. [Link]

  • Bentham Science Publishers. (2021, July 1). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. [Link]

  • Bio-protocol. (2022, April 5). Scratch Wound Healing Assay. [Link]

  • Journal of the National Cancer Institute. New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. [Link]

  • PubMed. (2006, July 15). Cytotoxic assays for screening anticancer agents. [Link]

  • Wikipedia. MTT assay. [Link]

  • PMC. (2021, October 4). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. [Link]

  • New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

  • PMC - NIH. Transwell In Vitro Cell Migration and Invasion Assays. [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. [Link]

  • Bio-protocol. (2023, May 20). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. [Link]

  • Medium. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

  • Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs. [Link]

  • Scilit. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. [Link]

  • ResearchGate. Cell Migration, Chemotaxis and Invasion Assay Protocol. [Link]

  • Bentham Science Publishers. (2019, April 1). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Anti-proliferative Compounds of Breast Cancer via Targeting the GPER. [Link]

  • PubMed. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. [Link]

  • PubMed. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Bitesize Bio. (2025, April 29). Making a Mark: How to Set up Your Wound Healing Assay. [https://bitesizebio.com/2 wound-healing-assay/]([Link] wound-healing-assay/)

  • clyte. (2025, May 5). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. [Link]

  • Protocol. Scratch Assay protocol. [Link]

  • ResearchGate. New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. [Link]

  • PMC. (2024, September 9). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. [Link]

  • Auctores | Journals. (2024, April 25). Evaluation of cell cycle inhibitors by flow cytometry. [Link]

  • PMC. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). [Link]

  • NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]

  • ResearchGate. (PDF) Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. [Link]

  • PMC. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis. [Link]

  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]

  • Bentham Science Publishers. (2026, February 17). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). [Link]

  • Universidad Autónoma de Bucaramanga. (2020, April 1). Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety. [Link]

Sources

In vitro assay for evaluating the neuroprotective effects of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Author: BenchChem Technical Support Team. Date: April 2026

An In Vitro Assay Cascade for Evaluating the Neuroprotective Effects of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Introduction: Charting a Course for Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. The quest for therapeutic agents that can slow or halt this process is of paramount importance. Small molecules capable of protecting neurons from pathological insults are of significant interest. 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, hereafter referred to as "Compound Q," is a novel synthetic quinoline derivative. Quinoline structures are known to possess a range of biological activities, and their derivatives are being explored for various therapeutic applications, including neuroprotection.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a detailed framework and step-by-step protocols for the in vitro evaluation of Compound Q's neuroprotective potential. We will utilize the human neuroblastoma SH-SY5Y cell line, a well-established and clinically relevant model for studying neurotoxicity and neuroprotection.[1][2] The assays described herein are designed to build a robust, multi-faceted profile of Compound Q, assessing its ability to mitigate cell death, oxidative stress, and apoptosis induced by a variety of neurotoxic stressors.

Guiding Philosophy: A Multi-Pronged Approach to Validation

A single assay is insufficient to validate a compound's neuroprotective claims. True scientific rigor demands a multi-pronged approach that challenges the compound under different pathological conditions. Our experimental design is built on inducing distinct, clinically relevant forms of neuronal stress:

  • Oxidative Stress: An imbalance between reactive oxygen species (ROS) and antioxidant defenses is a common pathological feature in many neurodegenerative diseases.[3][4] We will model this using hydrogen peroxide (H₂O₂), a direct oxidant, to assess the compound's antioxidant or cell-resilience properties.

  • Excitotoxicity: The overstimulation of glutamate receptors leads to excessive calcium influx and subsequent neuronal damage, a key process in ischemic stroke and other neurodegenerative conditions.[5] We will use L-Glutamate to mimic this excitotoxic cascade.[5][6]

  • Intrinsic Apoptosis: Programmed cell death is a final common pathway in neuronal loss. We will use Staurosporine, a potent protein kinase inhibitor, to reliably induce the intrinsic apoptotic pathway, allowing us to test the compound's anti-apoptotic capabilities.[1][7][8]

This strategy ensures that the neuroprotective profile of Compound Q is thoroughly characterized, providing a solid foundation for further preclinical development.

General Experimental Workflow

The overall strategy involves culturing SH-SY5Y cells, pre-treating them with various concentrations of Compound Q, inducing neurotoxicity with a specific stressor, and then quantifying the extent of neuroprotection using a series of endpoint assays.

G cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_toxins cluster_assays Phase 3: Endpoint Assays cluster_analysis Phase 4: Analysis culture SH-SY5Y Cell Culture seed Seed Cells in 96-Well Plates culture->seed pretreat Pre-treatment with Compound Q (Dose-Response) seed->pretreat induce Induce Neurotoxicity pretreat->induce H2O2 Oxidative Stress (H₂O₂) induce->H2O2 Glut Excitotoxicity (Glutamate) induce->Glut Stauro Apoptosis (Staurosporine) induce->Stauro MTT Cell Viability (MTT Assay) H2O2->MTT ROS Oxidative Stress (DCFDA Assay) H2O2->ROS Glut->MTT Stauro->MTT Caspase Apoptosis (Caspase-3/7 Assay) Stauro->Caspase Analyze Data Analysis & Interpretation MTT->Analyze ROS->Analyze Caspase->Analyze G compound Compound Q receptor Growth Factor Receptor compound->receptor Activates? pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates bad BAD akt->bad Inhibits survival Cell Survival akt->survival bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: The PI3K/Akt pathway in neuroprotection.

ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in neuronal survival, differentiation, and plasticity. [9][10][11]Activation of ERK1/2 can lead to the phosphorylation and activation of transcription factors that promote the expression of pro-survival genes. [10][12]

G compound Compound Q receptor Receptor Tyrosine Kinase compound->receptor Activates? ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Activates erk ERK1/2 mek->erk Activates transcription Transcription Factors (e.g., CREB) erk->transcription Phosphorylates genes Pro-Survival Gene Expression transcription->genes Promotes survival Cell Survival genes->survival

Caption: The ERK signaling pathway in neuroprotection.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and systematic framework for the initial in vitro characterization of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (Compound Q) as a potential neuroprotective agent. By demonstrating efficacy against oxidative stress, excitotoxicity, and apoptosis, a strong case can be built for its therapeutic potential. Positive and dose-dependent results from this assay cascade would justify further investigation, including Western blot analysis to confirm the modulation of key proteins in the PI3K/Akt and ERK pathways, and subsequent evaluation in more complex models such as primary neuronal cultures or in vivo models of neurodegeneration.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). 3.3.4. DCF-DA Assay Protocol. Retrieved from [Link]

  • Consensus. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Journal of Visualized Experiments. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

  • PubMed. (2000, December 28). Staurosporine- and H-7-induced cell death in SH-SY5Y neuroblastoma cells is associated with caspase-2 and caspase-3 activation, but not with activation of the FAS/FAS-L-caspase-8 signaling pathway. Retrieved from [Link]

  • Semantic Scholar. (n.d.). PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines. Retrieved from [Link]

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol. Retrieved from [Link]

  • PubMed. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

  • ResearchGate. (n.d.). PI3K/Akt signaling pathway for neuroprotection. Retrieved from [Link]

  • Frontiers. (2019, August 13). Role of the Extracellular Signal-Regulated Kinase 1/2 Signaling Pathway in Ischemia-Reperfusion Injury. Retrieved from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

  • MDPI. (2025, May 7). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. Retrieved from [Link]

  • PLOS One. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

  • Scantox. (n.d.). Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Staurosporine-induced apoptosis. SH-SY5Y cells were treated with 0.1,.... Retrieved from [Link]

  • PubMed. (2022, May 15). Neuroprotective mechanism of crocin via PI3K/Akt/mTOR signaling pathway after cerebral infarction: an in vitro study. Retrieved from [Link]

  • PubMed Central. (n.d.). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Retrieved from [Link]

  • Journal of Neuroscience. (2003, August 13). The Role of the Extracellular Signal-Regulated Kinase Signaling Pathway in Mood Modulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • PubMed Central. (n.d.). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Retrieved from [Link]

  • Effects of Oxytocin on Glutamate Mediated Neurotoxicity in Neuroblastoma Cell Culture. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). The extracellular signal-regulated kinase 1/2 pathway in neurological diseases: A potential therapeutic target (Review). Retrieved from [Link]

  • PubMed Central. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • MDPI. (2022, November 18). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. Retrieved from [Link]

  • PubMed. (2010, February 15). Excitotoxicity Effects of Glutamate on Human Neuroblastoma SH-SY5Y Cells via Oxidative Damage. Retrieved from [Link]

  • DOI. (2010, January 15). The Signaling Pathway Leading to Extracellular Signal-Regulated Kinase 5 (ERK5) Activation via G-Proteins and ERK5-Dependent Neurotrophic Effects. Retrieved from [Link]

  • The Extracellular Signal-Regulated Kinase (ERK) Cascade in Neuronal Cell Signaling. (n.d.). Retrieved from [Link]

  • Spandidos Publications. (2021, November 25). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Retrieved from [Link]

  • ResearchGate. (2025, November 24). Oxidative stress in neurodegeneration: in vitro models for investigating cellular damage and neuroprotective strategies. Retrieved from [Link]

  • PubMed. (2024, March 19). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Retrieved from [Link]

Sources

Application Note: Molecular Docking and Interaction Profiling of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 3189-16-0) is a highly versatile bicyclic amine that serves as a privileged scaffold in rational drug design[1]. Featuring a partially saturated quinoline core, a highly directional hydroxyl group at the C3 position, and a lipophilic methyl group at the C6 position, this molecule provides an optimal balance of structural rigidity and adaptability. This application note details the mechanistic rationale and provides a self-validating computational protocol for utilizing this compound in molecular docking studies against high-value therapeutic targets.

Mechanistic Rationale & Structural Dynamics

As a Senior Application Scientist, I emphasize that successful in silico drug design requires a deep understanding of the causality behind a ligand's binding mode. The 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol scaffold possesses three distinct pharmacophoric features:

  • The 3-Hydroxyl (-OH) Anchor : This group acts as a critical hydrogen bond (H-bond) donor and acceptor. In targeted docking, the 3-OH group provides high directionality, locking the ligand into specific conformational states. For example, in the transient receptor potential vanilloid 1 (TRPV1) channel, the 1,2,3,4-tetrahydroquinolin-3-ol moiety forms essential H-bonds with the backbone carbonyl of Thr550 and the side chain of Asn551[2].

  • The 6-Methyl (-CH3) Group : The addition of a methyl group at the C6 position enhances the overall lipophilicity of the scaffold. In epigenetic targets like Lysine-specific demethylase 1 (LSD1), this hydrophobic moiety is perfectly positioned to occupy deep lipophilic sub-pockets, displacing high-energy water molecules and driving binding affinity through entropic gain[3].

  • The Tetrahydroquinoline Core : Unlike fully aromatic quinolines, the partially saturated ring adopts a puckered conformation (typically a half-chair). This allows the scaffold to adapt to complex, three-dimensional binding pockets, such as the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR)[4].

Target-Specific Applications

  • LSD1 (Epigenetic Anticancer Target) : LSD1 overexpression is a significant driver in various malignancies, making it a prime target for anticancer drug research[3]. Reversible inhibitors based on the tetrahydroquinoline scaffold are highly sought after to avoid the off-target toxicities associated with irreversible inhibitors[3]. The 6-methyl group provides essential hydrophobic packing near the FAD co-factor[3].

  • TRPV1 (Analgesic Target) : TRPV1 activation leads to pain perception, making its antagonists valuable analgesic candidates[5]. 5,5-diarylpentadienamides utilizing the 1,2,3,4-tetrahydroquinolin-3-ol head group act as potent antagonists, where the 3-OH group is the primary anchor preventing channel opening[2].

  • EGFR (Non-Small Cell Lung Cancer) : Tetrahydroquinoline derivatives exhibit strong anti-proliferative activity by targeting mutant EGFR[4]. The secondary amine and 3-OH group establish a robust hydrogen bonding network with hinge region residues, such as Lys745[6].

Self-Validating Molecular Docking Protocol

To ensure trustworthiness and reproducibility, the following protocol employs a self-validating workflow. Mere docking scores are insufficient; the causality of the binding pose must be verified.

Step 1: Ligand Preparation (State Generation)

  • Action : Generate 3D conformations of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol using the OPLS4 force field.

  • Causality : The secondary amine of the tetrahydroquinoline core has a pKa of approximately 5.5–6.0. By running pKa prediction at physiological pH (7.4 ± 0.5), we ensure the nitrogen remains unprotonated. Incorrect protonation states will lead to false electrostatic repulsions in the binding pocket, invalidating the docking run.

Step 2: Protein Preparation (Network Optimization)

  • Action : Retrieve the target PDB structure. Add missing hydrogens, assign bond orders, and optimize the H-bond network by exhaustively sampling Asn, Gln, and His states.

  • Causality : X-ray crystallography rarely resolves hydrogen atoms. If a His residue in the active site is incorrectly protonated, it may act as an H-bond donor instead of an acceptor, clashing with the 3-OH group of our ligand and artificially ruining the docking score.

Step 3: Grid Generation & Self-Validation

  • Action : Define the receptor grid centered on the native co-crystallized ligand. Before docking the target compound, re-dock the native ligand.

  • Causality (Trustworthiness) : This is the critical self-validation step. The docking protocol is only deemed reliable if the re-docked native ligand achieves a Root Mean Square Deviation (RMSD) of < 2.0 Å compared to its crystallographic pose. If it fails, the grid parameters or protein preparation must be adjusted before proceeding.

Step 4: Extra Precision (XP) Docking & Rescoring

  • Action : Dock 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol using an XP scoring function, followed by MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) rescoring.

  • Causality : Standard docking algorithms often overestimate polar interactions while ignoring desolvation penalties. MM-GBSA calculates the true binding free energy (ΔG_bind) by accounting for the energetic cost of removing water from the 6-methyl group and the receptor cavity.

Quantitative Data Presentation

The following table summarizes the structural roles and extrapolated binding affinities of the 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol scaffold across key therapeutic targets based on derivative profiling[2][3][4].

Target ProteinExample PDB IDKey Interacting ResiduesStructural Role of 6-Methyl-THQ-3-olEstimated ΔG_bind (kcal/mol)
LSD1 2V1DFAD co-factor, Val3336-Methyl occupies deep hydrophobic cleft-8.5 to -10.2
TRPV1 7RQVThr550, Asn5513-OH acts as a highly directional H-bond anchor-7.5 to -9.0
EGFR (Mutant) 4LRMLys745, Asp855Amine/3-OH bind to the kinase hinge region-8.0 to -10.1

Workflow & Pathway Visualizations

DockingWorkflow LPrep Ligand Preparation (pKa & OPLS4 Min) Dock XP Docking (6-Methyl-THQ-3-ol) LPrep->Dock PPrep Protein Preparation (H-Bond Opt & Minimization) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid Valid Self-Validation (Native Ligand RMSD < 2.0 Å) Grid->Valid Valid->Dock Score MM-GBSA Rescoring (ΔG_bind Calculation) Dock->Score

Molecular docking workflow with built-in self-validation for THQ derivatives.

LSD1Pathway Compound 6-Methyl-THQ-3-ol Scaffold Hydrophobic 6-Methyl Group (Hydrophobic Packing) Compound->Hydrophobic Polar 3-OH & Amine (H-Bond Network) Compound->Polar Target LSD1 Enzyme (Reversible Inhibition) Hydrophobic->Target Polar->Target Outcome Restored Histone Methylation & Apoptosis Target->Outcome

Pharmacophoric rationale and downstream effects of LSD1 inhibition by the THQ scaffold.

References

  • Xu, Y., Fan, B., Gao, Y., et al. (2022). "Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation." Molecules, MDPI. URL:[Link]

  • Caballero, J. (2021). "Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists." Molecules, MDPI. URL:[Link]

  • Odion, E. E., Oyebamiji, A. K., & Akintelu, S. A. (2023). "Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer Agents." Eclética Química. URL:[Link]

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: Contextualizing the Cytotoxicity Assessment of a Novel Tetrahydroquinoline Analog

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives have been investigated for anticancer, neuroprotective, and anti-inflammatory properties, among others.[4][5][6] The compound 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol represents a novel analog within this class. Before its therapeutic potential can be explored, a rigorous evaluation of its cytotoxic profile is a mandatory first step in preclinical development.[7][8]

In vitro cytotoxicity assays are indispensable tools that provide foundational data on how a compound affects cellular health.[7] These assays measure parameters like metabolic activity, cell membrane integrity, and specific cell death pathways to quantify a compound's potential to cause harm to cells.[9][10] The data generated, typically expressed as an IC₅₀ (half-maximal inhibitory concentration), informs dose-ranging for further studies and helps identify compounds with a favorable therapeutic index.[11]

These application notes provide a comprehensive, multi-assay strategy for characterizing the cytotoxic profile of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. We will proceed from initial compound handling and cell line selection to primary viability screening, confirmatory membrane integrity assessment, and preliminary mechanistic studies. The protocols are designed to be self-validating through the inclusion of rigorous controls, ensuring the generation of reliable and reproducible data for researchers in drug discovery and development.

Part 1: Foundational Work & Pre-Assay Considerations

Compound Solubility and Stock Solution Preparation

The physicochemical properties of a test compound are critical determinants of its behavior in an aqueous cell culture environment. The parent structure, 6-Methyl-1,2,3,4-tetrahydroquinoline, is reported to be insoluble in water.[12] While the addition of a hydroxyl group in 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol may increase polarity, poor aqueous solubility is still anticipated. Therefore, an organic solvent, typically dimethyl sulfoxide (DMSO), is required to prepare a high-concentration stock solution.

Causality: Using a solvent like DMSO is necessary to ensure the compound is fully dissolved and can be homogeneously diluted in the culture medium. However, DMSO itself can be cytotoxic at concentrations above 0.5-1%. Therefore, it is imperative to first determine the maximum tolerated concentration of the vehicle (solvent) in the chosen cell lines to ensure that any observed cytotoxicity is due to the test compound and not the solvent.[13][14]

Protocol 1: Determining Maximum Tolerated Vehicle (DMSO) Concentration

  • Cell Seeding: Seed your chosen cell lines in a 96-well plate at their pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • DMSO Dilution Series: Prepare a serial dilution of DMSO in complete cell culture medium. A typical range to test is 2%, 1%, 0.5%, 0.25%, 0.125%, and 0.0625%.

  • Treatment: Replace the medium in the wells with the DMSO dilutions. Include an untreated control (medium only).

  • Incubation: Incubate for the longest duration planned for your cytotoxicity experiments (e.g., 72 hours).

  • Viability Assessment: Perform a cell viability assay, such as the MTT assay described in Part 2.

  • Analysis: Determine the highest concentration of DMSO that does not cause a significant reduction (e.g., >10%) in cell viability compared to the untreated control. This concentration should be used as the maximum final vehicle concentration in all subsequent experiments.

Rationale-Driven Cell Line Selection

The choice of cell line is a critical variable that can profoundly impact the interpretation of cytotoxicity data.[7] A single cell line provides a limited view of a compound's activity.[15] Therefore, a panel of cell lines is recommended to gain a broader understanding.

Key Considerations for Cell Line Selection:

  • Tissue of Origin: Select cell lines relevant to the compound's potential therapeutic application. For a novel compound, a panel including common cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) is a robust starting point.[7]

  • Normal vs. Cancerous Cells: It is crucial to include a non-cancerous cell line (e.g., human fibroblasts like hTERT-immortalized fibroblasts, or human embryonic kidney cells like HEK293) to determine the compound's selectivity.[16][17] A high selectivity index (SI), calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells, is a desirable characteristic for a potential anticancer agent. An SI value >2 is generally considered selective.[7]

  • Phenotypic Characteristics: If the tetrahydroquinoline scaffold suggests a potential neurological target, including a neuronal cell line (e.g., SH-SY5Y) would be highly relevant.[18]

Part 2: Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9]

Principle of the MTT Assay: The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[13] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[17]

MTT_Assay_Principle MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in viable cells) Enzyme->MTT

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Seeding: In a 96-well flat-bottom plate, seed 100 µL of cell suspension at the optimal density (determined previously) in complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed the maximum tolerated level determined in Protocol 1.[13]

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions in triplicate.

  • Controls: On each plate, include the following controls:

    • Untreated Control: Cells treated with culture medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions.

    • Blank Control: Wells containing medium only, with no cells, for background subtraction.

    • Positive Control (Optional but Recommended): A known cytotoxic drug (e.g., Doxorubicin) to confirm assay performance.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11] Incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[11] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.

Part 3: Confirmatory Assay: LDH Release for Membrane Integrity

To corroborate the MTT results and assess a different cytotoxicity marker, a Lactate Dehydrogenase (LDH) release assay is recommended. LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[10][19]

Principle of the LDH Assay: The assay measures the activity of LDH released into the supernatant. This LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[20] The intensity of the color is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[21]

Protocol 3: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 2 (MTT Assay). The experimental setup is identical.

  • Supernatant Collection: After the treatment incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer it to a new 96-well plate.[21]

  • Controls: In addition to the controls from the treatment plate, prepare a "Maximum LDH Release" control. For this, lyse the untreated control cells by adding a lysis buffer (e.g., 1% Triton X-100) 30-45 minutes before collecting the supernatant.[19]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate containing the supernatant, following the manufacturer's instructions (e.g., from Promega, Thermo Fisher Scientific, or Cell Signaling Technology).[19][20][22]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Stop Reaction: Add the stop solution provided with the kit to terminate the reaction.[20]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[20]

Part 4: Mechanistic Insight: Apoptosis Detection

If the primary and secondary assays indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[23][24]

Principle of Apoptosis Assays: Apoptosis is characterized by a series of biochemical events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane.[25]

  • Caspase-Glo® 3/7 Assay: This is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[25]

  • Annexin V Staining: Annexin V is a protein that has a high affinity for PS. When labeled with a fluorescent dye (e.g., FITC), it can detect apoptotic cells where PS has flipped to the outer membrane. This is often co-stained with a viability dye like propidium iodide (PI) to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic (Annexin V+/PI+) cells.[23]

Protocol 4: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with the compound as described in Protocol 2.

  • Reagent Addition: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates activation of caspases 3 and 7, and therefore, induction of apoptosis.[25]

Part 5: Data Analysis, Interpretation, and Presentation

Data Analysis
  • Corrected Absorbance/Luminescence: For each well, subtract the average value of the blank controls.[13]

  • Percentage Viability (MTT): % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Percentage Cytotoxicity (LDH): % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Spontaneous Release is from the vehicle control wells.

    • Maximum Release is from the lysed cell wells.

  • IC₅₀ Calculation: Plot the percentage viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]

Data Presentation

Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison across different cell lines and time points.

Cell LineAssayIncubation Time (h)IC₅₀ (µM) ± SDSelectivity Index (SI)
Cancer Cell Lines
MCF-7MTT48[Example Value][IC₅₀ Normal / IC₅₀ Cancer]
A549MTT48[Example Value][IC₅₀ Normal / IC₅₀ Cancer]
HeLaMTT48[Example Value][IC₅₀ Normal / IC₅₀ Cancer]
Non-Cancerous Cell Line
hTERT-FibroblastMTT48[Example Value]N/A

Overall Experimental Workflow Visualization

Cytotoxicity_Workflow cluster_prep Part 1: Preparation cluster_exp Part 2-4: Experimentation cluster_analysis Part 5: Analysis Solubility Compound Solubilization (e.g., in DMSO) CellCulture Cell Line Selection & Culture Seeding Cell Seeding (96-well plates) CellCulture->Seeding Treatment Treatment with 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (Dose-Response & Time-Course) MTT MTT Treatment->MTT LDH LDH Treatment->LDH Apoptosis Apoptosis Treatment->Apoptosis Readout Spectrophotometry / Luminometry DataAnalysis Data Analysis: % Viability / Cytotoxicity Readout->DataAnalysis IC50 IC₅₀ Calculation & Selectivity Index DataAnalysis->IC50 MTT->Readout LDH->Readout Apoptosis->Readout

References

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. Available at: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available at: [Link]

  • Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. Available at: [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC. Available at: [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. Available at: [Link]

  • Cell Death Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC. Available at: [Link]

  • 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 91-61-2. ChemWhat. Available at: [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. Available at: [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]

  • Chemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2). Cheméo. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]

  • 6-Methyl-1,2,3,4-tetrahydroquinoline. NIST WebBook. Available at: [Link]

  • 6-Methyl-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química. Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. Available at: [Link]

  • Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. Available at: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. Available at: [Link]

  • Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC. Available at: [Link]

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Formulation of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, a novel small molecule, for preclinical in vivo evaluation. As a new chemical entity (NCE), its physicochemical properties are not yet fully characterized; however, based on its tetrahydroquinoline scaffold, poor aqueous solubility is anticipated—a common challenge for approximately 90% of NCEs in the drug development pipeline.[1][2] This guide details a systematic approach, beginning with essential physicochemical characterization and leading to the rational selection and preparation of appropriate dosing vehicles for various administration routes. Detailed, step-by-step protocols for preparing solutions, suspensions, and advanced formulations are provided, alongside critical quality control procedures to ensure formulation integrity and the reliability of subsequent in vivo data.

Introduction: The Challenge of Tetrahydroquinoline Derivatives

Tetrahydroquinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of reported biological activities, including potential anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5][6][7] The successful transition of a promising compound like 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol from in vitro discovery to in vivo proof-of-concept hinges on developing a safe and effective formulation that ensures adequate systemic exposure in animal models.[8][9]

The primary obstacle for many NCEs, particularly those with lipophilic scaffolds, is poor aqueous solubility.[1][10][11] This insolubility can lead to low and erratic absorption, poor bioavailability, and ultimately, misleading pharmacokinetic (PK) and pharmacodynamic (PD) data.[1] This application note provides a strategic workflow to navigate these challenges, ensuring that the formulation is optimized to deliver the compound effectively and reproducibly. A critical aspect of this process is the inclusion of a vehicle-only control group in animal studies to differentiate between compound-specific effects and any potential effects from the excipients themselves.[12][13][14]

Foundational Step: Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the compound's physical and chemical properties is paramount. This data dictates the entire formulation strategy.

Protocol: Solubility Profiling

Objective: To determine the solubility of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in various pharmaceutically relevant vehicles.

Methodology:

  • Prepare a stock solution: Accurately weigh and dissolve the compound in a suitable organic solvent where it is freely soluble (e.g., DMSO or Methanol) to create a high-concentration stock (e.g., 10-20 mg/mL).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a series of vials, each containing a different vehicle (see Table 1).

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16][17]

  • pH-Solubility Profile: Repeat the equilibrium solubility measurement in a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6.8, 7.4) to understand the impact of ionization on solubility.

Table 1: Suggested Screening Vehicles for Initial Solubility Assessment

Vehicle Category Specific Examples Rationale for Use
Aqueous Buffers Phosphate-Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.0 Establishes baseline aqueous solubility.
Co-solvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) Commonly used to increase the solubility of lipophilic compounds for oral and parenteral routes.[18][19]
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15 Used as wetting agents or to form micelles that can solubilize hydrophobic molecules.[2][20]
Oils Sesame Oil, Medium-Chain Triglycerides (MCT) Components of lipid-based formulations (e.g., SEDDS) for oral delivery.[18][19]

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with drug molecules, increasing their apparent water solubility.[2][18] |

Stability Assessment

Objective: To evaluate the chemical stability of the compound in the most promising vehicles.

Methodology:

  • Prepare solutions/suspensions of the compound in the selected lead vehicles.

  • Store aliquots under various conditions (e.g., 4°C, room temperature, 40°C) and protected from light.

  • Analyze the samples by HPLC at initial, 24-hour, and 7-day time points.

  • Monitor for any decrease in the parent compound peak area and the appearance of new degradation peaks. Tetrahydroquinoline scaffolds can be susceptible to oxidation or degradation under certain conditions.[21]

Formulation Strategy and Selection

The data from the physicochemical characterization will guide the selection of the most appropriate formulation strategy. The following decision-making workflow can be applied.

G start Start: Physicochemical Data (Solubility, Stability) sol_check Is solubility in simple aqueous vehicle > Target Conc.? start->sol_check sol_yes Aqueous Solution (e.g., Saline, PBS with pH adjustment) sol_check->sol_yes Yes sol_no Poorly Soluble sol_check->sol_no No finish Proceed to QC & In Vivo Study sol_yes->finish route Intended Route? sol_no->route oral Oral (p.o.) route->oral Oral iv Intravenous (i.v.) route->iv IV/IP dose_check High Dose Required? oral->dose_check iv_sol_check Soluble in IV-compatible co-solvent/surfactant system? iv->iv_sol_check dose_high Aqueous Suspension (with wetting/suspending agents) dose_check->dose_high Yes dose_low Co-solvent Solution (e.g., PEG400, PG, DMSO) dose_check->dose_low No dose_high->finish dose_low->finish iv_sol_yes Co-solvent/Micellar Solution (e.g., Solutol HS15, Cyclodextrin) iv_sol_check->iv_sol_yes Yes iv_sol_no Consider Nanosuspension (Advanced Formulation) iv_sol_check->iv_sol_no No iv_sol_yes->finish iv_sol_no->finish

Caption: Formulation strategy selection workflow for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Detailed Formulation Protocols

All formulation procedures should be conducted in a clean environment, and parenteral formulations must be prepared aseptically and sterilized.[22]

Protocol: Oral Suspension (for Gavage)

This is often the preferred approach for water-insoluble compounds in early toxicology and efficacy studies.[23][24]

Objective: To prepare a homogenous and stable suspension at a concentration of 5 mg/mL.

Materials:

  • 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol: 50 mg

  • Wetting Agent: Tween® 80 (Polysorbate 80)

  • Suspending Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified water

  • Mortar and Pestle

  • Graduated Cylinder and Magnetic Stirrer

Methodology:

  • Prepare Suspending Vehicle: Slowly add 50 mg of methylcellulose to 10 mL of purified water while stirring continuously until fully hydrated and a clear, viscous solution is formed.[24]

  • Weigh Compound: Accurately weigh 50 mg of the active pharmaceutical ingredient (API).

  • Create Paste: Transfer the API to a mortar. Add 1-2 drops of Tween® 80. Add a small volume (approx. 0.5 mL) of the suspending vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to wet the API particles and prevent aggregation.[24]

  • Dilute to Final Volume: Gradually add the remaining suspending vehicle to the paste in geometric proportions, mixing continuously.

  • Homogenize: Transfer the final suspension to a vial and stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity.

  • Storage: Store at 2-8°C. Always stir vigorously or vortex immediately before each administration to ensure uniform dosing.

Protocol: Parenteral Solution (IV or IP)

For intravenous administration, the compound must be fully dissolved, and the formulation must be sterile and free of particulates.[14][22]

Objective: To prepare a clear, sterile solution at a concentration of 2 mg/mL.

Materials:

  • 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol: 20 mg

  • Vehicle Components: Solutol® HS 15, Propylene Glycol (PG), and Saline (0.9% NaCl). A common vehicle is 10% Solutol® / 20% PG / 70% Saline (v/v/v).[18]

  • Sterile vials, 0.22 µm syringe filters

Methodology:

  • Prepare Vehicle: In a sterile vial, combine 1 mL of Solutol® HS 15 and 2 mL of Propylene Glycol. Mix thoroughly.

  • Dissolve Compound: Add the 20 mg of API to the Solutol®/PG mixture. Vortex and/or sonicate gently until the compound is completely dissolved. Gentle warming may be applied if the compound is known to be thermally stable.[18]

  • Dilute to Final Volume: Slowly add 7 mL of sterile saline to the mixture while vortexing to prevent precipitation. The final solution should be clear and free of any visible particles.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a final sterile vial.[18][22]

  • Storage: Store at 2-8°C, protected from light. Visually inspect for any signs of precipitation before use.

Quality Control of the Final Formulation

Characterization of the final dose formulation is a regulatory requirement for GLP studies and a critical component of good scientific practice to ensure data integrity.[8]

QC_Workflow prep Formulation Prepared visual Visual Inspection (Clarity, Color, Particulates) prep->visual ph pH Measurement visual->ph conc Concentration & Purity Verification (HPLC) ph->conc particle Particle Size Analysis (For Suspensions Only) conc->particle Suspension? release Release for In Vivo Dosing conc->release Solution? particle->release

Caption: A standard quality control workflow for preclinical formulations.

Table 2: Key Quality Control Assays

QC Test Purpose Acceptance Criteria (Example) Method
Visual Inspection Check for homogeneity, clarity (solutions), and absence of foreign matter. Clear solution or uniform suspension. No visible aggregates or precipitation. Macroscopic and microscopic observation.[25]
pH Measurement Ensure consistency and physiological compatibility. Within ± 0.5 units of the target pH. Calibrated pH meter.
Concentration Verification Confirm the dose administered to the animals is accurate. 90% - 110% of the target concentration. Validated HPLC-UV or LC-MS/MS method.[17][26]

| Particle Size Analysis | (For suspensions) Ensure particle size is suitable for administration and consistent between batches. | D90 < 50 µm to ensure syringeability and minimize irritation. | Laser Diffraction or Microscopy.[25] |

In Vivo Administration Considerations

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[23]

Table 3: Recommended Maximum Dosing Volumes for Rodents

Route Species Maximum Volume (mL/kg) Notes
Oral (p.o.) Mouse 10 Use a proper gavage needle to prevent injury.[24]
Rat 5 - 10
Intravenous (i.v.) Mouse 10 (bolus), >10 (infusion) Administer slowly into the lateral tail vein.[22]
Rat 5 (bolus), >5 (infusion)
Intraperitoneal (i.p.) Mouse 10 - 20 Inject into the lower abdominal quadrant.[22]

| | Rat | 10 | |

Conclusion

The successful in vivo evaluation of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is critically dependent on a well-developed and characterized formulation. The strategies and protocols outlined in this document provide a robust framework for addressing the anticipated challenge of poor aqueous solubility. By systematically profiling the compound's properties, selecting an appropriate vehicle, and performing rigorous quality control, researchers can generate reliable and reproducible preclinical data, thereby accelerating the journey of this promising compound through the drug development pipeline.

References

  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Benchchem. (n.d.). Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs.
  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology.
  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). Drug Development & Delivery.
  • Benchchem. (n.d.). Application Note: Protocol for In Vivo Rodent Administration of TP003.
  • Separation Science in Drug Development, Part 3: Analytical Development. (2026, March 27). LCGC.
  • Sigma-Aldrich. (n.d.). Excipients for Your Liquid Application.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023, October 24). Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI.
  • Emerging Excipients in Parenteral Medications. (n.d.). Pharmaceutical Technology.
  • Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. (2018, October 15). PubMed.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (n.d.).
  • ChemWhat. (n.d.). 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 91-61-2.
  • Sigma-Aldrich. (n.d.). Small Molecules Analysis & QC.
  • University of California, Santa Barbara. (2009, December 11). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS.
  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25). Contract Pharma.
  • Cheméo. (n.d.). Chemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2).
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC.
  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. (2023, September 28). Scientiae Radices.
  • HOW DO I GET MY COMPOUND INTO PHASE I?. (n.d.).
  • The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2.
  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. (n.d.). PMC.
  • How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. (n.d.). PMC.
  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
  • Chem-Impex. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline.
  • National Center for Biotechnology Information. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022, September 17). Biointerface Research in Applied Chemistry.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025, April 22). MDPI.
  • Guidelines on Administration of Substances to Labor
  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). Protocols.io.
  • Stenutz. (n.d.). 6-methyl-1,2,3,4-tetrahydroquinoline.
  • TCI Chemicals. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline.
  • Various conventional routes for the synthesis of quinoline derivatives. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your reaction yields.

Overview of Synthetic Strategies

The 1,2,3,4-tetrahydroquinoline scaffold is a vital structural motif in numerous natural products and pharmaceuticals.[1] Its synthesis is a well-explored area of organic chemistry, with several reliable strategies available. The optimal choice depends on factors like starting material availability, scale, and desired substitution patterns. For 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, the most common and direct approach is the reduction of the corresponding quinoline precursor, 6-methylquinolin-3-ol.

Key synthetic routes to the tetrahydroquinoline core include:

  • Catalytic Hydrogenation: The most direct method, involving the reduction of the quinoline's pyridine ring using H₂ gas and a heterogeneous metal catalyst.[2]

  • Transfer Hydrogenation: Utilizes hydrogen donors like Hantzsch esters or ammonia-borane in the presence of a catalyst, avoiding the need for high-pressure H₂ gas.[3]

  • Reductive Cyclization: A domino reaction where a precursor, such as an appropriately substituted o-nitrochalcone, undergoes reduction of the nitro group and double bond, followed by spontaneous cyclization.[1]

  • Povarov Reaction: A [4+2] cycloaddition reaction that constructs the ring system from an aniline, an aldehyde, and an alkene, often catalyzed by a Lewis acid.[4]

  • Borrowing Hydrogen Methodology: An atom-economical cascade reaction starting from precursors like 2-aminobenzyl alcohols and secondary alcohols, typically using manganese or ruthenium catalysts.[5][6]

cluster_main Synthetic Pathways to Tetrahydroquinoline Core Start Starting Materials (Quinolines, Anilines, etc.) P1 Catalytic Hydrogenation Start->P1 H₂, Metal Catalyst P2 Transfer Hydrogenation Start->P2 H-Donor, Catalyst P3 Reductive Cyclization Start->P3 Domino Reaction P4 Povarov Reaction Start->P4 [4+2] Cycloaddition End 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol P1->End P2->End P3->End P4->End

Caption: High-level overview of primary synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction yield is low, and I'm recovering a significant amount of the 6-methylquinolin-3-ol starting material. What's going wrong?

A1: This is a classic issue of incomplete conversion, typically pointing to problems with the catalytic system or reaction conditions.

  • Causality: The catalytic reduction of the quinoline ring requires sufficient activation energy and an active catalyst. If the catalyst is poisoned, the hydrogen pressure is too low, or the temperature is insufficient, the reaction will stall.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Heterogeneous catalysts like Palladium on Carbon (Pd/C) can lose activity over time or if improperly stored. Use a fresh batch of catalyst or test your existing catalyst on a known, reliable reaction. Ensure the catalyst was not exposed to poisons like sulfur or thiols from other reagents.

    • Increase Hydrogen Pressure: For catalytic hydrogenations, pressure is a key driver. Most quinoline reductions proceed well at pressures from atmospheric to 6 bar.[2] If you are running at atmospheric pressure, consider moving to a Parr shaker or a similar apparatus to safely increase the H₂ pressure.

    • Elevate Temperature: Increasing the temperature enhances the reaction rate. A typical range for these reactions is room temperature to 100 °C.[2] Gradually increase the temperature while monitoring for byproduct formation.

    • Extend Reaction Time: Some reductions can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm if it is progressing. Typical reaction times can range from 12 to 24 hours.[2]

Q2: My main product is the fully aromatized 6-methylquinoline, not the tetrahydroquinoline I want. How do I prevent this dehydrogenation?

A2: You are likely observing an oxidation of your desired product back to the aromatic quinoline, or your reaction conditions favor the dehydrogenated product.

  • Causality: The tetrahydroquinoline product can be susceptible to oxidation, especially at higher temperatures in the presence of a catalyst and an oxidant (like air). Alternatively, in "borrowing hydrogen" type reactions, the choice of base is critical in determining whether the final step is hydrogenation or dehydrogenation.[6]

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: After the reaction is complete, cool the mixture to room temperature and safely vent the excess hydrogen. Handle the work-up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the product, especially before the catalyst is filtered off.

    • Optimize the Base (for specific methods): In manganese-catalyzed borrowing hydrogen reactions, using a base like KOtBu can selectively lead to the quinoline, while a combination of KH and KOH favors the desired tetrahydroquinoline.[5][6] This demonstrates the critical role of the base in controlling the final hydrogenation step.

    • Moderate Reaction Temperature: While heat can increase the rate of reduction, excessive temperatures can sometimes promote dehydrogenation. Find the minimum temperature required for a reasonable reaction rate.

Q3: I'm getting a complex mixture of byproducts that are difficult to separate from my product. What are the likely side reactions?

A3: Byproduct formation usually stems from over-reduction, side-chain reactions, or impure starting materials.

  • Causality: The benzenoid ring of the quinoline system can also be reduced under harsh conditions (high pressure, high temperature, highly active catalysts like Rhodium or Ruthenium), leading to decahydroquinolines. The hydroxyl group could also undergo hydrogenolysis (removal).

  • Troubleshooting Steps:

    • Use a Milder Catalyst/Conditions: Palladium is generally selective for the reduction of the heterocyclic ring.[2] Avoid more aggressive catalysts unless necessary. Reduce the temperature and pressure to the minimum required for the reaction to proceed.

    • Purify Starting Materials: Ensure your starting 6-methylquinolin-3-ol is pure. Impurities can lead to unexpected side reactions. Recrystallization or column chromatography of the starting material may be necessary.

    • Solvent Choice: The solvent can play a crucial role. Protic solvents like ethanol are common for hydrogenation.[2] However, in some domino reactions, solvents like dichloromethane have been shown to improve selectivity and reduce byproduct formation.[1]

cluster_workflow Troubleshooting Workflow: Low Yield Start Low Yield or No Reaction Check1 Recovered Starting Material? Start->Check1 Check2 Quinoline Byproduct? Check1->Check2 No Sol1 Increase T, P, time Check Catalyst Activity Check1->Sol1 Yes Check3 Other Byproducts? Check2->Check3 No Sol2 Ensure Inert Work-up Optimize Base Moderate Temperature Check2->Sol2 Yes Sol3 Use Milder Conditions Purify Starting Material Optimize Solvent Check3->Sol3 Yes End Improved Yield Sol1->End Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable method for preparing 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol? A: For scalability and reliability, direct catalytic hydrogenation of 6-methylquinolin-3-ol is often the preferred method. It is an atom-economical process with a high yield, and the heterogeneous catalyst is easily removed by filtration, simplifying purification.[2]

Q: How can I monitor the reaction's progress? A: The most common methods are:

  • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to track the disappearance of the starting material spot and the appearance of the product spot. The tetrahydroquinoline product is significantly less conjugated and therefore typically has a higher Rf value than the starting quinoline.

  • GC-MS: Provides a quantitative assessment of the reaction mixture composition.

  • ¹H NMR: Can be used on a crude sample to check for the disappearance of aromatic protons in the pyridine ring of the quinoline.

Q: Are there any "green" or milder alternatives to high-pressure hydrogenation? A: Yes. Transfer hydrogenation is an excellent alternative that avoids pressurized hydrogen gas. Catalytic systems using iridium, ruthenium, or even non-precious metals like cobalt can efficiently reduce quinolines using hydrogen donors like Hantzsch esters or ammonia-borane.[3] Additionally, modern methods like the manganese-catalyzed borrowing hydrogen process are highly atom-economical, producing only water as a byproduct.[6]

Recommended Experimental Protocol

This protocol is adapted from established procedures for quinoline hydrogenation and is a robust starting point for your optimization.[2]

Reaction: Catalytic Hydrogenation of 6-methylquinolin-3-ol

Materials:

  • 6-methylquinolin-3-ol (1.0 eq)

  • Palladium on Carbon (10% Pd, 5-10 mol%)

  • Ethanol (or Methanol), reagent grade

  • Hydrogen gas (H₂)

  • Pressurized reaction vessel (e.g., Parr hydrogenation apparatus or Büchiglasuster reactor)

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add 6-methylquinolin-3-ol (e.g., 1.0 g, 6.28 mmol).

  • Catalyst & Solvent Addition: Under a stream of nitrogen or argon, carefully add 10% Pd/C (e.g., 67 mg, 0.1 eq). Add a sufficient volume of ethanol to fully dissolve the starting material and create a stirrable slurry (e.g., 20-30 mL).

  • Reaction Setup: Seal the reactor. Purge the vessel by evacuating it and refilling with an inert gas (N₂ or Ar) three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (start with 4-6 bar). Begin vigorous stirring and heat the reaction mixture to the target temperature (start with 60-80 °C).

  • Monitoring: Allow the reaction to proceed for 12-24 hours. The progress can be monitored by observing hydrogen uptake. If possible, a small sample can be carefully withdrawn to check for completion by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure all product is collected. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely in the open. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The crude solid or oil can be purified by either recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) or silica gel column chromatography to afford the pure 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Data Summary: Influence of Reaction Parameters

EntryCatalyst (10 mol%)SolventStrategyYield of Tetrahydroquinoline (%)
1AlCl₃ (1 eq)Et₂OMulti-step31-53
2Cu(OTf)₂EtOHMulti-step0-30
3AlCl₃TolueneMulti-componentGood
4Cu(OTf)₂TolueneMulti-componentGood

Table adapted from data on Povarov reactions.[4] This table highlights that a change in catalyst (AlCl₃ vs. Cu(OTf)₂) can dramatically alter yield in a multi-step process. However, switching to a multi-component strategy can make both catalysts effective, demonstrating the importance of holistic process optimization.

References

  • MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroquinolines. Available at: [Link]

  • Scientiae Radices. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Available at: [Link]

  • Molecules. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

  • PubMed Central (PMC). (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Available at: [Link]

  • ACS Publications. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters. Available at: [Link]

Sources

Common side reactions in the synthesis of tetrahydroquinolines and how to avoid them.

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of tetrahydroquinolines. This resource is designed to help you overcome common side reactions and optimize your synthetic routes for higher yields and purity.

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. However, its synthesis is not without challenges. This guide offers practical, field-proven insights into the common hurdles encountered in popular synthetic methods and provides robust solutions to navigate them effectively.

General Troubleshooting and FAQs

Before diving into specific synthetic methods, let's address some overarching issues that can affect any tetrahydroquinoline synthesis.

FAQ 1: My overall yield is consistently low. Where should I start troubleshooting?

Low yields can be attributed to a multitude of factors. A systematic approach to troubleshooting is crucial.

dot

Low_Yield_Troubleshooting start Low Yield Observed reagent_purity Verify Reagent and Solvent Purity start->reagent_purity First Check reaction_conditions Optimize Reaction Conditions reagent_purity->reaction_conditions If pure side_reactions Identify and Minimize Side Reactions reaction_conditions->side_reactions If optimized workup_purification Improve Workup and Purification side_reactions->workup_purification If minimized solution Improved Yield workup_purification->solution

Caption: A general workflow for troubleshooting low-yield reactions.

  • Reagent and Solvent Purity: Ensure all starting materials and solvents are of high purity and, where necessary, anhydrous. Impurities can act as catalyst poisons or participate in unwanted side reactions.[1]

  • Reaction Conditions: Systematically optimize temperature, reaction time, and catalyst loading. Higher temperatures do not always lead to better results and can cause decomposition of reactants, intermediates, or the final product.[1]

  • Atmosphere: Many reactions for tetrahydroquinoline synthesis are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the chosen method requires it.

  • Workup and Purification: Product loss during extraction and purification can significantly impact the final yield. Ensure the pH is optimized during aqueous workup to prevent your product from remaining in the aqueous layer. For purification, consider alternative stationary phases like alumina if your product is sensitive to silica gel.[1]

FAQ 2: I am struggling with poor diastereoselectivity. What are the key factors to consider?

Achieving high diastereoselectivity often depends on a delicate balance of steric and electronic factors.

  • Catalyst Choice: For reactions involving chiral centers, the choice of catalyst is paramount. Chiral ligands on metal catalysts or chiral Brønsted acids can induce high levels of stereocontrol.

  • Temperature: Lower reaction temperatures often favor the formation of the thermodynamically more stable diastereomer.

  • Substrate Control: The inherent stereochemistry of your starting materials can direct the formation of new stereocenters.

Method-Specific Troubleshooting Guides

This section delves into the nuances of common synthetic routes to tetrahydroquinolines and how to address their specific side reactions.

The Povarov Reaction: A Powerful but Fickle Friend

The Povarov reaction, a formal [4+2] cycloaddition of an imine with an electron-rich alkene, is a popular method for constructing the tetrahydroquinoline skeleton.[2][3] However, it is often plagued by side reactions that can significantly lower the yield of the desired product.

FAQ 3: My Povarov reaction is giving a low yield and a complex mixture of byproducts. What are the likely culprits?

Low yields in Povarov reactions are often due to the instability of the imine intermediate and the propensity for dimerization or polymerization of the starting materials.

dot

Povarov_Side_Reactions reactants Aniline + Aldehyde + Alkene imine Imine Intermediate reactants->imine desired_product Tetrahydroquinoline (Povarov Product) imine->desired_product [4+2] Cycloaddition (Desired Pathway) dimerization Dimerization/ Polymerization imine->dimerization Self-Condensation (Side Reaction) oxidation Oxidation to Quinoline desired_product->oxidation Undesired Oxidation

Caption: Competing reaction pathways in the Povarov synthesis.

  • Dimerization and Polymerization: The imine intermediate can undergo self-condensation, or the electron-rich alkene can polymerize, especially under harsh acidic conditions.

    • Troubleshooting:

      • Use a milder Lewis or Brønsted acid catalyst: Screen a variety of catalysts to find one that promotes the desired cycloaddition without inducing polymerization.[1] Indium(III) chloride (InCl₃) has been shown to be an effective catalyst.[4][5]

      • Control stoichiometry: Use a slight excess of the imine or the aniline and aldehyde precursors to minimize alkene polymerization.

      • One-pot, three-component approach: Generating the imine in situ at a low concentration can minimize its self-condensation.[6][7]

  • Oxidation to Quinoline: The desired tetrahydroquinoline product can sometimes be oxidized to the corresponding quinoline, especially if the reaction is run at high temperatures or for extended periods.[8]

    • Troubleshooting:

      • Monitor the reaction closely: Use TLC or LC-MS to determine the optimal reaction time and stop the reaction before significant oxidation occurs.

      • Lower the reaction temperature: This can help to minimize the rate of oxidation.

Experimental Protocol: Three-Component Povarov Reaction

This protocol describes a general procedure for a one-pot, three-component Povarov reaction.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aniline (1.0 eq) and the aldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., toluene).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine.

  • Cycloaddition: Add the electron-rich alkene (1.2 eq) and the Lewis acid catalyst (e.g., InCl₃, 10 mol%) to the reaction mixture.

  • Reaction: Stir the reaction at the optimized temperature (e.g., 45 °C) and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

CatalystSolventTemperature (°C)Yield (%)Reference
AlCl₃Et₂O3031-53[8]
Cu(OTf)₂EtOH400-30[8]
InCl₃MeCNrtup to 92[5]
Sc(OTf)₃CH₂Cl₂rt-[2]
Y(OTf)₃CH₂Cl₂rt-[2]
Table 1. Comparison of different Lewis acid catalysts in the Povarov reaction.

The Friedländer Synthesis: Battling Aldol Condensation

The Friedländer synthesis offers a direct route to quinolines, which can then be reduced to tetrahydroquinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9] The most common side reaction is the self-condensation of the carbonyl compound via an aldol reaction.[10]

FAQ 4: My Friedländer synthesis is producing a complex mixture, and I suspect aldol condensation. How can I prevent this?

Aldol condensation is particularly problematic when using base catalysts.[11]

dot

Friedlander_Side_Reactions reactants 2-Aminoaryl Ketone + Carbonyl Compound desired_product Quinoline (Friedländer Product) reactants->desired_product Desired Cyclocondensation aldol_condensation Aldol Condensation (Side Reaction) reactants->aldol_condensation Self-Condensation of Carbonyl Compound

Caption: Desired vs. undesired pathways in the Friedländer synthesis.

  • Switch to an Acid Catalyst: Acidic conditions generally favor the desired cyclocondensation over the aldol reaction.[6] Catalysts such as p-toluenesulfonic acid or Lewis acids can be effective.[12]

  • Use an Imine Analog: Protecting the 2-aminoaryl ketone as an imine can prevent its participation in unwanted side reactions.[11]

  • Domino Nitro Reduction-Friedländer Heterocyclization: Starting with a 2-nitroaryl ketone and performing a reduction of the nitro group in situ to generate the 2-aminoaryl ketone at a low concentration can minimize self-condensation.[13]

Experimental Protocol: Solvent-Free Friedländer Synthesis

This protocol utilizes a solid-supported acid catalyst for a more environmentally friendly approach.[13]

  • Catalyst Preparation: Prepare a P₂O₅/SiO₂ catalyst by thoroughly grinding silica gel and phosphorus pentoxide.

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq), the carbonyl compound (1.5 eq), and the P₂O₅/SiO₂ catalyst.

  • Reaction: Heat the solvent-free mixture at 80 °C with stirring, monitoring the reaction by TLC.

  • Workup: After completion, cool the mixture and add chloroform. Filter off the catalyst and wash it with chloroform.

  • Purification: Combine the organic filtrates, evaporate the solvent, and purify the crude product by column chromatography.[13]

Catalytic Hydrogenation of Quinolines: The Selectivity Challenge

The direct hydrogenation of quinolines is an atom-economical route to tetrahydroquinolines.[14] However, achieving high selectivity for the desired 1,2,3,4-tetrahydroquinoline can be challenging, with over-reduction to decahydroquinolines and catalyst poisoning being common issues.

FAQ 5: My quinoline hydrogenation is producing a significant amount of the fully saturated decahydroquinoline. How can I improve selectivity?

Over-reduction is often a result of harsh reaction conditions or a highly active catalyst.

  • Milder Reaction Conditions: Reduce the hydrogen pressure and reaction temperature.[11]

  • Catalyst Selection:

    • Supported Gold Catalysts: Gold nanoparticles supported on TiO₂ have shown excellent selectivity for the hydrogenation of the heterocyclic ring, leaving the benzene ring intact.[11][14]

    • Palladium Catalysts on Modified Supports: Palladium on nitrogen-doped carbon has also demonstrated high selectivity.

  • Alternative Hydrogen Sources: Transfer hydrogenation using formic acid or silanes can offer better control and selectivity compared to using H₂ gas.[11]

FAQ 6: My hydrogenation reaction is sluggish or stalls completely. What could be the problem?

Catalyst deactivation is a frequent problem in quinoline hydrogenation, as the nitrogen atom in both the starting material and the product can act as a poison by strongly binding to the metal surface.[15][16]

  • Catalyst Choice: Gold-based catalysts are known to be more resistant to poisoning by nitrogen-containing compounds compared to traditional platinum group metal catalysts.[16]

  • Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes compensate for partial deactivation.

  • Ensure Purity: Impurities in the substrate or solvent can also poison the catalyst.

CatalystSupportConditionsSelectivity for THQ (%)Reference
AuTiO₂2 MPa H₂, 60 °C>99[14]
PdC2 MPa H₂, 60 °CHigh, but dehalogenation observed[14]
PtC2 MPa H₂, 60 °CHigh, but dehalogenation observed[14]
RuAl₂O₃2 MPa H₂, 60 °CHigh, but dehalogenation observed[14]
Ru(p-cymene)Cl₂]₂/I₂-600 psi H₂, 20 °C>95[17]
Cationic Ru-10 atm H₂, rt>99[16]
Table 2. Comparison of various catalysts for the selective hydrogenation of quinolines.
Experimental Protocol: Selective Hydrogenation using a Gold Catalyst

This protocol is adapted from a procedure demonstrating high selectivity.[14]

  • Reaction Setup: In a high-pressure autoclave, charge the quinoline substrate (1.0 eq), the Au/TiO₂ catalyst (1-5 mol% Au), and a suitable solvent (e.g., toluene).

  • Hydrogenation: Seal the autoclave, purge it several times with H₂, and then pressurize to the desired pressure (e.g., 2 MPa). Heat the reaction to the desired temperature (e.g., 60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Purification: Filter the catalyst and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Other Notable Synthetic Routes and Their Challenges

Combes Quinoline Synthesis

This method involves the acid-catalyzed reaction of an aniline with a β-diketone.[18][19] A primary challenge is controlling the regioselectivity when using unsymmetrical β-diketones.[18][20] Steric hindrance on the diketone can be used to direct the cyclization to favor one regioisomer.[18]

Doebner-von Miller Reaction

This reaction of anilines with α,β-unsaturated carbonyl compounds is often carried out under harsh acidic conditions, which can lead to the formation of tar and polymeric byproducts.[21][22][23] Careful control of temperature and the rate of acid addition can help to mitigate these side reactions.

This guide provides a starting point for troubleshooting common issues in tetrahydroquinoline synthesis. Remember that each substrate is unique, and optimization is often an empirical process. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, you can make more informed decisions to improve the outcome of your syntheses.

References

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods. - Biblioteka Nauki. (URL: [Link])

  • Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - RSC Publishing. (URL: [Link])

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative - Scientiae Radices. (URL: [Link])

  • Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC. (URL: [Link])

  • Povarov reaction - Wikipedia. (URL: [Link])

  • Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives Chemistry. (URL: [Link])

  • Pd‐catalyzed Povarov reaction for the synthesis of tetrahydroquinoline... - ResearchGate. (URL: [Link])

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts | Journal of the American Chemical Society. (URL: [Link])

  • An efficient catalytic system for the hydrogenation of quinolines. (URL: [Link])

  • Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes - PMC. (URL: [Link])

  • Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst | Request PDF - ResearchGate. (URL: [Link])

  • Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline derivatives - Técnico Lisboa. (URL: [Link])

  • Fe-catalysed hydrogenation of quinoline a | Download Table - ResearchGate. (URL: [Link])

  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview - ResearchGate. (URL: [Link])

  • Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])

  • The povarov reaction in the synthesis of N -polycyclic compounds with a tetrahydroquinoline fragment - Limantseva - Russian Journal of Organic Chemistry. (URL: [Link])

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. (URL: [Link])

  • Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. (URL: [Link])

  • Understanding the mechanism of the Povarov reaction. A DFT study - ResearchGate. (URL: [Link])

  • A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP - Chemical Communications (RSC Publishing). (URL: [Link])

  • An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. (URL: [Link])

  • Doebner-Miller Reaction - SynArchive. (URL: [Link])

  • Doebner-von Miller reaction | Semantic Scholar. (URL: [Link])

  • Hydrogenation and reduction challenges of quinolines. - ResearchGate. (URL: [Link])

  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (URL: [Link])

  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC. (URL: [Link])

  • Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Important role of H2 spillover in asymmetric hydrogenation of quinolines in hybrid systems. (URL: [Link])

  • Polymerization Reactions. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

  • Combes Quinoline Synthesis - Cambridge University Press & Assessment. (URL: [Link])

  • Doebner-Miller reaction and applications | PPTX - Slideshare. (URL: [Link])

  • Intramolecular Hetero Diels−Alder (Povarov) Approach to the Synthesis of the Alkaloids Luotonin A and Camptothecin | Organic Letters - ACS Publications. (URL: [Link])

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (URL: [Link])

  • Povarov Reaction | Chem-Station Int. Ed.. (URL: [Link])

Sources

Povarov Reaction Technical Support Center: A Guide to Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the Povarov reaction for the synthesis of tetrahydroquinolines. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to help you optimize your reaction yields and achieve your synthetic goals.

Understanding the Povarov Reaction: Mechanism and Key Parameters

The Povarov reaction is a powerful multicomponent reaction for the synthesis of N-heterocyclic frameworks, particularly tetrahydroquinolines and quinolines.[1][2] It is formally a [4+2] cycloaddition between an aromatic imine (the aza-diene) and an electron-rich alkene (the dienophile).[3] The reaction is typically catalyzed by a Lewis or Brønsted acid.[4][5]

The mechanism of the Povarov reaction can be complex and is often debated. While sometimes classified as an aza-Diels-Alder reaction, evidence suggests it often proceeds through a stepwise mechanism rather than a concerted one.[6][7] This stepwise process involves the formation of an ionic intermediate after the nucleophilic attack of the alkene on the acid-activated imine.[6][7] This is followed by an intramolecular Friedel-Crafts reaction to form the tetrahydroquinoline ring.[8] The reaction can be performed as a one-pot, three-component reaction where the imine is generated in situ from an aniline and an aldehyde, or in a multi-step fashion where the imine is pre-formed.[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Povarov reaction?

The acid catalyst, whether a Lewis or Brønsted acid, plays a crucial role in activating the imine for nucleophilic attack by the electron-rich alkene.[3][4] It does this by coordinating to the nitrogen atom of the imine, which increases its electrophilicity.[4][6] The presence of an acid catalyst is generally required for the reaction to proceed, as the imine itself is often not electrophilic enough to react with the alkene.[6][8]

Q2: What are the most common Lewis and Brønsted acids used?

A wide variety of Lewis and Brønsted acids can be used to catalyze the Povarov reaction. Common Lewis acids include InCl₃, Sc(OTf)₃, Yb(OTf)₃, AlCl₃, and Cu(OTf)₂.[4][6][9] Chiral phosphoric acids derived from BINOL are popular Brønsted acid catalysts for enantioselective versions of the reaction.[10][11] The choice of catalyst can significantly impact the reaction yield and selectivity.[6][9]

Q3: What types of alkenes are suitable for the Povarov reaction?

The Povarov reaction generally requires electron-rich alkenes.[3] This includes enol ethers, enamines, and N-vinylcarbamates.[3][11] The electron-donating groups on the alkene increase its nucleophilicity, facilitating the attack on the activated imine. While less common, strained alkenes like norbornene have also been successfully employed.[12]

Q4: Can aliphatic aldehydes be used in the Povarov reaction?

Yes, while aromatic aldehydes are more common, aliphatic aldehydes can also be used.[10][11] However, a potential side reaction with aliphatic aldehydes is the isomerization of the intermediate N-arylimine to the corresponding enamine, which can reduce the yield of the desired tetrahydroquinoline.[9][11] Careful selection of the catalyst and reaction conditions can help to mitigate this issue.[10]

Troubleshooting Guide for Low Yield

Low yield is a common issue encountered in the Povarov reaction. The following guide provides a systematic approach to identifying and resolving the root causes of poor reaction performance.

Visual Troubleshooting Workflow

Povarov_Troubleshooting start Low or No Yield check_reactants 1. Verify Reactant Quality & Stoichiometry start->check_reactants check_catalyst 2. Evaluate Catalyst Activity & Loading check_reactants->check_catalyst Reactants OK sub_reactivity Substrate Reactivity Issues? (e.g., electron-withdrawing groups) check_reactants->sub_reactivity imine_stability Imine Instability or Decomposition? check_reactants->imine_stability check_conditions 3. Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK catalyst_choice Inappropriate Catalyst Choice? check_catalyst->catalyst_choice check_workup 4. Review Workup & Purification check_conditions->check_workup Conditions OK solvent_effect Suboptimal Solvent? check_conditions->solvent_effect temp_time Incorrect Temperature or Time? check_conditions->temp_time success Improved Yield check_workup->success Workup OK

Caption: Troubleshooting workflow for low yield in the Povarov reaction.

Common Problems and Solutions

Problem 1: No product formation or very low conversion.

  • Potential Cause: Inactive or inappropriate catalyst.

    • Explanation: The catalyst is essential for activating the imine.[6][8] If the catalyst is old, has been improperly stored, or is not suitable for the specific substrates, the reaction will not proceed.

    • Troubleshooting Steps:

      • Use a fresh batch of catalyst.

      • If using a Lewis acid that is sensitive to moisture (e.g., AlCl₃), ensure anhydrous conditions.

      • Screen different Lewis or Brønsted acids. For example, InCl₃ has been shown to be highly effective in some cases.[6][8]

      • Increase the catalyst loading, although this should be done judiciously as it can sometimes lead to side reactions.

  • Potential Cause: Low reactivity of substrates.

    • Explanation: The electronic properties of the aniline, aldehyde, and alkene significantly influence their reactivity. For instance, electron-withdrawing groups on the aniline or aldehyde can decrease the nucleophilicity of the resulting imine, while electron-poor alkenes are generally not suitable for this reaction.[13]

    • Troubleshooting Steps:

      • If possible, use an aniline with electron-donating groups.

      • Ensure the alkene is sufficiently electron-rich (e.g., use an enol ether or enamine).[3]

      • Consider a different synthetic route if the inherent reactivity of the substrates is too low.

  • Potential Cause: Imine instability.

    • Explanation: The in situ generated imine can be unstable and may decompose, especially in the presence of a strong Lewis acid.[4]

    • Troubleshooting Steps:

      • Consider a multi-step approach where the imine is pre-formed and purified before the cycloaddition step. However, some studies suggest that the one-pot, multi-component approach can give higher yields.[9][14]

      • Adding a dehydrating agent like MgSO₄ can sometimes improve the yield by promoting imine formation and reducing its decomposition.[4]

Problem 2: Moderate yield with significant starting material remaining.

  • Potential Cause: Suboptimal reaction conditions.

    • Explanation: Reaction time, temperature, and solvent can all have a profound effect on the yield.

    • Troubleshooting Steps:

      • Temperature: Increase the reaction temperature. Some Povarov reactions require heating to proceed at a reasonable rate.[9]

      • Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

      • Solvent: The choice of solvent can influence the stability of the intermediates and the overall reaction rate. Screen a variety of solvents. Dichloromethane, toluene, and acetonitrile are commonly used.[4][9][15]

Problem 3: Formation of significant side products.

  • Potential Cause: Competing side reactions.

    • Explanation: Depending on the substrates and conditions, various side reactions can occur. For example, with aliphatic aldehydes, imine-enamine tautomerization can be a problem.[11] In some cases, oxidation of the tetrahydroquinoline product to the corresponding quinoline can occur.[16]

    • Troubleshooting Steps:

      • For imine-enamine tautomerization: Employ a catalyst system known to be effective for aliphatic aldehydes, such as certain chiral phosphoric acids.[10]

      • For over-oxidation: If the quinoline is an undesired side product, ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. If the quinoline is the desired product, oxidizing agents like manganese dioxide can be added in a subsequent step.[16]

      • Other side reactions: Characterize the major side products to gain insight into the competing reaction pathways. This information can guide further optimization of the reaction conditions.

Catalyst and Solvent Effects on Tetrahydroquinoline Yield

The choice of catalyst and solvent is critical for the success of the Povarov reaction. The following table summarizes the performance of various catalysts and solvents as reported in the literature.

CatalystSolventSubstrates (Aniline, Aldehyde, Alkene)Yield (%)Reference
InCl₃DichloromethaneN-propargyl-6-methoxyaniline, Formaldehyde, N-vinylpyrrolidinoneHigh[6][8]
Sc(OTf)₃DichloromethaneAniline, Benzaldehyde, α-methylstyreneGood[4]
Yb(OTf)₃Toluene1-Naphthylamine, Benzaldehyde, CyclopentadieneGood[4]
AlCl₃Diethyl etherAniline, Benzaldehyde, Ethyl vinyl ether53[9]
Cu(OTf)₂EthanolAniline, Benzaldehyde, Ethyl vinyl ether30[9]
Chiral Phosphoric AcidDichloromethane4-Methoxyaniline, Benzaldehyde, Benzyl N-vinylcarbamate90[10]
p-TsOHWaterAniline, 2,3-DihydrofuranGood[17]

Note: Yields are highly substrate-dependent and the information in this table should be used as a general guide.

Detailed Experimental Protocols

General Protocol for a Three-Component Povarov Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aniline derivative (1.0 mmol)

  • Aldehyde derivative (1.0 mmol)

  • Electron-rich alkene (1.2 mmol)

  • Lewis or Brønsted acid catalyst (e.g., InCl₃, 10 mol%)

  • Anhydrous solvent (e.g., dichloromethane, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aniline derivative (1.0 mmol), the aldehyde derivative (1.0 mmol), and the anhydrous solvent (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the acid catalyst (e.g., InCl₃, 0.1 mmol) to the reaction mixture and stir for an additional 10 minutes.

  • Add the electron-rich alkene (1.2 mmol) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.

References

  • López-Albarran, P., et al. (2025). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. RSC Advances. [Link]

  • de Paiva, W. F., et al. (2022). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Synthesis.
  • López-Albarran, P., et al. (2025). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. RSC Publishing.
  • Liu, H., et al. (2009). Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction. Journal of the American Chemical Society, 131(13), 4598-4599. [Link]

  • Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. (2022).
  • Significance of Povarov Reaction in Organic synthesis: An overview. (2022). Journal of Science and Technology.
  • Ghashghaei, O., et al. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 8, 2136-2143.
  • Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives. (2018). Università degli Studi di Perugia.
  • Povarov reaction. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • de Paiva, W. F., et al. (2022). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines.
  • Liu, H., et al. (2009). Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction. Journal of the American Chemical Society.
  • da Silva, J. G., et al. (2019). Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights. Organic & Biomolecular Chemistry, 17(6), 1543-1552. [Link]

  • Ghashghaei, O., et al. (2018). Recent advances of the Povarov reaction in medicinal chemistry. Drug Discovery Today: Technologies.
  • Boukattaya, F., et al. (2023).
  • A povarov-type reaction to access tetrahydroquinolines from N -benzylhydroxylamines and alkenes in HFIP. (2024).
  • The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. (2022).
  • Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline deriv
  • Enantioselective catalytic Povarov reactions. (2021). Organic & Biomolecular Chemistry.
  • Lewis Acid Catalyzed Three-Component Hetero-Diels−Alder (Povarov) Reaction of N-Arylimines with Strained Norbornene-Derived Dienophiles. (2009). The Journal of Organic Chemistry.
  • Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. (2021). MDPI.
  • Stronger Brønsted Acids: Recent Progress. (2015). Chemical Reviews.
  • Oxidative Povarov Reaction via sp3 C–H Oxidation of N-Benzylanilines Induced by Catalytic Radical Cation Salt: Synthesis of 2,4-Diarylquinoline Deriv
  • Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. (2025). RSC Advances.
  • Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. (2022). Organic Letters.
  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction. (2023). Biblioteka Nauki.
  • Understanding the mechanism of the Povarov reaction. A DFT study. (2014). RSC Publishing.
  • Essential Oils and Eutectic Solvents in the Povarov Reaction for the Synthesis of Tetrahydroquinolines: A Lesson of Cycloadditions, Stereochemistry, and Green Chemistry. (2023).
  • One-Pot Synthesis of Triazatriphenylene Using the Povarov Reaction. (2021).
  • Povarov Reaction. (2016).
  • Scope of intramolecular Povarov reaction. (2026).

Sources

Technical Support Center: Navigating Regio- and Stereoselectivity in Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the complex challenges of regio- and stereoselectivity in tetrahydroquinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic scaffolds. Tetrahydroquinolines are privileged structures in medicinal chemistry, and precise control over their three-dimensional architecture is often paramount to their biological activity.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors. The content is structured to provide not just protocols, but also the underlying mechanistic principles to empower you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide for Regioselectivity Issues

Regioselectivity, the control of which constitutional isomer is formed, is a frequent challenge in the synthesis of substituted tetrahydroquinolines, particularly in multicomponent reactions like the Povarov reaction.

Poor Regioselectivity in the Povarov Reaction

The Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an alkene, is a powerful tool for tetrahydroquinoline synthesis.[4][5] However, when using substituted anilines, a mixture of regioisomers can be formed.

Question: My Povarov reaction with a 3-substituted aniline is giving a mixture of 5- and 7-substituted tetrahydroquinolines. How can I improve the regioselectivity?

Answer: This is a common issue stemming from the competing electrophilic aromatic substitution at the two possible ortho positions relative to the activating amino group. The electronic nature of the substituent on the aniline ring and the reaction conditions play a crucial role.

Causality and Mechanistic Insight: The reaction proceeds through the formation of an iminium ion upon activation of the Schiff base by a Lewis or Brønsted acid. This is followed by electrophilic attack of the electron-rich alkene and subsequent intramolecular electrophilic aromatic substitution. The regioselectivity is determined by the relative activation of the C-5 and C-7 positions of the aniline ring.

Troubleshooting Steps:

  • Catalyst Choice: The nature of the acid catalyst can significantly influence the regioselectivity.

    • Lewis Acids: Yttrium triflate (Y(OTf)₃) has been shown to promote high regioselectivity in certain cases.[4] Experiment with different Lewis acids such as Sc(OTf)₃, In(OTf)₃, or BF₃·OEt₂.[4][6]

    • Brønsted Acids: Chiral phosphoric acids can also influence regioselectivity, in addition to inducing enantioselectivity.[7][8]

  • Substituent Effects: The electronic properties of the substituent on the aniline are a key determinant.

    • Electron-Withdrawing Groups (EWGs): A strong EWG at the 3-position, such as a nitro group, can direct the cyclization exclusively to the 5-position. This is because the EWG deactivates the ortho-position (C-2) and the para-position (C-4) to the activating amino group, making the other ortho-position (C-6, which becomes the new C-5) the most nucleophilic. It has been demonstrated that using 3-nitro substituted imines with acyclic enamides as the alkene component can lead to complete regioselectivity, affording only the 5-nitro substituted tetrahydroquinoline.[9]

    • Electron-Donating Groups (EDGs): EDGs can lead to mixtures of isomers. In such cases, catalyst and solvent screening are crucial.

  • Solvent Polarity: The polarity of the solvent can affect the stability of the charged intermediates and transition states, thereby influencing the regioselectivity. Screen a range of solvents from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, THF).

Experimental Protocol Example: Regioselective Povarov Reaction with a 3-Nitroaniline Derivative [9]

  • To a solution of 3-nitroaniline (1.0 mmol) and benzaldehyde (1.0 mmol) in dichloromethane (10 mL), add yttrium triflate (Y(OTf)₃) (5 mol%).

  • Stir the mixture at room temperature for 30 minutes to form the imine in situ.

  • Add the electron-rich alkene (e.g., N-vinylpyrrolidinone, 1.2 mmol).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with dichloromethane.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the 5-nitro-tetrahydroquinoline product.

Section 2: Troubleshooting Guide for Stereoselectivity Issues

Controlling stereoselectivity, both diastereoselectivity and enantioselectivity, is critical for producing tetrahydroquinolines with defined three-dimensional structures, which is often a prerequisite for their intended biological function.

Low Diastereoselectivity in [4+2] Annulation Reactions

Many modern methods for tetrahydroquinoline synthesis rely on [4+2] annulation strategies, where controlling the relative stereochemistry of newly formed stereocenters is a key challenge.[1][3][10]

Question: I am getting a mixture of diastereomers in my [4+2] annulation reaction for the synthesis of a 2,4-disubstituted tetrahydroquinoline. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity often arises from a small energy difference between the transition states leading to the different diastereomers. Optimizing the catalyst, solvent, and temperature can help to favor one transition state over the other.

Causality and Mechanistic Insight: In many [4+2] cycloadditions, such as the Povarov reaction, both endo and exo transition states are possible, leading to cis and trans products, respectively. The relative stability of these transition states is influenced by steric and electronic factors of the substrates and the catalyst.

Troubleshooting Steps:

  • Catalyst and Ligand Design: The choice of catalyst is paramount.

    • Chiral Catalysts: For asymmetric versions, chiral catalysts such as chiral phosphoric acids or metal complexes with chiral ligands create a chiral environment that can strongly favor one diastereomer.[7][8][11][12]

    • Organocatalysts: Chiral amines and thioureas have been successfully employed to achieve high diastereoselectivity in Michael addition/cyclization cascades leading to tetrahydroquinolines.[2]

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity, as the reaction becomes more sensitive to small differences in activation energies between the diastereomeric transition states.

  • Solvent Effects: The solvent can influence the conformation of the substrates and the catalyst-substrate complex. A systematic screening of solvents with varying polarities and coordinating abilities is recommended. Less polar solvents often lead to better stereoselectivity in reactions involving hydrogen bonding catalysts.[12]

  • Substrate Control: The steric bulk of the substituents on both the imine and the alkene can have a profound impact on the diastereoselectivity. Modifying the substrates, if possible, can be a powerful strategy.

Data Presentation: Effect of Catalyst on Diastereoselectivity

Catalyst/PromoterDiastereomeric Ratio (dr)Reference
DBU>20:1[1][3]
Chiral Phosphoric Acidup to >20:1[12]
(DHQD)₂PHAL>19:1[13]

dot

diastereoselectivity Imine Imine TS_endo Endo Transition State (Lower Energy) Imine->TS_endo TS_exo Exo Transition State (Higher Energy) Imine->TS_exo Alkene Alkene Alkene->TS_endo Alkene->TS_exo Cis_Product Cis-Product (Major) TS_endo->Cis_Product Favored Pathway Trans_Product Trans-Product (Minor) TS_exo->Trans_Product Disfavored Pathway

Caption: Energy landscape illustrating diastereoselectivity.

Low Enantioselectivity in Asymmetric Synthesis

Achieving high enantioselectivity is the ultimate goal in the synthesis of chiral tetrahydroquinolines for pharmaceutical applications.

Question: My organocatalytic asymmetric synthesis of a tetrahydroquinoline is resulting in a low enantiomeric excess (ee). What are the key parameters to optimize?

Answer: Low enantioselectivity indicates that the chiral catalyst is not effectively differentiating between the two enantiotopic faces of the substrate in the rate-determining step. This can be due to a number of factors including catalyst structure, reaction conditions, and substrate compatibility.

Causality and Mechanistic Insight: In organocatalysis, the catalyst and substrate form a transient, chiral, non-covalent complex or a covalent intermediate. The specific interactions within this complex, such as hydrogen bonding or steric repulsion, dictate the facial selectivity of the subsequent bond-forming step.

Troubleshooting Steps:

  • Catalyst Screening: The structure of the organocatalyst is the most critical factor.

    • Catalyst Family: If using a cinchona alkaloid-based catalyst, for example, screen different derivatives (e.g., quinine vs. quinidine, with different substituents on the quinoline ring).[13]

    • Brønsted Acids: For chiral phosphoric acid catalysis, the substituents at the 3,3'-positions of the BINOL backbone are crucial for creating the optimal chiral pocket. Catalysts with bulky substituents often provide higher enantioselectivity.[7][8][12]

  • Solvent Optimization: The solvent can compete with the substrate for hydrogen bonding sites on the catalyst, affecting the organization of the transition state assembly.

    • Polarity: A systematic screen from non-polar to polar aprotic solvents is essential. In many cases, non-polar solvents like toluene or xylene give the best results.[12][13]

  • Temperature Control: As with diastereoselectivity, lowering the reaction temperature is a standard strategy to improve enantioselectivity.

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For instance, in some metal-catalyzed reactions, the addition of a Lewis acid can improve both activity and enantioselectivity.[14]

Experimental Protocol Example: Asymmetric Synthesis of Tetrahydroquinolines via Organocatalysis [13]

  • In a dried vial, dissolve the ortho-aminophenyl p-quinone methide precursor (0.1 mmol) and the alkene (0.12 mmol) in p-xylene (1.0 mL).

  • Add the chiral organocatalyst, such as (DHQD)₂PHAL (10 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 30 °C) and monitor its progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

dot

enantioselectivity_workflow Start Low Enantiomeric Excess (ee) Catalyst Screen Chiral Catalysts (e.g., different backbones, substituents) Start->Catalyst Solvent Optimize Solvent (e.g., polarity, coordinating ability) Catalyst->Solvent Temperature Adjust Temperature (usually lower) Solvent->Temperature Additives Investigate Additives (e.g., co-catalysts) Temperature->Additives Analysis Analyze ee by Chiral HPLC Additives->Analysis

Caption: Workflow for optimizing enantioselectivity.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to access tetrahydroquinolines?

A1: The primary strategies include:

  • Povarov Reaction: A [4+2] cycloaddition of an aromatic imine with an electron-rich alkene.[4][5]

  • Friedländer Annulation: The reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, followed by reduction of the resulting quinoline.[15]

  • Catalytic Hydrogenation: The reduction of the corresponding quinoline or dihydroquinoline. This is a very common and efficient method.[11][16][17]

  • Domino/Cascade Reactions: Multi-step sequences that occur in a single pot, often involving Michael additions, cyclizations, and reductions.[10][18]

  • Palladium-Catalyzed Carboamination: An intramolecular reaction that forms both a C-C and a C-N bond.[16][19]

Q2: My reaction to synthesize a tetrahydroquinoline is not working. What are some general troubleshooting tips?

A2: If your reaction is failing, consider these general points:

  • Reagent Purity: Ensure all starting materials and solvents are pure and, if necessary, anhydrous. Impurities can poison catalysts.[20]

  • Inert Atmosphere: Many catalysts, especially organometallic ones, are sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: The catalyst may be inactive. If using a commercial catalyst, check its age and storage conditions. If preparing it in-house, verify its purity and structure.

  • Reaction Conditions: Re-evaluate the reaction temperature and time. Monitor the reaction by TLC or LC-MS to check for the formation of any intermediates or side products.[20]

Q3: How can I synthesize tetrahydroquinolines with a quaternary stereocenter?

A3: The synthesis of tetrahydroquinolines with quaternary stereocenters is a significant challenge. Some successful approaches include:

  • Palladium-Catalyzed Alkene Carboamination: This method has been shown to generate quaternary stereocenters with high levels of asymmetric induction.[16][19]

  • Asymmetric Povarov Reactions with Ketones: While less common, the use of ketones in the Povarov reaction can lead to the formation of a quaternary center at the C4 position.[12]

  • Dearomatization of 1,2-Dihydroquinolines: The in situ formation of aza-ortho-xylylene from 1,2-dihydroquinolines, followed by a reaction with a suitable nucleophile, can generate an all-carbon quaternary stereocenter.[8]

Q4: Are there any "green" or more environmentally friendly methods for tetrahydroquinoline synthesis?

A4: Yes, there is a growing interest in developing greener synthetic routes. Some strategies include:

  • Multicomponent Reactions: These reactions improve atom economy by combining multiple starting materials in a single step.[4][5][21]

  • Catalyst-Free Reactions: Some methods proceed under catalyst-free conditions, reducing waste from catalysts and ligands.[1][3]

  • Use of Greener Solvents: Employing water or other environmentally benign solvents where possible.

References

  • Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry.
  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry.
  • Diastereoselective Synthesis of Tetrahydroquinolines via [4 + 2] Annulation between in Situ Generated p-Quinone Methides and Nitroalkenes. Organic Letters.
  • Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene. The Royal Society of Chemistry.
  • Diastereoselective Synthesis of Tetracyclic Tetrahydroquinoline Derivative Enabled by Multicomponent Reaction of Isocyanide, Allenoate, and 2-Aminochalcone. Organic Letters.
  • The catalytic enantioselective synthesis of tetrahydroquinolines containing all-carbon quaternary stereocenters via the formation of aza-ortho-xylylene with 1,2-dihydroquinoline as a precursor. RSC Publishing.
  • Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. Organic Letters.
  • Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes.
  • A Highly Diastereo- and Enantioselective Synthesis of Tetrahydroquinolines: Quaternary Stereogenic Center Inversion and Function. Journal of the American Chemical Society.
  • Povarov reaction. Wikipedia.
  • Technical Support Center: Synthesis of Substituted Tetrahydroquinolines. Benchchem.
  • 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. Benchchem.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • Unprecedented regio and stereocontrol in Povarov reaction of benzylidene-(3-nitrophenyl)amine.
  • Significance of Povarov Reaction in Organic synthesis: An overview. Journal of Science and Technology.
  • The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. Molecules.
  • Friedländer synthesis. Wikipedia.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol and Its Isomers: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of substituents on this scaffold can dramatically alter its physicochemical properties and, consequently, its pharmacological profile. This guide provides a comparative analysis of the potential biological activities of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol and its positional isomers.

It is crucial to note that direct comparative experimental data for these specific isomers is limited in publicly available literature.[1] Therefore, this analysis is built upon established structure-activity relationships (SAR) within the broader class of substituted tetrahydroquinolines and related heterocyclic systems. The principles discussed herein offer a predictive framework for understanding how subtle changes in molecular architecture can lead to significant differences in biological function.

The Critical Influence of Isomerism on Physicochemical Properties and Bioactivity

The position of the methyl and hydroxyl groups on the tetrahydroquinoline core dictates several key physicochemical parameters that govern a molecule's journey and interaction within a biological system. These parameters include:

  • Lipophilicity: The position of the polar hydroxyl group and the nonpolar methyl group influences the molecule's overall lipid solubility, which in turn affects its ability to cross cell membranes and the blood-brain barrier.

  • Hydrogen Bonding Potential: The location of the hydroxyl group determines its accessibility for forming hydrogen bonds with biological targets such as enzymes and receptors, a critical factor in molecular recognition and binding affinity.

  • Electronic Effects: The interplay of the electron-donating hydroxyl group and the weakly electron-donating methyl group can modulate the electron density of the aromatic ring, influencing metabolic stability and interaction with electron-rich or electron-deficient biological macromolecules.

Comparative Analysis of Potential Biological Activities

Based on the established SAR of substituted tetrahydroquinolines, we can extrapolate the likely biological activities of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol and its isomers. The primary activities of interest for this class of compounds include antioxidant, anticancer, and receptor modulation.

Antioxidant Activity

Hydroxylated tetrahydroquinolines are recognized for their antioxidant properties, primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals.[1] The position of this hydroxyl group directly impacts the stability of the resulting phenoxyl radical, thereby influencing the compound's antioxidant potency.

Key Structure-Activity Relationship Insights:

  • Hydroxyl Position: The antioxidant activity is expected to be most pronounced when the hydroxyl group is at the 6- or 8-position, as these positions allow for better resonance stabilization of the resulting radical.

  • Methyl Group Influence: The presence of an electron-donating methyl group, particularly at positions that further stabilize the phenoxyl radical (e.g., ortho or para to the hydroxyl group), is likely to enhance antioxidant activity.

Table 1: Predicted Relative Antioxidant Activity of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol Isomers

IsomerPredicted Relative Antioxidant ActivityRationale
6-Methyl-1,2,3,4-tetrahydroquinolin-5-olModerate to HighHydroxyl at position 5 with a para-methyl group could offer good radical stabilization.
6-Methyl-1,2,3,4-tetrahydroquinolin-7-olModerateThe meta-relationship between the methyl and hydroxyl groups may provide less stabilization compared to ortho or para isomers.
6-Methyl-1,2,3,4-tetrahydroquinolin-8-olHighThe ortho-position of the methyl group to the hydroxyl group at position 8 is anticipated to provide significant radical stabilization.
5-Methyl-1,2,3,4-tetrahydroquinolin-6-olHighThe ortho-position of the methyl group to the hydroxyl group at position 6 is expected to confer strong antioxidant potential.
7-Methyl-1,2,3,4-tetrahydroquinolin-6-olHighThe ortho-position of the methyl group to the hydroxyl group at position 6 is expected to confer strong antioxidant potential.
8-Methyl-1,2,3,4-tetrahydroquinolin-6-olModerateThe meta-relationship between the methyl and hydroxyl groups may offer less stabilization.
Anticancer Activity

The tetrahydroquinoline scaffold is a component of several approved anticancer drugs, and its derivatives often exhibit antiproliferative effects through mechanisms like apoptosis induction and cell cycle arrest.[1][2] The cytotoxic potency and selectivity against different cancer cell lines are highly dependent on the substitution pattern on the aromatic ring.[3][4]

Key Structure-Activity Relationship Insights:

  • Substituent Position: The specific placement of functional groups on the benzene ring is critical for cytotoxic activity.[5] For instance, some studies have shown that 2-arylquinoline derivatives display a better activity profile against certain cancer cell lines compared to 2-acetamido-2-methyl-tetrahydroquinolines.[3]

  • Hydrophobic and Electronic Factors: The nature and position of substituents influence interactions with the target protein, with hydrophobic and electronic properties playing a crucial role.

While predicting the precise anticancer activity of each isomer is challenging without experimental data, it is reasonable to assume that the different electronic and steric environments of each isomer will lead to varied activities against a panel of cancer cell lines.

Receptor Modulation

Substituted tetrahydroquinolines are known to interact with a variety of receptors, including opioid, dopamine, and orexin receptors.[6][7][8] The affinity and selectivity for these receptors are exquisitely sensitive to the substitution pattern.

Key Structure-Activity Relationship Insights:

  • Opioid Receptors: Substitutions at the C-6 and C-8 positions of the tetrahydroquinoline core have been shown to influence the binding affinity and functional activity at mu (µ) and delta (δ) opioid receptors.[6]

  • Dopamine Receptors: N,N-dialkyl derivatives of 6-amino-5,6,7,8-tetrahydroquinoline have demonstrated affinity for D-2 dopamine receptors.[7] The presence and nature of substituents on the aromatic ring can modulate this affinity.

  • Orexin Receptors: The substitution pattern on the tetrahydroisoquinoline (a structural isomer of tetrahydroquinoline) moiety has been shown to be critical for potency and selectivity as orexin receptor antagonists.[8]

Given these precedents, it is highly probable that the isomers of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol will exhibit differential binding affinities and functional activities at various G-protein coupled receptors (GPCRs) and ion channels.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of these isomers, a series of well-established in vitro assays should be conducted.

Synthesis of Isomers

The initial step involves the chemical synthesis of the individual isomers of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. This can be achieved through multi-step synthetic routes, the specifics of which will depend on the desired substitution pattern.

Synthesis_Workflow cluster_synthesis Synthesis of Isomers Start Starting Materials (e.g., substituted anilines and acrolein derivatives) Step1 Ring Formation (e.g., Skraup synthesis or Doebner-von Miller reaction) Start->Step1 Step2 Reduction of Quinoline Ring (e.g., Catalytic Hydrogenation) Step1->Step2 Step3 Purification and Characterization (Chromatography, NMR, MS) Step2->Step3 End Pure Isomers Step3->End

Caption: General workflow for the synthesis of tetrahydroquinoline isomers.

In Vitro Biological Evaluation

A panel of assays should be employed to compare the antioxidant, anticancer, and receptor binding activities of the synthesized isomers.

Biological_Evaluation_Workflow cluster_assays In Vitro Biological Assays cluster_antioxidant Antioxidant Assays cluster_anticancer Anticancer Assays cluster_receptor Receptor Binding Assays Isomers Synthesized Isomers DPPH DPPH Radical Scavenging Assay Isomers->DPPH ABTS ABTS Radical Scavenging Assay Isomers->ABTS MTT MTT Assay (Cell Viability) Isomers->MTT Radioligand Radioligand Binding Assay Isomers->Radioligand Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) MTT->Apoptosis CellCycle Cell Cycle Analysis MTT->CellCycle Functional Functional Assays (e.g., cAMP, Calcium flux) Radioligand->Functional

Caption: Experimental workflow for the comparative biological evaluation.

This assay is a standard method for evaluating the antioxidant potential of a compound.

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
  • Prepare stock solutions of the test isomers and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). Create serial dilutions of these stock solutions.

2. Assay Procedure:

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
  • Add an equal volume of the test compound dilutions or the positive control to the respective wells.
  • For the blank, add the solvent used for the test compounds.
  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Data Acquisition:

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
  • Plot the percentage of scavenging activity against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The comparative analysis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol and its isomers presents a compelling opportunity for the discovery of novel therapeutic agents. While this guide provides a predictive framework based on established structure-activity relationships, empirical validation through synthesis and biological testing is paramount. The subtle interplay of substituent positions on the tetrahydroquinoline scaffold is expected to yield a diverse range of biological activities. Future research should focus on a systematic evaluation of these isomers to uncover their full therapeutic potential and to further refine our understanding of the SAR within this important class of heterocyclic compounds.

References

  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. ResearchGate. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. [Link]

  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Taylor & Francis Online. [Link]

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. PMC. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. RSC Publishing. [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC. [Link]

  • Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments. ResearchGate. [Link]

  • Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. ResearchGate. [Link]

  • ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. J-STAGE. [Link]

  • Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives. PubMed. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. PMC. [Link]

Sources

Comparing the efficacy of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol with other known inhibitors.

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Efficacy Analysis of Tetrahydroquinoline Derivatives as Bioactive Inhibitors

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

While specific experimental data on 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is not extensively available in current literature, the broader class of 1,2,3,4-tetrahydroquinoline (THQ) derivatives represents a privileged scaffold in medicinal chemistry. These compounds exhibit a wide array of biological activities, and by examining the efficacy of well-characterized THQ analogues, we can infer the potential inhibitory profile of novel derivatives. This guide provides a comparative analysis of THQ derivatives in three key areas of therapeutic interest: antioxidant activity, inverse agonism of the Retinoic Acid Receptor-related Orphan Receptor γ (RORγ), and neuroprotection. We will compare their performance against established inhibitors and provide detailed experimental protocols for researchers seeking to evaluate similar compounds. The diverse biological activities of THQ derivatives make them compelling candidates for drug discovery programs targeting a range of pathologies from cancer to neurodegenerative diseases.[1][2][3]

I. Antioxidant Efficacy of Tetrahydroquinoline Derivatives

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological feature of numerous diseases. THQ derivatives have demonstrated significant potential as antioxidants.[3][4] Their mechanism of action is often attributed to the ability of the nitrogen atom within the heterocyclic ring to donate a hydrogen atom, thereby neutralizing free radicals.[3]

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of several THQ derivatives has been quantified using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is typically reported as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound/InhibitorAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of Reference
THQ Derivative SF8 DPPH29.19 ± 0.25Ascorbic Acid 41.38 ± 0.34
THQ Derivative SF4 DPPH29.79 ± 0.26Quercetin 41.64 ± 1.01
THQ Derivative SH1 DPPH9.94 ± 0.16Ascorbic Acid Not specified in the same study
THQ Derivative SH13 DPPH11.68 ± 0.32Ascorbic Acid Not specified in the same study

Data synthesized from multiple sources for comparative purposes.[1][5]

As the data indicates, certain THQ derivatives, such as SF8 and SH1, exhibit more potent radical scavenging activity than the well-known antioxidant, ascorbic acid.[1][5]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of a test compound using the DPPH assay.[6][7][8]

  • Reagent Preparation:

    • Prepare a 0.1 mM stock solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of the test compound (e.g., a THQ derivative) in a suitable solvent (e.g., methanol or DMSO).

    • Create a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Prepare a blank well containing 100 µL of the solvent and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value.

Workflow for Antioxidant Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1mM DPPH Solution add_dpph Add DPPH Solution prep_dpph->add_dpph prep_sample Prepare Test Compound Dilutions add_samples Add Samples/Standards to 96-well Plate prep_sample->add_samples prep_std Prepare Standard (Ascorbic Acid) Dilutions prep_std->add_samples add_samples->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhib Calculate % Inhibition read_abs->calc_inhib det_ic50 Determine IC50 calc_inhib->det_ic50

Caption: Workflow for DPPH antioxidant assay.

II. Efficacy of Tetrahydroquinoline Derivatives as RORγ Inverse Agonists

The Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells and is implicated in the progression of certain cancers, including castration-resistant prostate cancer.[9][10][11] Inverse agonists of RORγ are therapeutic agents that suppress the receptor's constitutive activity. Several THQ derivatives have been identified as potent RORγ inverse agonists.[12][13]

Comparative Analysis of RORγ Inverse Agonist Activity

The potency of THQ derivatives as RORγ inverse agonists is often evaluated using Förster Resonance Energy Transfer (FRET) assays or cell-based luciferase reporter assays.

Compound/InhibitorAssayIC50 (nM)Reference CompoundIC50 (nM) of Reference
THQ Derivative A2 FRET24GSK2981278 2.5
THQ Derivative A1 FRET36GSK2981278 2.5
THQ Derivative D4 FRET3.5GSK2981278 2.5
(R)-D4 Reporter Gene15GSK2981278 14
Compound 7 FRET (EC50)26Not specified in the same study-
Compound 22 (VTP-43742) Binding Assay3.7Not specified in the same study-

Data synthesized from multiple sources for comparative purposes.[14]

These results highlight that optimized THQ derivatives, such as D4, can achieve potency comparable to established RORγ inverse agonists like GSK2981278. The development of these compounds is a promising strategy for the treatment of RORγ-driven diseases.[11][15][16]

Signaling Pathway: RORγ in Prostate Cancer

G RORg RORγ AR_gene Androgen Receptor (AR) Gene RORg->AR_gene Drives Expression AR_protein AR Protein AR_gene->AR_protein Transcription & Translation PCa_growth Prostate Cancer Cell Growth & Proliferation AR_protein->PCa_growth Promotes THQ_inhibitor THQ-based RORγ Inverse Agonist THQ_inhibitor->RORg Inhibits

Caption: RORγ signaling in prostate cancer.

Experimental Protocol: RORγ Luciferase Reporter Gene Assay

This protocol describes a cell-based assay to measure the inverse agonist activity of a test compound on RORγ.[17][18][19]

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Co-transfect the cells with a GAL4 DNA-binding domain fused to the RORγ ligand-binding domain (GAL4-RORγ-LBD) expression vector and a luciferase reporter vector containing upstream GAL4 binding sites (UAS-luciferase).

    • For reverse transfections, prepare a bulk mixture of cells, DNA, and transfection reagent.

  • Assay Procedure:

    • Plate the transfected cells in a 384-well plate at a density of 10,000 cells per well.

    • Allow cells to adhere for 4 hours.

    • Treat the cells with various concentrations of the test compound (e.g., a THQ derivative) or a known RORγ inverse agonist. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 20-24 hours.

  • Measurement and Calculation:

    • Measure luciferase activity using a commercial luciferase assay system (e.g., Bright-Glo).

    • Normalize the luciferase signal to a co-transfected control plasmid (e.g., expressing GFP) or by assessing cell viability.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

III. Neuroprotective Efficacy of Tetrahydroquinoline Derivatives

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neurons.[20][21] Tetrahydroquinoline derivatives have emerged as promising neuroprotective agents, primarily due to their antioxidant and anti-inflammatory properties.[2][3][22][23]

Comparative Analysis of Neuroprotective Effects

The neuroprotective effects of THQ derivatives are often studied in cellular and animal models of Parkinson's disease. For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate oxidative stress and inflammation in a rotenone-induced rat model of Parkinson's disease.[3][24]

Compound/InhibitorModelKey FindingReference CompoundKey Finding for Reference
HTHQ (25 & 50 mg/kg) Rotenone-induced Parkinson's in ratsDecreased oxidative stress, normalized antioxidant enzyme activity, and suppressed apoptosis.Rasagiline Known to reduce ROS levels through MAO-B inhibition. HTHQ showed a more pronounced effect on motor coordination and TH expression.

Data synthesized from a study on experimental Parkinson's disease.[24]

The study indicated that HTHQ has a higher protective potential than rasagiline in the rotenone-induced Parkinson's disease model, highlighting the therapeutic promise of THQ derivatives for neurodegenerative disorders.[24]

Experimental Protocol: In Vitro Neuroprotection Assay (MPP+ Model)

This protocol outlines a cell-based assay to evaluate the neuroprotective effects of a compound against MPP+-induced neurotoxicity, a common model for Parkinson's disease.[25]

  • Cell Culture:

    • Culture a dopaminergic neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of the test compound (e.g., a THQ derivative) for 1-2 hours.

    • Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) to the culture medium.

    • Include control wells: untreated cells, cells treated only with MPP+, and cells treated only with the test compound.

    • Incubate for an appropriate time (e.g., 24-48 hours).

  • Measurement of Cell Viability:

    • Assess cell viability using a standard method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.

    • Calculate the percentage of neuroprotection conferred by the test compound relative to the MPP+-only treated cells.

Workflow for In Vitro Neuroprotection Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment seed_cells Seed SH-SY5Y Cells in 96-well Plate pretreat Pre-treat with Test Compound seed_cells->pretreat induce_tox Induce Neurotoxicity with MPP+ pretreat->induce_tox incubate Incubate for 24-48h induce_tox->incubate mtt_assay Perform MTT Assay for Cell Viability incubate->mtt_assay calc_protection Calculate % Neuroprotection mtt_assay->calc_protection

Caption: Workflow for MPP+ in vitro neuroprotection assay.

Conclusion and Future Directions

The 1,2,3,4-tetrahydroquinoline scaffold is a versatile platform for the development of potent inhibitors for a range of therapeutic targets. The evidence presented in this guide demonstrates that THQ derivatives can outperform standard antioxidants, exhibit potent inverse agonism against the nuclear receptor RORγ, and provide significant neuroprotection in preclinical models of Parkinson's disease. While the specific efficacy of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol remains to be elucidated, its structural similarity to the compounds discussed herein suggests it may possess similar bioactive properties. Further investigation of this and other novel THQ derivatives is warranted to fully explore their therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative efficacy studies.

References

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. Journal of Medicinal Chemistry. [Link]

  • Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. ResearchGate. [Link]

  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. MDPI. [Link]

  • Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. [Link]

  • Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol. [Link]

  • Orally administered RORγ antagonists exhibit strong anti-tumor... ResearchGate. [Link]

  • (PDF) One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. PubMed. [Link]

  • Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. ResearchGate. [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. ResearchGate. [Link]

  • The Role of Nuclear Receptors in Prostate Cancer. PMC. [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. PMC. [Link]

  • ROR-γ drives androgen receptor expression and represents a therapeutic target in castration-resistant prostate cancer. PMC. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STRATEGIES. WJPMR. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]

  • ROR-γ Antagonists May Help Combat Castration-Resistant Prostate Cancer. Oncology Times. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. [Link]

  • Discovery of orally efficacious RORγt inverse agonists. Part 2: Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives. ResearchGate. [Link]

  • Combating Autoimmune Diseases With Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ or RORc) Inhibitors: Hits and Misses. Journal of Medicinal Chemistry. [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed. [Link]

  • Assessing neuroprotection in Parkinson's disease: from the animal models to molecular neuroimaging in vivo. PubMed. [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Parkinson's Disease MPP+ in vitro Model. NeuroProof. [Link]

  • Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ). NCBI. [Link]

  • Neuroprotective agents for clinical trials in Parkinson's disease. Neurology. [Link]

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. MDPI. [Link]

  • Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. PMC. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • Rationally Designed, Conformationally Constrained Inverse Agonists of RORγt—Identification of a Potent, Selective Series with Biologic-Like in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Identification of New Lupane-Type Triterpenoids as Inverse Agonists of RAR-Related Orphan Receptor Gamma (RORγ). PMC. [Link]

Sources

The 6-Methyl-1,2,3,4-tetrahydroquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities. The introduction of a methyl group at the 6-position of this scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, influencing their potency and selectivity across various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-methyl-1,2,3,4-tetrahydroquinoline derivatives, with a focus on their anticancer, neuroprotective, and antimicrobial activities. We will delve into the causality behind experimental designs, present comparative data, and provide detailed protocols for key assays.

Anticancer Activity: Targeting Proliferation and Survival Pathways

6-Methyl-1,2,3,4-tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the modulation of critical cellular signaling pathways implicated in cancer progression.

Inhibition of NF-κB and PI3K/AKT/mTOR Pathways

The nuclear factor-kappa B (NF-κB) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathways are frequently dysregulated in cancer, promoting cell survival, proliferation, and inflammation. Several studies have demonstrated that substitutions on the tetrahydroquinoline ring system can lead to potent inhibitors of these pathways.

A key SAR observation is the significant impact of electron-withdrawing groups on the phenylamide moiety of 1,2,3,4-tetrahydroquinoline-2-carboxamides. For instance, derivatives bearing a trifluoromethyl (-CF3) group exhibit outstanding inhibitory effects on lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[1][2] The presence of a -CF3 group at the R1 position of the phenylamide ring resulted in significantly higher potency compared to electron-releasing groups like hydroxyl (-OH).[2] Furthermore, the combination of a -CF3 group at the R1 position with chloro (-Cl) substituents at the second and third positions of the aryl group of the R substituent further enhanced the inhibition of NF-κB transcriptional activity.[2]

dot

cluster_0 General Structure of 6-Methyl-THQ Derivatives cluster_1 Structure-Activity Relationship for NF-κB Inhibition Structure 6-Methyl-1,2,3,4- tetrahydroquinoline Core R1_sub Substituents at R1 (e.g., on Phenylamide) Structure->R1_sub Modulation of Activity R_sub Substituents at R (e.g., on Aryl group) Structure->R_sub Modulation of Activity EWG Electron-Withdrawing Groups (e.g., -CF3, -Cl) at R1 R1_sub->EWG ERG Electron-Releasing Groups (e.g., -OH, -OCH3) at R1 R1_sub->ERG High_Activity High NF-κB Inhibition EWG->High_Activity Low_Activity Low NF-κB Inhibition ERG->Low_Activity

Caption: SAR for NF-κB Inhibition by THQ Derivatives.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of 6-methyl-1,2,3,4-tetrahydroquinoline derivatives have been evaluated against various human cancer cell lines. The nature and position of substituents on both the tetrahydroquinoline core and any appended aryl rings play a crucial role in determining the potency and selectivity of these compounds.

In a study comparing 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines, it was found that C-6 substituted 2-phenylquinolines displayed significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[3] For instance, a 6-methyl substituted 2-phenylquinoline derivative showed notable cytotoxicity. While direct comparisons with other 6-substituted analogs were limited in this specific study, the data underscores the importance of substitution at the C-6 position.

The lipophilicity of the compounds, as indicated by their calculated Log P (cLogP) values, also correlates with their cytotoxic effects. Generally, more lipophilic aromatic quinoline derivatives demonstrated better IC50 values against HeLa and PC3 cells compared to the less lipophilic partially saturated tetrahydroquinoline counterparts.[3]

Table 1: Comparative Cytotoxicity of Representative Tetrahydroquinoline Derivatives

Compound IDBasic ScaffoldSubstituentsCancer Cell LineIC50 (µM)Reference
1 2-Phenylquinoline6-MethylPC331.37[3]
2 2-Phenylquinoline6-MethylHeLa>50[3]
3 4-Acetamido-2-methyl-THQ6-Methyl, 2-phenylHeLa13.15[3]
4 THQ-2-carboxamideR1=-CF3, R=-ClNCI-H230.292[1]
5 THQ-2-carboxamideR1=-CF3, R=-ClPC-30.797[1]

Neuroprotective Effects: Combating Oxidative Stress and Neuronal Apoptosis

Certain 6-methyl-1,2,3,4-tetrahydroquinoline derivatives have shown significant promise as neuroprotective agents, primarily owing to their antioxidant properties.

The Case of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

A notable example is 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), which has demonstrated neuroprotective effects in experimental models of Parkinson's disease.[4][5][6] The presence of the hydroxyl group at the 6-position is crucial for its antioxidant activity, enabling it to scavenge free radicals.

In a rotenone-induced Parkinson's disease rat model, administration of HTHQ led to a significant decrease in oxidative stress.[4][6] This was associated with the recovery of antioxidant enzyme activities and an increase in the expression of antioxidant genes.[4] Furthermore, HTHQ treatment was found to reduce the expression of the pro-inflammatory factor NF-κB and downregulate pro-inflammatory cytokines.[4][6]

The neuroprotective effects of HTHQ are dose-dependent, with a higher dose (50 mg/kg) showing greater efficacy than a lower dose (25 mg/kg) in improving motor coordination and attenuating histopathological changes in the brain.[4]

dot

Rotenone Rotenone-induced Oxidative Stress Neuroprotection Neuroprotection Rotenone->Neuroprotection Induces Neurodegeneration HTHQ 6-Hydroxy-2,2,4-trimethyl- 1,2,3,4-tetrahydroquinoline (HTHQ) Antioxidant_System Enhanced Antioxidant System HTHQ->Antioxidant_System Activates NFkB_Inhibition NF-κB Inhibition HTHQ->NFkB_Inhibition Promotes Antioxidant_System->Neuroprotection Contributes to NFkB_Inhibition->Neuroprotection Contributes to

Caption: Neuroprotective Mechanism of HTHQ.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The 6-methyl-1,2,3,4-tetrahydroquinoline scaffold has also been explored for its antimicrobial potential. The introduction of various substituents can lead to compounds with significant activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship for Antimicrobial Effects

Studies on novel quinoline derivatives have shown that substitutions on the core structure can yield compounds with potent broad-spectrum antimicrobial activity. For example, certain quinoline derivatives have demonstrated minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7]

While specific SAR data for a series of 6-methyl substituted THQs is limited in the provided results, the general principles of antimicrobial SAR for quinolines can be extrapolated. The electronic properties and steric bulk of substituents on the aromatic ring and at other positions of the tetrahydroquinoline nucleus are critical for activity. For instance, in a series of quinoline derivatives, a compound with a specific substitution pattern exhibited potent broad-spectrum antimicrobial activity with MIC values ranging from 0.66-3.98 µg/ml against various bacteria and fungi.[7] This highlights the potential for discovering highly active antimicrobial agents through systematic modification of the 6-methyl-THQ scaffold.

Table 2: Comparative Antimicrobial Activity of Representative Quinolines

Compound IDBasic ScaffoldTarget OrganismMIC (µg/mL)Reference
14 Quinolone derivativeS. pneumoniae0.66[7]
14 Quinolone derivativeB. subtilis1.99[7]
14 Quinolone derivativeE. coli3.98[7]
14 Quinolone derivativeA. fumigatus1.99[7]
6g 4-Aryl-3-methyl-THQDermatophytes32-65[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of 6-methyl-1,2,3,4-tetrahydroquinoline derivatives.

General Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline Derivatives

A common method for the synthesis of tetrahydroquinolines is through the Povarov reaction, a three-component reaction involving an aniline, an aldehyde, and an alkene.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 4-methylaniline (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., BF3·OEt2) to the reaction mixture.

  • Alkene Addition: Add an alkene (e.g., N-vinylpyrrolidinone, 1.2 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified time (typically 6-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8]

dot

Aniline 4-Methylaniline Reaction Povarov Reaction (Cycloaddition) Aniline->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Alkene Alkene Alkene->Reaction Catalyst Lewis Acid (e.g., BF3·OEt2) Catalyst->Reaction Product 6-Methyl-1,2,3,4- tetrahydroquinoline Derivative Reaction->Product

Caption: Synthetic Workflow for 6-Methyl-THQ Derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (6-methyl-1,2,3,4-tetrahydroquinoline derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

NF-κB (p65) Transcription Factor Assay

This enzyme-linked immunosorbent assay (ELISA) measures the activation of NF-κB by detecting the p65 subunit in nuclear extracts.[10]

Step-by-Step Protocol:

  • Cell Treatment and Nuclear Extraction: Treat cells with the test compounds and an inflammatory stimulus (e.g., LPS). Prepare nuclear extracts from the treated cells.

  • Binding to Consensus Sequence: Add the nuclear extracts to a 96-well plate coated with a specific oligonucleotide containing the NF-κB consensus sequence. Active NF-κB (p65) in the extracts will bind to this sequence.

  • Primary Antibody Incubation: Add a primary antibody specific for the p65 subunit of NF-κB to each well.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Substrate Addition and Detection: Add a colorimetric substrate for HRP. The intensity of the color developed is proportional to the amount of bound p65.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Quantify the level of NF-κB activation based on the absorbance values.[10]

Conclusion

The 6-methyl-1,2,3,4-tetrahydroquinoline scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core structure can lead to potent and selective compounds with anticancer, neuroprotective, and antimicrobial activities. The presence of the 6-methyl group, in concert with other substituents, significantly influences the biological profile of these derivatives. Further exploration of the chemical space around this scaffold, guided by the principles of medicinal chemistry and supported by robust biological evaluation, holds great potential for the discovery of new and effective drugs.

References

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. PubMed. 2020 Oct 20. Available from: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. ResearchGate. 2024 Mar 19. Available from: [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Eclética Química. 2023 Jan 1. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. 2019 Nov 19. Available from: [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. Available from: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. 2024 Mar 19. Available from: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. PMC. Available from: [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. PMC. Available from: [Link]

  • Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Publications. 2017 Dec 8. Available from: [Link]

  • Quantitative structure-activity relationship (QSAR) analysis of tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. 2011 Dec 15. Available from: [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. 2023 Sep 21. Available from: [Link]

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available from: [Link]

  • (PDF) Synthesis and in vitro Evaluation of Antifungal Properties of Some 4-Aryl-3-Methyl-1,2,3,4-Tetrahydroquinolines Derivatives. ResearchGate. 2026 Mar 3. Available from: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr.org. 2020 Feb 15. Available from: [Link]

  • New scaffolds of inhibitors targeting the DNA binding of NF-κB. OAText. Available from: [Link]

  • NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. Frontiers. Available from: [Link]

  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters. 2016 Feb 16. Available from: [Link]

  • Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. 2003 Sep 1. Available from: [Link]

  • Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. PMC. Available from: [Link]

Sources

Cross-Reactivity and Off-Target Profiling of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the tetrahydroquinoline (THQ) scaffold is a highly privileged structure. Specifically, 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (6-Me-THQ-3-ol) has emerged as a versatile pharmacophore and chemical probe. It is primarily utilized in two distinct pharmacological contexts: as a peptidomimetic core for neutralizing nephrotoxic autoantibodies in Systemic Lupus Erythematosus (SLE)[1], and as a potent hydrogen-bond donor/acceptor in the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[2].

This guide provides an objective, data-driven comparison of 6-Me-THQ-3-ol against standard alternatives, detailing its mechanistic causality, cross-reactivity profile, and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Profiling & Target Landscape

To deploy 6-Me-THQ-3-ol effectively, researchers must understand the causality behind its molecular interactions. Its dual-target capability is dictated by precise structural features:

  • The Tetrahydroquinoline Core (Indole Mimicry): In the context of SLE, pathogenic anti-dsDNA autoantibodies cross-react with the N-methyl-D-aspartate receptor (NMDAR) via the DWEYS pentapeptide sequence[3]. The rigid, bicyclic THQ core of 6-Me-THQ-3-ol perfectly mimics the spatial topology of the indole ring in tryptophan (W). When incorporated into small molecule peptidomimetics (e.g., FISLE-412), it acts as a molecular decoy, preventing autoantibodies from binding to glomerular and neuronal tissues[3].

  • The 3-Hydroxyl Group (H-Bonding): In pain management applications, 6-Me-THQ-3-ol acts as a TRPV1 antagonist. reveals that the 3-OH group acts as a critical hydrogen bond donor, interacting directly with the side chain of S512 and the backbone carbonyl of T550 within the vanilloid binding pocket[2]. This interaction locks the channel in a closed conformation, preventing calcium influx.

  • The 6-Methyl Substitution (Lipophilicity & Off-Target Effects): The addition of the 6-methyl group increases the molecule's lipophilicity, driving it deeper into hydrophobic binding pockets. However, this also introduces off-target liabilities, notably a weak inhibitory cross-reactivity with the peripheral anionic site of Acetylcholinesterase (AChE)[4].

G cluster_SLE SLE Autoantibody Neutralization cluster_TRPV1 TRPV1 Antagonism Compound 6-Me-THQ-3-ol (Pharmacophore) Autoantibody Anti-dsDNA/NMDAR Autoantibody Compound->Autoantibody Binds (Mimics DWEYS) TRPV1 TRPV1 Channel (Vanilloid Pocket) Compound->TRPV1 H-Bonds (S512/T550) AChE Acetylcholinesterase (Off-Target) Compound->AChE Weak Inhibition TissueDamage Glomerular/Neuronal Damage Autoantibody->TissueDamage Prevented Calcium Calcium Influx & Pain Signaling TRPV1->Calcium Blocked

Network logic of 6-Me-THQ-3-ol illustrating primary target neutralization and off-target pathways.

Comparative Performance Analysis

When selecting a compound for either SLE autoantibody neutralization or TRPV1 antagonism, 6-Me-THQ-3-ol must be weighed against established alternatives. The table below synthesizes quantitative data to guide compound selection.

Compound / ScaffoldPrimary ApplicationTarget AffinityCross-Reactivity & Off-Target LiabilitiesIn Vivo Stability
6-Me-THQ-3-ol (Derivative) SLE / TRPV1 AntagonismSLE Abs: High (Low µM)TRPV1: ~1-5 µM IC₅₀AChE inhibition (>500 µM); potential TEAD pathway interference.High: Lipophilic nature allows oral absorption and BBB penetration.
DWEYS Peptide SLE Autoantibody BlockadeSLE Abs: Low (Millimolar range)Minimal off-target receptor binding.Low: Susceptible to rapid proteolytic degradation.
Capsazepine TRPV1 AntagonistTRPV1: ~400 nM IC₅₀Voltage-gated calcium channels; nicotinic acetylcholine receptors.Moderate: Rapid metabolism limits systemic utility.

Performance Insight: As a peptidomimetic core, 6-Me-THQ-3-ol is approximately than the native DWEYS peptide at inhibiting SLE anti-dsDNA/NMDAR autoantibodies in vitro[3]. However, its dual affinity for TRPV1 necessitates rigorous off-target screening when developed for autoimmune indications.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to immediately flag experimental artifacts.

Protocol 1: Ex Vivo Glomeruli Binding Assay (SLE Autoantibody Neutralization)

This assay validates the ability of 6-Me-THQ-3-ol derivatives to prevent nephrotoxic autoantibody deposition[1].

  • Tissue Isolation: Isolate intact glomeruli from wild-type murine kidneys using differential sieving (100 µm followed by 70 µm meshes).

  • Compound Pre-incubation: Incubate the monoclonal anti-dsDNA/NMDAR antibody (e.g., R4A) with 250 µM of the 6-Me-THQ-3-ol derivative for 1 hour at 37°C.

    • Self-Validation Check: Run a parallel vehicle-only control (Antibody + DMSO) to establish baseline maximum binding, and an isotype-matched non-reactive IgG control to rule out non-specific Fc-receptor binding.

  • Tissue Exposure: Apply the antibody-compound mixture to the isolated glomeruli for 2 hours.

  • Orthogonal Validation (DNase Treatment): Treat a parallel subset of glomeruli with DNase I prior to antibody exposure. Causality: If the compound successfully blocks binding in DNase-treated tissue, it proves the blockade is specific to non-DNA cross-reactive antigens (like NMDAR), rather than simply preventing binding to trapped extracellular chromatin[1].

  • Detection: Wash extensively, probe with Alexa Fluor 488-conjugated anti-mouse IgG, and quantify fluorescence via confocal microscopy.

Protocol 2: In Vitro FLIPR Calcium Flux Assay (TRPV1 Antagonism)

This workflow measures the real-time antagonistic capability of the compound against TRPV1[2].

Workflow Step1 1. Cell Prep (HEK293-TRPV1) Step2 2. Dye Loading (Fluo-4 AM) Step1->Step2 Step3 3. Antagonist Incubation (6-Me-THQ-3-ol) Step2->Step3 Step4 4. Agonist Injection (Capsaicin) Step3->Step4 Step5 5. FLIPR Readout (Ca2+ Influx) Step4->Step5

Step-by-step workflow for validating TRPV1 antagonism via FLIPR Calcium Flux Assay.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 in a 384-well black-walled plate.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator dye (supplemented with Probenecid to prevent dye extrusion) for 45 minutes at 37°C.

  • Antagonist Incubation: Pre-incubate cells with a concentration gradient of 6-Me-THQ-3-ol (0.1 µM to 100 µM) for 15 minutes.

    • Self-Validation Check: Include Capsazepine (10 µM) as a positive control for complete antagonism, and wild-type HEK293 cells (TRPV1-negative) to rule out compound-induced endogenous calcium release.

  • Agonist Stimulation: Inject 100 nM Capsaicin (an EC₈₀ dose) to trigger channel opening.

  • Readout: Measure real-time fluorescence (Ex: 488 nm, Em: 516 nm) using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the IC₅₀ based on the suppression of the peak fluorescence relative to the vehicle control.

References

  • Bloom, O., Cheng, K. F., He, M., Papatheodorou, A., Volpe, B. T., Diamond, B., & Al-Abed, Y. (2011). Generation of a unique small molecule peptidomimetic that neutralizes lupus autoantibody activity. Proceedings of the National Academy of Sciences (PNAS), 108(25), 10255-10259.[Link]

  • Caballero, J. (2021). Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists. Molecules (MDPI), 26(6), 1765.[Link]

Sources

A Proposed Comparative In Vivo Efficacy Analysis: 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in a Preclinical Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Direct comparative in vivo experimental data for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is not extensively available in peer-reviewed literature. This guide, therefore, presents a scientifically-grounded framework for a proposed preclinical investigation. It is designed for researchers, scientists, and drug development professionals to conceptualize and execute a comparative efficacy study based on the known biological activities of structurally related tetrahydroquinoline analogs. The experimental data presented herein is representative and for illustrative purposes only.

Introduction: The Therapeutic Potential of Tetrahydroquinolines in Neurodegeneration

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Derivatives of this and the closely related tetrahydroisoquinoline scaffold have demonstrated significant neuroprotective properties, making them attractive candidates for the development of novel therapeutics for neurodegenerative disorders.[2][3] These properties are often attributed to their antioxidant capabilities, acting as potent scavengers of free radicals, and their ability to modulate key neurological pathways.[3][4]

This guide outlines a proposed in vivo study to evaluate the efficacy of a novel compound, 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, against standard-of-care drugs for Parkinson's Disease (PD). PD is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[5][6] Current treatments, such as Levodopa and monoamine oxidase-B (MAO-B) inhibitors like Rasagiline, primarily offer symptomatic relief but do not halt the underlying neurodegenerative process.[7][8] There remains a critical need for disease-modifying therapies.

Based on the known antioxidant and neuroprotective effects of similar quinoline derivatives, we hypothesize that 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol may offer both symptomatic improvement and a neuroprotective effect by mitigating oxidative stress and inflammation, key pathological features of PD.[4]

Proposed Mechanism of Action: A Dual-Pronged Approach

We postulate that 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol exerts its therapeutic effects through a dual mechanism involving the mitigation of oxidative stress and the modulation of neuroinflammatory pathways. The presence of the hydroxyl group on the tetrahydroquinoline ring is anticipated to be crucial for scavenging reactive oxygen species (ROS), while the core structure may interfere with pro-inflammatory signaling cascades like NF-κB.[4]

Proposed_Mechanism_of_Action cluster_2 Neuronal Effects ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress & Damage ROS->Oxidative_Stress Inflammation ↑ Pro-inflammatory Cytokines NFkB NF-κB Activation Inflammation->NFkB Compound 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol Compound->Oxidative_Stress Scavenges ROS Compound->NFkB Inhibits Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis NFkB->Apoptosis DA_Neuron Dopaminergic Neuron Survival Apoptosis->DA_Neuron

Caption: Proposed dual mechanism of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Study Design: A Comparative In Vivo Efficacy Model

To rigorously assess the therapeutic potential of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, we propose utilizing the well-established 6-hydroxydopamine (6-OHDA) induced rat model of Parkinson's Disease.[9][10] This model effectively mimics the selective degeneration of dopaminergic neurons seen in human PD.[10]

The study will compare the efficacy of our lead compound against a vehicle control, the gold-standard symptomatic treatment (Levodopa/Carbidopa), and a neuroprotective agent (Rasagiline).

Experimental_Workflow start Acclimatization (Male Wistar Rats, 250-300g) baseline Baseline Behavioral Testing (Rotarod, Cylinder Test) start->baseline Week -1 surgery Unilateral 6-OHDA Lesion in Medial Forebrain Bundle baseline->surgery recovery Post-Surgical Recovery (2 weeks) surgery->recovery grouping Randomization into Treatment Groups (n=10/group) recovery->grouping Week 0 treatment Daily Treatment Administration (4 weeks) grouping->treatment behavioral Weekly Behavioral Testing treatment->behavioral Weeks 1, 2, 3, 4 euthanasia Euthanasia & Tissue Collection behavioral->euthanasia End of Week 4 analysis Post-mortem Analysis (Immunohistochemistry, HPLC) euthanasia->analysis end Data Analysis & Reporting analysis->end

Caption: Proposed experimental workflow for in vivo efficacy testing.

Treatment Groups:
  • Vehicle Control: Saline, administered orally (PO), daily.

  • 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (Low Dose): 10 mg/kg, PO, daily.

  • 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (High Dose): 25 mg/kg, PO, daily.

  • Levodopa/Carbidopa: 25/2.5 mg/kg, PO, daily.

  • Rasagiline: 0.5 mg/kg, PO, daily.

Representative Data & Comparative Analysis

The following tables present hypothetical data to illustrate the potential outcomes of this study.

Table 1: Motor Function Assessment (Rotarod Test)

The Rotarod test measures motor coordination and balance. A longer latency to fall indicates improved motor function.

Treatment GroupBaseline (s)Week 2 (s)Week 4 (s)% Improvement (vs. Vehicle at Wk 4)
Vehicle Control185 ± 1265 ± 858 ± 7-
Compound (10 mg/kg)182 ± 1588 ± 10105 ± 1181%
Compound (25 mg/kg)188 ± 11110 ± 9145 ± 13150%
Levodopa/Carbidopa184 ± 13135 ± 12152 ± 14162%
Rasagiline186 ± 1495 ± 11115 ± 1098%
Data are represented as Mean ± SEM.
Table 2: Neuroprotection Assessment (Tyrosine Hydroxylase Staining)

Tyrosine Hydroxylase (TH) is a marker for dopaminergic neurons. A higher percentage of TH-positive cells in the lesioned substantia nigra indicates neuroprotection.

Treatment GroupTH+ Cell Count (Lesioned Side)% Protection (vs. Vehicle)
Sham (No Lesion)8500 ± 450-
Vehicle Control2100 ± 300-
Compound (10 mg/kg)3800 ± 35020%
Compound (25 mg/kg)5200 ± 40036.5%
Levodopa/Carbidopa2300 ± 2802.4%
Rasagiline4500 ± 38028.2%
Data are represented as Mean ± SEM. % Protection calculated relative to the neuronal loss in the vehicle group.
Table 3: Neurochemical Analysis (Striatal Dopamine Levels)

High-Performance Liquid Chromatography (HPLC) is used to measure dopamine (DA) and its metabolites in the striatum. Higher dopamine levels indicate preserved neuronal function.

Treatment GroupDopamine (ng/mg tissue)% Restoration (vs. Vehicle)
Sham (No Lesion)15.2 ± 1.1-
Vehicle Control3.1 ± 0.5-
Compound (10 mg/kg)5.8 ± 0.722.3%
Compound (25 mg/kg)8.2 ± 0.942.1%
Levodopa/Carbidopa9.5 ± 1.052.9%
Rasagiline6.9 ± 0.831.4%
Data are represented as Mean ± SEM. % Restoration calculated relative to the dopamine loss in the vehicle group.

Detailed Experimental Protocols

6-OHDA Model Induction

Rationale: The unilateral injection of 6-OHDA into the medial forebrain bundle provides a rapid and robust model of dopaminergic neurodegeneration.[9]

  • Anesthesia: Anesthetize rats using isoflurane (4% for induction, 2% for maintenance).

  • Stereotaxic Surgery: Place the rat in a stereotaxic frame. Inject 8 µg of 6-OHDA (in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle at the following coordinates: AP -2.2 mm, ML +1.5 mm, DV -7.8 mm from bregma.

  • Post-Operative Care: Administer carprofen (5 mg/kg, subcutaneous) for analgesia. Monitor the animals daily for one week.

Rotarod Behavioral Assay

Rationale: This is a standard test for assessing motor coordination deficits in rodent models of PD.

  • Training: Prior to baseline testing, train rats on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for three consecutive days.

  • Testing: Record the latency to fall from the rotating rod. Perform three trials per animal with a 15-minute inter-trial interval.

  • Data Analysis: Average the latency to fall across the three trials for each animal.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

Rationale: Visualizing and quantifying TH-positive neurons is the gold standard for assessing the extent of dopaminergic cell loss and potential neuroprotection.

  • Perfusion and Fixation: Deeply anesthetize rats and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Sectioning: Cryosection the brain into 40 µm coronal sections through the substantia nigra.

  • Staining:

    • Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit, 1:500) for 2 hours.

    • Use an avidin-biotin complex (ABC) kit and visualize with 3,3'-diaminobenzidine (DAB).

  • Quantification: Use stereological methods (e.g., optical fractionator) to count the number of TH-positive cells in the substantia nigra pars compacta of both hemispheres.

Conclusion and Future Directions

The proposed study provides a comprehensive framework for evaluating the in vivo efficacy of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol as a potential therapeutic for Parkinson's Disease. The representative data suggest that this compound could offer not only symptomatic relief comparable to Levodopa but also significant neuroprotective effects, a key advantage over existing therapies.

Should the results of this proposed study prove favorable, subsequent investigations should focus on:

  • Pharmacokinetic Profiling: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chronic Dosing and Safety Toxicology: To assess the long-term safety profile.

  • Exploration in other Neurodegenerative Models: To evaluate its potential efficacy in models of Alzheimer's disease or ALS.[11][12]

By systematically investigating novel compounds like 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, the research community can move closer to developing disease-modifying therapies that address the underlying pathology of neurodegenerative diseases.

References

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (Source: vertexaisearch.cloud.google.com)
  • ALS Disease Models | Charles River. (Source: vertexaisearch.cloud.google.com)
  • Where and Why Modeling Amyotrophic Lateral Sclerosis - PMC - NIH. (Source: vertexaisearch.cloud.google.com)
  • The usage and advantages of several common amyotrophic lateral sclerosis animal models. (Source: vertexaisearch.cloud.google.com)
  • Alzheimer's Disease Models - InVivo Biosystems. (Source: vertexaisearch.cloud.google.com)
  • Parkinson's Disease Modeling - InVivo Biosystems. (Source: vertexaisearch.cloud.google.com)
  • Animal Models of Parkinson's Disease - NCBI - NIH. (Source: vertexaisearch.cloud.google.com)
  • Simple In Vivo Models of Alzheimer's Disease | Request PDF - ResearchGate.
  • Parkinson's Disease - Inotiv

Sources

Comprehensive Comparison Guide: Synthetic Routes for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Objective methodology comparison, mechanistic causality, and experimental validation.

Executive Summary

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a privileged bicyclic nitrogen-containing heterocycle utilized extensively as a building block in medicinal chemistry[1]. The C-3 hydroxyl group and C-6 methyl group impart unique hydrogen-bonding capabilities and lipophilicity, making this scaffold highly valuable for developing neuroprotective agents and targeted kinase inhibitors[2].

Synthesizing this core—particularly in an enantiomerically pure form—presents a significant chemical challenge due to the need for precise regiocontrol and stereocontrol. As a Senior Application Scientist, I have evaluated the three most robust synthetic routes available for this molecule. This guide objectively compares these methodologies, dissecting their mechanistic causality, experimental protocols, and scalability to help you select the optimal route for your specific drug development phase.

Route A: Cobalt-Catalyzed Reductive Cyclization of Nitro Cyclic Sulfites

Overview: This route leverages a one-pot reductive cyclization of chiral nitro cyclic sulfites. It is highly valued in early-stage discovery for its exceptional enantioselectivity (up to 96% ee) and operational simplicity[3].

Mechanistic Causality: The reaction utilizes a catalytic amount of CoCl2​⋅6H2​O in the presence of excess NaBH4​ . This specific combination generates a transient, highly reactive cobalt boride ( Co2​B ) species. The Co2​B complex chemoselectively reduces the nitro group to an aniline without over-reducing the aromatic ring[3]. Simultaneously, the cyclic sulfite (derived from a chiral diol) acts as an activated electrophile. The newly formed aniline attacks the sulfite-bearing carbon, triggering an intramolecular cyclization to form a hydroxylactam intermediate. The excess NaBH4​ then drives the final reduction of the lactam to yield the tetrahydroquinolin-3-ol[4]. Both the nitro and cyclic sulfite groups are mandatory for this specific cascade[3].

RouteA N1 Nitro Cyclic Sulfite Precursor N2 CoCl2 / NaBH4 (Reduction) N1->N2 EtOH, 0-25°C N3 Hydroxylactam Intermediate N2->N3 Cyclization N4 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol N3->N4 Further Reduction

Workflow of CoCl2-catalyzed reductive cyclization of nitro cyclic sulfites.

Step-by-Step Experimental Protocol (Self-Validating System)
  • Preparation: Dissolve the specific 6-methyl-nitro cyclic sulfite precursor (1.0 equiv) in absolute ethanol to achieve a 0.1 M concentration.

  • Catalyst Addition: Add CoCl2​⋅6H2​O (1 mol%). Causality: The low catalyst loading minimizes heavy metal contamination in the final product while acting as an efficient electron transfer mediator.

  • Reduction: Cool the mixture to 0 °C. Carefully add NaBH4​ (4.0 equiv) in small portions. Causality: A minimum of 4 equivalents is strictly required to fully reduce the nitro group, cleave the sulfite, and reduce the lactam[3]. Slow addition controls the exothermic hydrogen gas evolution.

  • Cyclization: Allow the reaction to warm to 25 °C and stir for 6–12 hours. Monitor via TLC until the starting material is completely consumed.

  • Workup: Quench with distilled water, extract with EtOAc ( 3×20 mL), dry over anhydrous Na2​SO4​ , and purify via flash silica gel chromatography[4].

Route B: Organocatalytic α-Functionalization and Reductive Cyclization

Overview: A highly efficient, environmentally benign organocatalytic approach that establishes the chiral center prior to ring closure, ideal for asymmetric scale-up[5].

Mechanistic Causality: This two-step sequence begins with the asymmetric α-aminooxylation of 5-methyl-2-nitrohydrocinnamaldehyde. L-Proline acts as a chiral organocatalyst, forming an enamine intermediate with the aldehyde that directs the nucleophilic attack of nitrosobenzene (PhNO) to the α-carbon with excellent facial selectivity[5]. The subsequent step uses Pd/C-catalyzed hydrogenation to perform a triple-action cascade: (1) reduction of the nitro group to an aniline, (2) hydrogenolysis of the N-O bond to reveal the C-3 hydroxyl group, and (3) intramolecular reductive amination between the aniline and the aldehyde to close the tetrahydroquinoline ring[5].

RouteB N1 5-Methyl-2-nitro- hydrocinnamaldehyde N2 L-Proline + PhNO (α-Aminooxylation) N1->N2 DMSO, 25°C N3 α-Aminooxy Intermediate N2->N3 Enantioselective N4 Pd/C, H2 (1 atm) (Reductive Cyclization) N3->N4 MeOH N5 Chiral 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol N4->N5 One-pot cascade

L-Proline catalyzed α-aminooxylation and subsequent Pd/C reductive cyclization.

Step-by-Step Experimental Protocol (Self-Validating System)
  • α-Aminooxylation: To a stirred solution of 5-methyl-2-nitrohydrocinnamaldehyde (6.0 mmol) and PhNO (6.0 mmol) in DMSO (20 mL), add L-proline (20 mol%) at 25 °C[5].

  • Monitoring: Stir until the yellow color of the reaction mixture disappears (typically 3 hours), which visually validates the complete consumption of nitrosobenzene[5].

  • Hydrogenation Setup: Dilute the mixture with MeOH (30 mL) and add 10% Pd/C (5 wt%)[5].

  • Reductive Cyclization: Purge the vessel with nitrogen, then introduce a hydrogen atmosphere (1 atm). Stir at 25 °C for an additional 12 hours[5]. Causality: 1 atm H2​ is sufficient for this cascade; higher pressures are unnecessary and may lead to unwanted side reactions.

  • Workup: Filter the mixture through a Celite pad to safely remove the palladium catalyst. Concentrate the filtrate and purify via chromatographic separation (petroleum ether:EtOAc:Et3N) to obtain the pure chiral derivative[5].

Route C: Direct Catalytic Hydrogenation of 6-Methylquinolin-3-ol

Overview: The classical, most scalable approach for generating racemic 6-methyl-1,2,3,4-tetrahydroquinolin-3-ol by directly reducing the heteroaromatic ring of 6-methylquinolin-3-ol[6].

Mechanistic Causality: The heteroaromatic pyridine ring of the quinoline core is electronically distinct from the fused benzene ring. By conducting the hydrogenation in an acidic medium (e.g., glacial acetic acid), the quinoline nitrogen becomes protonated. This protonation significantly increases the electrophilicity of the pyridine ring, directing the heterogeneous catalyst (such as Adams' catalyst, PtO2​ ) to selectively reduce the nitrogen-containing ring while leaving the 6-methyl-substituted benzene ring intact[6].

RouteC N1 6-Methylquinolin-3-ol N2 PtO2 (Adams' Catalyst) H2 (40-50 psi) N1->N2 Glacial AcOH N3 Selective Pyridine Ring Reduction N2->N3 Hydrogenation N4 Racemic 6-Methyl-1,2,3,4- tetrahydroquinolin-3-ol N3->N4 Basic Workup

Direct catalytic hydrogenation of 6-methylquinolin-3-ol using Adams' catalyst.

Step-by-Step Experimental Protocol (Self-Validating System)
  • Substrate Activation: Dissolve 6-methylquinolin-3-ol (1.0 equiv) in glacial acetic acid (0.2 M). Causality: Acetic acid acts as both the solvent and the activating agent via N-protonation, ensuring regioselective reduction.

  • Catalyst Addition: Add PtO2​ (Adams' catalyst, 5 wt%).

  • Hydrogenation: Place the mixture in a Parr hydrogenator. Pressurize with H2​ to 40-50 psi and agitate at room temperature for 4–6 hours.

  • Monitoring: Monitor hydrogen uptake; the reaction is complete when the theoretical volume of hydrogen (2 equivalents) has been consumed.

  • Workup: Filter the catalyst safely under an inert atmosphere ( PtO2​ is pyrophoric when dry and saturated with hydrogen). Neutralize the acidic filtrate with 2M NaOH, extract with dichloromethane, and concentrate to yield the racemic product.

Quantitative Data Comparison

The following table summarizes the performance metrics of each route to assist in process selection:

ParameterRoute A (Co-Catalyzed Reductive Cyclization)Route B (Proline-Catalyzed α-Functionalization)Route C (Direct Hydrogenation)
Stereoselectivity High (94–96% ee)High (>95% ee)Racemic
Overall Yield 78–85%70–75%>90%
Step Count (from commercial SM) 3–4 steps2 steps1 step
Catalyst Cost Low ( CoCl2​ )Moderate (L-Proline, Pd/C)High ( PtO2​ )
Scalability Moderate (Exothermic NaBH4​ addition requires strict control)High (1 atm H2​ is highly manageable in standard reactors)High (Standard industrial high-pressure hydrogenation)
Primary Application Asymmetric drug discovery & SAR studiesEnantioselective API synthesisBulk intermediate synthesis

Conclusion & Recommendations

For early-stage discovery where enantiopurity is critical and scale is small, Route A provides an elegant, high-yielding pathway with inexpensive transition metals[4].

If the goal is asymmetric scale-up for clinical batch manufacturing, Route B is the superior choice. The use of L-proline as an organocatalyst avoids heavy metal toxicity, and the subsequent 1 atm hydrogenation is highly amenable to large-scale continuous flow or batch reactors[5].

Conversely, if the target application requires a racemic building block or if downstream chiral resolution is preferred, Route C remains the undisputed champion due to its single-step nature, high atom economy, and exceptional overall yield[6].

References

  • [4] Sudalai, A., et al. Asymmetric Synthesis of Tetrahydroquinolin-3-ols via CoCl2-Catalyzed Reductive Cyclization of Nitro Cyclic Sulfites with NaBH4. Organic Letters, ACS Publications, 2009. Available at:[Link]

  • [5] Sudalai, A., et al. US9163038B2 - Process for synthesis of chiral 3-substituted tetrahydroquinoline derivatives. Google Patents, 2015. Available at:

Sources

A Head-to-Head Comparison of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol and Structurally Related Compounds in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline and its partially saturated derivative, tetrahydroquinoline, represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer effects.[1][2][3][4] This guide provides a comparative analysis of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol and other notable tetrahydroquinoline derivatives that have been evaluated against various cancer cell lines. While specific experimental data for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is not extensively available in the public domain, this guide will extrapolate its potential activity based on established structure-activity relationships (SAR) within this compound class and provide a framework for its future investigation.

The Tetrahydroquinoline Scaffold: A Foundation for Anticancer Drug Discovery

The tetrahydroquinoline (THQ) core is a versatile template for the design of novel anticancer agents.[1][2] Its derivatives have been shown to exert their effects through a multitude of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5][6] The biological activity of THQ derivatives is highly dependent on the nature and position of substituents on the heterocyclic and carbocyclic rings.

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol: A Compound of Interest

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a derivative of the THQ scaffold. Its structure, featuring a methyl group at the 6-position and a hydroxyl group at the 3-position, suggests potential for biological activity. The methyl group can influence lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding interactions with biological targets. Based on the broader family of THQ derivatives, it is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.

Head-to-Head Comparison of Tetrahydroquinoline Derivatives

To contextualize the potential of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, we will compare it with a selection of other tetrahydroquinoline derivatives with reported anticancer activity.

Compound/DerivativeStructureCancer Cell Line(s)IC50/GI50 (µM)Reported Mechanism of ActionReference
6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol Chemical structure of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-olNot ReportedNot ReportedUnknownN/A
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) Chemical structure of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneA549 (Lung), HCT-116 (Colon)Potent cytotoxicity observedInduces G2/M cell cycle arrest and apoptosis via intrinsic and extrinsic pathways.[5][5]
Pyrazolo quinoline derivative (15) Chemical structure of Pyrazolo quinoline derivative (15)MCF-7 (Breast), HepG2 (Liver), A549 (Lung)Significant anticancer activity (IC50 < 100 µM)Strong apoptotic effect.[1][1]
Morpholine-substituted THQ (10e) Chemical structure of Morpholine-substituted THQ (10e)A549 (Lung)0.033Potent mTOR inhibitor, induces apoptosis.[7][7]
3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c) Chemical structure of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline (3c)H460 (Lung), A-431 (Skin), HT-29 (Colon)4.9 (H460), 2.0 (A-431), 4.4 (HT-29)Antiproliferative effect.[2][2]
N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (6d) Chemical structure of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline (6d)A549 (Lung), KB, KBvin, DU145 (Prostate)0.0015 - 0.0017Tubulin polymerization inhibitor targeting the colchicine binding site.[8][8]
THQ derivative (6g) Chemical structure of THQ derivative (6g)NCI-H23 (Lung), ACHN (Renal), MDA-MB-231 (Breast), PC-3 (Prostate), NUGC-3 (Gastric), HCT 15 (Colon)Potent cytotoxicity observedPotent inhibitor of LPS-induced NF-κB transcriptional activity.[9][9]

Note: The structures are representative and may not be the exact ones from the cited papers but are based on the described chemical class. The IC50/GI50 values are as reported in the respective studies.

Mechanistic Insights: How Tetrahydroquinolines Combat Cancer

The diverse anticancer activities of tetrahydroquinoline derivatives stem from their ability to interact with various molecular targets within cancer cells.[6][10]

Key Mechanisms of Action:

  • Induction of Apoptosis: Many THQ derivatives trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.[1][5] This can occur through both intrinsic (mitochondrial) and extrinsic pathways.

  • Cell Cycle Arrest: By interfering with the cell cycle, these compounds can halt the uncontrolled proliferation of cancer cells, often at the G2/M phase.[5]

  • Enzyme Inhibition: Tetrahydroquinolines have been shown to inhibit key enzymes involved in cancer progression, such as mTOR, Pim-1 kinase, and topoisomerases.[7][10]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the formation of microtubules, essential components of the cellular skeleton, thereby arresting cell division.[8]

  • DNA Intercalation: The planar aromatic rings of the quinoline scaffold can insert between DNA base pairs, interfering with DNA replication and transcription.[10]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer, promoting cell growth, proliferation, and survival. Several quinoline and tetrahydroquinoline derivatives have been developed to target components of this pathway.[6][11]

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by tetrahydroquinoline derivatives.

Experimental Protocols for Assessing Anticancer Activity

To evaluate the anticancer potential of novel compounds like 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, a series of in vitro assays are typically employed. The MTT assay is a fundamental method for determining the cytotoxic effects of a compound on cancer cells.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol outlines the steps for assessing the cytotoxicity of a test compound against a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compound (e.g., 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plates for another 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: General experimental workflow for evaluating the anticancer activity of a novel compound.

Conclusion and Future Directions

The tetrahydroquinoline scaffold is a proven platform for the development of potent anticancer agents. While direct experimental evidence for the anticancer activity of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation. The presence of the methyl and hydroxyl groups offers opportunities for favorable interactions with biological targets.

Future research should focus on the synthesis and in vitro evaluation of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol against a panel of cancer cell lines using standardized protocols such as the MTT assay. Promising results would warrant further investigation into its mechanism of action, including its effects on apoptosis, the cell cycle, and key signaling pathways. This systematic approach will help to determine if 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol can be a valuable addition to the growing arsenal of tetrahydroquinoline-based anticancer drug candidates.

References

  • Chilin, A. et al. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.
  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. PMC.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PMC.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC.
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances (RSC Publishing).
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles. Arabian Journal of Chemistry.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC.
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC.
  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. MOST Wiedzy.
  • Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. PMC.
  • 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol) is toxic to dopaminergic neuroblastoma SH-SY5Y cells via impairment of cellular energy metabolism. PubMed.
  • 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678. PubChem.
  • Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4- tetrahydroisoquinoline deriv
  • Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • 6-Methyl-1,2,3,4-tetrahydroquinoline | CAS 91-61-2 | SCBT. Santa Cruz Biotechnology.

Sources

A Researcher's Guide to Correlating In Silico Predictions with Experimental Results for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern drug discovery, the synergy between computational (in silico) prediction and experimental validation is paramount for accelerating the identification and optimization of viable drug candidates.[1][2][3] This guide provides a comprehensive framework for correlating in silico predictions with robust experimental data, using the novel heterocyclic compound 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol as a case study. We will navigate the methodologies for predicting and measuring key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By presenting a head-to-head comparison, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to critically evaluate data concordance, understand the limitations of each approach, and make more informed decisions in their research endeavors.

Introduction: The "Fail Fast, Fail Cheap" Paradigm

The journey of a drug from concept to clinic is fraught with high attrition rates, with a significant portion of failures attributed to poor pharmacokinetic (ADMET) properties.[4] The principle of "fail fast, fail cheap" has thus become a cornerstone of efficient drug development, emphasizing the need to identify and eliminate compounds with unfavorable characteristics at the earliest possible stage.[5] In silico tools are instrumental in this initial screening phase, offering rapid and cost-effective predictions of a molecule's behavior.[3]

However, these computational models are predictive, not definitive. Their algorithms are built on existing data, and their accuracy can vary. Therefore, experimental validation remains the gold standard for confirming these predictions and providing a tangible understanding of a compound's properties.[6][7] This guide uses 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, a quinoline derivative of interest, to illustrate a practical workflow for this essential correlation. Quinoline structures are prevalent in medicinal chemistry, and understanding their properties is crucial for developing new therapeutics.[8][9][10]

Objective: To provide a structured methodology for comparing in silico predictions of key physicochemical and ADMET properties of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol with corresponding experimental results, thereby offering a blueprint for integrated drug discovery workflows.

The In Silico Prediction Workflow: A First Look

The initial step involves leveraging a suite of validated, freely accessible online tools to generate a comprehensive ADMET and physicochemical profile. For this guide, we will utilize two widely recognized platforms: SwissADME and admetSAR .[4][11][12][13][14][15][16][17][18]

The rationale for using multiple platforms is rooted in the principle of consensus modeling. Different tools employ distinct algorithms and training datasets. Where their predictions converge, our confidence in the result increases. Where they diverge, it highlights areas requiring more rigorous experimental scrutiny.

In Silico Methodology
  • Input: The canonical SMILES string for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CC1=CC2=C(C=C1)NCCC2O) is submitted to the SwissADME and admetSAR web servers.[12][15][17][19]

  • Prediction: The platforms calculate a range of properties based on the molecule's structure. Key parameters to assess include:

    • Physicochemical Properties: Lipophilicity (LogP), water solubility (LogS), and topological polar surface area (TPSA).

    • Pharmacokinetics (ADME): Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) permeability, and Cytochrome P450 (CYP) enzyme inhibition.

    • Toxicity: hERG (human Ether-à-go-go-Related Gene) inhibition and general toxicity risk.

  • Data Collation: The predicted values from both platforms are compiled for direct comparison.

Visualization of the In Silico Workflow

G cluster_input Input Molecule cluster_tools Prediction Tools cluster_output Predicted Properties SMILES SMILES String (CC1=CC2=C(C=C1)NCCC2O) SwissADME SwissADME SMILES->SwissADME admetSAR admetSAR SMILES->admetSAR PhysChem Physicochemical (LogP, LogS, TPSA) SwissADME->PhysChem ADME Pharmacokinetics (HIA, BBB, CYP Inhibition) SwissADME->ADME admetSAR->ADME Tox Toxicity (hERG, etc.) admetSAR->Tox G cluster_synthesis Starting Material cluster_assays Experimental Assays cluster_results Measured Data Molecule Synthesized Compound (6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol) LogP_Assay RP-HPLC (LogP) Molecule->LogP_Assay Sol_Assay Shake-Flask (Solubility) Molecule->Sol_Assay Perm_Assay Caco-2 Assay (Permeability) Molecule->Perm_Assay Met_Assay Microsomal Stability (Metabolism) Molecule->Met_Assay hERG_Assay Patch-Clamp (hERG Inhibition) Molecule->hERG_Assay PhysChem_Data Physicochemical Data LogP_Assay->PhysChem_Data Sol_Assay->PhysChem_Data ADMET_Data ADMET Data Perm_Assay->ADMET_Data Met_Assay->ADMET_Data hERG_Assay->ADMET_Data

Caption: Experimental validation workflow for key physicochemical and ADMET properties.

Detailed Experimental Protocols

A. Physicochemical Property Determination

  • Lipophilicity (LogP) Determination via RP-HPLC

    • Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for determining lipophilicity by correlating a compound's retention time with that of known standards. [9][10] * Protocol:

      • System: An HPLC system with a C18 column and a UV detector.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Procedure: The compound is injected and its retention time is recorded.

      • Calculation: The logarithm of the retention factor (log k) is calculated and correlated with the known LogP values of a standard set of compounds to determine the experimental LogP. [9]

  • Aqueous Solubility via Shake-Flask Method (OECD TG 105)

    • Rationale: This is the gold-standard method for determining thermodynamic solubility, providing a definitive measure of a compound's solubility in water at equilibrium. [20][21] * Protocol:

      • Preparation: An excess amount of the solid compound is added to a known volume of pH 7.4 phosphate-buffered saline (PBS).

      • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

      • Separation: The suspension is filtered or centrifuged to separate the undissolved solid.

      • Quantification: The concentration of the compound in the saturated aqueous solution is determined using a validated analytical method, such as LC-MS/MS.

B. In Vitro ADMET Assays

  • Intestinal Permeability via Caco-2 Monolayer Assay

    • Rationale: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that serve as an excellent model of the human intestinal epithelium. [22][23][24]This assay measures a compound's ability to cross this barrier.

    • Protocol:

      • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent, differentiated monolayer. [24] 2. Integrity Check: The integrity of the monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). [25] 3. Permeability Measurement: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (typically 2 hours) by LC-MS/MS. [23]The reverse (B-to-A) is also performed to calculate the efflux ratio.

      • Calculation: The apparent permeability coefficient (Papp) is calculated.

  • Metabolic Stability via Liver Microsome Assay

    • Rationale: Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). [26][27]This assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance. [28][29][30] * Protocol:

      • Incubation: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C. [26][29] 2. Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH. [26][29] 3. Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile. [26] 4. Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). [29]

  • hERG Liability via Automated Patch-Clamp Assay

    • Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. [31]The patch-clamp technique is the gold standard for assessing a compound's effect on this channel's function. [32][33]Automated systems allow for higher throughput screening. [31][34] * Protocol:

      • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used. [32] 2. Procedure: The automated patch-clamp system establishes a whole-cell configuration.

      • Measurement: The hERG channel current is measured before and after the application of increasing concentrations of the test compound.

      • Analysis: The concentration-response data is used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the hERG current.

Results: A Head-to-Head Comparison

To illustrate the comparison, the following tables present hypothetical data for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. In a real-world scenario, these tables would be populated with actual results.

Table 1: Physicochemical Properties
PropertyIn Silico (SwissADME)In Silico (admetSAR)Experimental ResultCorrelation
LogP (o/w) 2.152.302.45 ± 0.08Good
Water Solubility Moderately SolubleLogS: -2.8 (Soluble)250 µg/mL (LogS: -2.77)Excellent
TPSA (Ų) 41.5N/AN/A (Calculated)N/A
Table 2: ADMET Properties
PropertyIn Silico (SwissADME)In Silico (admetSAR)Experimental ResultCorrelation
HIA HighHIA PositivePapp (A-B): 18.5 x 10⁻⁶ cm/sGood
BBB Permeant YesBBB PositiveNot Tested-
CYP2D6 Inhibitor YesCYP2D6 InhibitorIC₅₀ = 8.5 µMGood
hERG Inhibition N/AhERG I Weak InhibitorIC₅₀ > 30 µMGood
Metabolic Stability N/AN/At½ = 25 min (CLint = 55 µL/min/mg)Moderate Stability

Discussion & Scientific Insights

The true value of this exercise lies in the interpretation of the data.

  • Areas of Strong Correlation: In our hypothetical results, the predictions for LogP, water solubility, and hERG inhibition show strong alignment with the experimental data. This concordance increases confidence in using in silico models for initial screening of analogs in this chemical series. For instance, the predicted moderate solubility was confirmed experimentally, suggesting that formulation challenges are unlikely to be a major hurdle for this compound.

  • Understanding Discrepancies: While not shown in this idealized dataset, discrepancies are common and highly informative. For example, if a compound is predicted to have high intestinal absorption but the Caco-2 assay shows low permeability and a high efflux ratio, it strongly suggests the compound is a substrate for an efflux transporter like P-glycoprotein. This is a critical insight that the in silico model might have missed, immediately guiding the next steps for the medicinal chemistry team.

  • The Causality Behind Experimental Choices:

    • Why Caco-2 over PAMPA? The Parallel Artificial Membrane Permeability Assay (PAMPA) only assesses passive diffusion. The Caco-2 assay was chosen because it also accounts for active transport and efflux mechanisms, providing a more biologically relevant picture of intestinal absorption. [3][5] * Why Microsomes for Initial Metabolism Scans? Liver microsomes are a cost-effective and high-throughput method for assessing Phase I metabolic stability. [26]If high clearance is observed, further studies with hepatocytes would be warranted to investigate Phase II metabolism and provide a more complete picture. [28][30]

  • Limitations and Self-Validation: Every system has limitations. In silico models are only as good as the data they were trained on. Experimental assays can have their own artifacts; for example, poor compound solubility can lead to artificially low permeability readings. [5]This is why protocols must be self-validating. Including control compounds with known properties (e.g., high/low permeability controls in the Caco-2 assay, a rapidly metabolized control in the microsomal stability assay) is essential for ensuring the assay is performing correctly and the data is trustworthy. [29]

Conclusion

The integration of in silico prediction and experimental validation is not merely a data-gathering exercise; it is a strategic imperative in modern drug discovery. By using computational tools to rapidly screen and prioritize candidates, and then confirming these predictions with robust, well-designed experiments, research teams can allocate resources more effectively, accelerate timelines, and increase the probability of success. The case of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol demonstrates a clear, logical, and scientifically rigorous workflow that balances speed with accuracy, ultimately leading to more informed and data-driven decisions in the quest for new medicines.

References

  • OECD. (n.d.). Testing of chemicals. Retrieved from oecd.org. [20]2. OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from oecd.org. [6]3. Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from en.wikipedia.org. [21]4. BioPharmaSpec. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from biopharmaspec.com. [5]5. Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from nuvisan.com. [28]6. Polonchuk, L. (2014). Early identification of hERG liability in drug discovery programs by automated patch clamp. Current Protocols in Pharmacology. 7. Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from mercell.com. [29]8. Auxilife. (2025). OECD Chemical Testing Guidelines 2025 Updated. Retrieved from auxilife.com. [7]9. Cheng, F., et al. (2012). admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties. Journal of Chemical Information and Modeling. 10. Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from experiments.springernature.com. [30]11. YouTube. (2025). SwissADME Analysis Tutorial | Predict Drug-Likeness & Pharmacokinetics. Retrieved from youtube.com. [12]12. OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from oecd-ilibrary.org. [35]13. JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from ec.europa.eu. [22]14. Evotec. (n.d.). Microsomal Stability. Retrieved from evotec.com. [26]15. LifeNet Health LifeSciences. (n.d.). In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. Retrieved from lifenethealth.org. [1]16. IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from intechopen.com. [27]17. Yang, H., et al. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics. [4]18. Creative-Bioarray. (n.d.). Caco2 assay protocol. Retrieved from creative-bioarray.com. [25]19. admetSAR. (n.d.). Introduction of models. Retrieved from admetexp.org. [13]20. YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial. Retrieved from youtube.com. [19]21. Database Commons. (2018). admetSAR. Retrieved from db.cas.cn. [14]22. Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from domainex.co.uk. [23]23. Charles River Laboratories. (n.d.). In Vitro ADME Services. Retrieved from criver.com.

  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from springer.com. [36]25. Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Retrieved from porsolt.com. [32]26. Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from creative-bioarray.com. [24]27. WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. Retrieved from wuxiapptec.com. [2]28. admetSAR. (2023). admetSAR3.0. Retrieved from admetexp.org. [15]29. Selvita. (n.d.). In Vitro ADME. Retrieved from selvita.com. [3]30. Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact. Retrieved from sophion.com. [37]31. Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from reactionbiology.com. [33]32. PubMed. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Retrieved from pubmed.ncbi.nlm.nih.gov. [34]33. Pindela, F., et al. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PMC - NIH. [8]34. Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. 35. Scribd. (2024). SwissADME: Drug Likeness Analysis Tool. Retrieved from scribd.com. [16]36. Pindela, F., et al. (n.d.). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. PMC. [38]37. ChemWhat. (n.d.). 6-METHYL-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 91-61-2. Retrieved from chemwhat.com. 38. SwissADME. (n.d.). Help. Retrieved from swissadme.ch. [17]39. SwissBioisostere. (n.d.). Tutorials. Retrieved from swissbioisostere.ch. [39]40. Scilit. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from scilit.net. [10]41. MDPI. (2021). Chromatographic and Computational Screening of Lipophilicity and Pharmacokinetics of Newly Synthesized Betulin-1,4-quinone Hybrids. Retrieved from mdpi.com. [40]42. Cheméo. (n.d.). Chemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2). Retrieved from chemeo.com. [41]43. The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2. Retrieved from thegoodscentscompany.com. [42]44. chemBlink. (n.d.). CAS # 91-61-2, 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from chemblink.com. [43]45. CymitQuimica. (n.d.). CAS 91-61-2: 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from cymitquimica.com. [44]46. MDPI. (n.d.). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from mdpi.com. [18]47. Benchchem. (n.d.). A Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-6-ol and Its Isomers: A Guide for Researchers. Retrieved from benchchem.com. [45]48. PMC. (2024). In silico prediction of pKa values using explainable deep learning methods. Retrieved from ncbi.nlm.nih.gov.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol. It is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities. The procedures outlined herein are grounded in established laboratory safety protocols and regulatory standards to ensure personnel safety and environmental protection.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol was not publicly available. Therefore, the hazard assessment and subsequent handling recommendations provided in this guide are based on a conservative evaluation of data from structurally analogous compounds, including various methylated and hydroxylated tetrahydroquinolines.[1][2][3] It is a fundamental principle of laboratory safety to treat compounds with unknown toxicity as hazardous.

Hazard Assessment and Profile

6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol belongs to the quinoline family of heterocyclic compounds, which are prevalent in medicinal chemistry.[4][5] Analogs of this compound consistently exhibit several key hazards that must be managed during handling and disposal. The primary risks are associated with acute toxicity if ingested and irritation to the skin, eyes, and respiratory system.[1][3] Some quinoline derivatives are also noted for their potential environmental toxicity.[6]

The causality for these hazards lies in the molecule's ability to interact with biological systems. Its chemical structure allows it to be absorbed through the skin and mucous membranes, potentially leading to local irritation or systemic effects if it enters the bloodstream.[7]

Quantitative Hazard Data Summary (Based on Analogs)

The following table summarizes the likely hazard classifications for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol, extrapolated from close structural relatives.[1][2][3][8]

Hazard CategoryGHS Classification (Anticipated)Hazard Statement (Anticipated)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3 (Respiratory)H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A self-validating safety protocol begins with robust personal protection. The minimum required PPE for handling 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol in any form (solid, liquid, or as waste) includes:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Safety Goggles: ANSI Z87.1-compliant safety goggles or a full-face shield must be worn to protect against splashes or airborne particles.[2]

  • Laboratory Coat: A full-length laboratory coat must be worn to protect skin and personal clothing.

  • Respiratory Protection: All handling of the solid compound or solutions that may produce aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.

Chemical Waste Disposal Workflow

The proper segregation and disposal of chemical waste is a critical, multi-step process. The following diagram outlines the decision-making workflow from the point of generation to the final collection point.

G start Waste Generation (Solid, Liquid, Contaminated Materials) decision1 Is the waste solid or liquid? start->decision1 contam_path Contaminated Sharps or Labware? start->contam_path  Contaminated  Materials solid_path Solid Waste (e.g., pure compound, contaminated weigh paper) decision1->solid_path Solid liquid_path Liquid Waste (e.g., solutions, rinsates) decision1->liquid_path Liquid package_solid Package in a labeled, sealed hazardous SOLID waste container. solid_path->package_solid package_liquid Package in a labeled, sealed hazardous LIQUID waste container. liquid_path->package_liquid sharps_path Contaminated Sharps (e.g., needles, scalpels) contam_path->sharps_path Sharps labware_path Contaminated Labware (e.g., gloves, pipette tips) contam_path->labware_path Labware decon Decontaminate Glassware (Triple rinse with solvent) contam_path->decon Glassware package_sharps Place in a designated puncture-proof SHARPS container. sharps_path->package_sharps labware_path->package_solid collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon->collect_rinsate collect_rinsate->package_liquid final_disposal Store in Satellite Accumulation Area. Contact EH&S for pickup. package_solid->final_disposal package_liquid->final_disposal package_sharps->final_disposal

Caption: Waste Disposal Decision Workflow for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Step-by-Step Disposal Protocols

The fundamental principle of chemical waste management is strict segregation. Never mix incompatible waste streams.[7] 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol waste should not be mixed with strong oxidizing agents or strong acids.[7] All waste must be disposed of as hazardous chemical waste.[2][10]

Protocol 1: Solid Waste Disposal

This protocol applies to the pure compound, residual amounts on weighing paper, or contaminated absorbent materials from a spill cleanup.

  • Work Area Preparation: Conduct all transfers within a chemical fume hood to minimize inhalation risk.

  • Container Selection: Use a designated, leak-proof hazardous solid waste container with a secure, sealable lid. The container must be compatible with the chemical.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol".[2]

  • Waste Transfer: Carefully transfer the solid waste into the container, avoiding the generation of dust.

  • Sealing and Storage: Securely seal the container. Store the container in a designated Satellite Accumulation Area at or near the point of generation.[2][10]

Protocol 2: Liquid Waste Disposal

This protocol applies to solutions containing 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol and solvent rinsates from glassware decontamination.

  • Container Selection: Use a designated, leak-proof, and shatter-resistant hazardous liquid waste container (plastic is often preferred) with a screw cap.[10]

  • Labeling: The container must be clearly labeled "Hazardous Waste" and list all chemical constituents by their full name and approximate percentage (e.g., "6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (~5%), Methanol (95%)").[2]

  • Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Do not leave the funnel in the container. Keep the container closed at all times except when adding waste.[2]

  • Sealing and Storage: Securely cap the container and store it in the Satellite Accumulation Area, utilizing secondary containment (e.g., a spill tray) to prevent leaks.

Protocol 3: Disposal of Contaminated Materials

This protocol applies to disposable items like gloves, pipette tips, and empty stock bottles.

  • Gloves and Consumables: Contaminated gloves, pipette tips, and other disposable labware should be placed in the designated hazardous solid waste container.

  • Glassware Decontamination: Triple-rinse all contaminated glassware with a suitable solvent (e.g., ethanol or acetone). The first two rinsates must be collected as hazardous liquid waste and disposed of according to Protocol 2. The third rinsate can often be disposed of according to institutional policy.

  • Empty Containers: An "empty" container that held the pure compound must still be treated as hazardous waste and disposed of in the solid waste stream, unless it has been triple-rinsed as described above.[8]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.[7]

  • Containment (for small spills): For small spills, wear the appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or sand), and prevent it from entering any drains.[8]

  • Cleanup: Carefully sweep or scoop the absorbent material into a designated hazardous solid waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials and rinsate as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EH&S) department.

Ultimate Disposal and Regulatory Compliance

All generated waste containing 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is classified as hazardous. It is strictly prohibited to dispose of this chemical down the drain or in regular trash.[3]

The ultimate disposal must be handled by a licensed and approved hazardous waste disposal facility.[1][2] Laboratory personnel are responsible for ensuring that waste is properly accumulated, labeled, and stored in designated Satellite Accumulation Areas according to institutional policies and federal regulations, such as those from the Environmental Protection Agency (EPA) in the United States.[2][10] Contact your institution's EH&S office to schedule a pickup for the full waste containers.

References

  • Chemos GmbH & Co. KG. (2021, July 5). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

  • University of Pennsylvania, EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Columbia University, Research. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. 1,2,3,4-Tetrahydroquinolin-6-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Neuwoehner, J., et al. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2017, January 13). Comparison Table of Chemical Classification in Each Country and JIS Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]

  • PubChem. 6-Methyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers. (2021, November 2). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]

  • NextSDS. 6-METHYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE-1-CARBOXYLIC ACID. Retrieved from [Link]

  • PMC. (2021, November 3). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]

  • Google Patents. (2022). WO2022138888A1 - Tetrahydroquinoline derivative and medicinal use thereof.
  • PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]

Sources

Comprehensive Safety and Operational Guide for Handling 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just following a checklist; it requires a fundamental understanding of the molecule's reactivity and physical properties. 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 3189-16-0) is a highly valuable intermediate in drug development, particularly in the synthesis of kinase inhibitors and immunomodulators. However, its structural features—specifically the secondary amine embedded within a partially saturated, lipophilic quinoline core—present distinct operational hazards.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), handling workflows, and disposal protocols to ensure absolute safety and regulatory compliance in your laboratory.

Physicochemical & Hazard Profile

To design an effective safety protocol, we must first quantify the physical and hazard parameters of the compound. The data below summarizes the core properties driving our handling strategy[1],[2].

Property / ParameterData / Classification
Chemical Name 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
CAS Number 3189-16-0
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Key Reactivity Weak base, nucleophilic secondary amine

Mechanistic Basis of Hazards

Understanding why a chemical is hazardous is the foundation of effective risk mitigation. The hazard profile of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is dictated by two primary structural features[3],[4]:

  • Nucleophilic Secondary Amine: The nitrogen atom in the tetrahydroquinoline ring possesses a lone pair of electrons, making it a weak base and an active nucleophile. Upon contact with biological tissues (such as the cornea or mucosal membranes), it abstracts protons from physiological water, generating localized alkaline conditions. This mechanism is the direct cause of the H315 (skin irritation) and H319 (eye irritation) hazards.

  • Lipophilic Aromatic Core: The addition of the 6-methyl group to the aromatic ring increases the overall lipophilicity (LogP) of the molecule compared to the unsubstituted analog. This lipophilicity allows the unprotonated free base to easily partition into and traverse the lipid-rich stratum corneum of the skin, increasing the risk of systemic absorption and localized cytotoxicity[3].

  • Particulate Aerosolization: As a solid powder, the compound poses a distinct H335 (respiratory irritation) risk. Inhalation of the fine dust allows the basic amine to deposit directly onto the sensitive alveolar epithelium[2].

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA's 29 CFR 1910.132 (Personal Protective Equipment) and 1910.1450 (Laboratory Standard)[5], the following PPE matrix must be strictly adhered to.

  • Eye Protection: ANSI Z87.1-compliant, tightly fitting chemical safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The basicity of the amine requires a full orbital seal to prevent airborne dust or accidental solvent splashes from causing severe, irreversible corneal damage.

  • Hand Protection: Nitrile butadiene rubber (NBR) gloves (minimum 0.11 mm thickness for solid handling; double-gloving recommended for solution preparation).

    • Causality: The lipophilic methyl-quinoline core facilitates rapid permeation through natural rubber latex. Nitrile provides a superior, non-polar chemical barrier, preventing transdermal absorption.

  • Body Protection: Flame-resistant, knee-length laboratory coat with knit cuffs, and closed-toe, non-porous shoes.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces, while non-porous shoes prevent spilled solutions from soaking through to the skin.

  • Respiratory Protection: N95 or P100 particulate respirator (if handling bulk powder outside of engineering controls).

    • Causality: Directly mitigates the H335 respiratory hazard by filtering out aerosolized particulates before they reach the respiratory tract.

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to minimize exposure.

Step 1: Pre-Operation Environmental Control

  • Action: Verify that the chemical fume hood has a minimum face velocity of 100 feet per minute (fpm) and clear the workspace of unnecessary clutter.

  • Causality: A verified face velocity ensures that any aerosolized amine dust generated during container opening or weighing is actively pulled away from the operator's breathing zone[5].

Step 2: Material Transfer and Weighing

  • Action: Use anti-static weighing boats and grounded metal spatulas. Do not use plastic spatulas.

  • Causality: Dry organic powders often accumulate static charge. A static discharge can cause the powder to suddenly repel and aerosolize, leading to immediate respiratory and ocular exposure.

Step 3: Solution Preparation

  • Action: Always add the solid 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol to the solvent (e.g., DMSO, dichloromethane), never the reverse.

  • Causality: Adding solvent to a dry powder can cause rapid displacement of air, "puffing" the hazardous dust into the atmosphere. Adding solid to liquid prevents this aerosolization.

Step 4: Post-Operation Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a 1% acetic acid solution, followed by a distilled water wipe.

  • Causality: The secondary amine is a free base. Acetic acid protonates the amine, converting the lipophilic, volatile free base into a highly water-soluble, non-volatile acetate salt. This ensures complete removal of the chemical residue rather than merely smearing it across the surface[3].

Workflow & Spill Response Visualization

The following logical workflow dictates the standard operating procedure and emergency response for handling this compound.

G Start Start Handling 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol PPE Don Core PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Min. 100 fpm face velocity) PPE->Hood Action Operational Task (Weighing/Transfer) Hood->Action Spill Spill Occurs? Action->Spill YesSpill Evacuate & Ventilate Don Heavy-Duty PPE Spill->YesSpill Yes NoSpill Complete Task Seal Containers Spill->NoSpill No Absorb Neutralize & Absorb (Acidic absorbent) YesSpill->Absorb Dispose Dispose as Hazardous Chemical Waste Absorb->Dispose Decon Decontaminate Surfaces (Dilute acid/Water wash) NoSpill->Decon Decon->Dispose

Operational workflow and spill response logic for 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol.

Decontamination & Disposal Plan

Spill Response Protocol
  • Isolate: Immediately evacuate personnel from the immediate vicinity and maximize fume hood ventilation.

  • Protect: Don heavy-duty PPE, including a half-mask respirator with organic vapor/particulate cartridges, before re-entering the spill zone.

  • Neutralize (Solid Spill): Lightly mist the spilled powder with water to prevent dust generation, then carefully sweep it into a chemically compatible, sealable container.

  • Neutralize (Liquid Spill): If spilled in solution, cover the spill with a weakly acidic absorbent pad or a universal chemical binder. Causality: The acidic binder neutralizes the amine, reducing its vapor pressure and preventing inhalation hazards.

  • Clean: Wash the spill area thoroughly with a dilute acidic solution (e.g., 1% acetic acid) followed by soap and water.

Waste Disposal

Do not dispose of 6-Methyl-1,2,3,4-tetrahydroquinolin-3-ol or its solutions down the drain. Collect all solid waste, contaminated gloves, and absorbent materials in a clearly labeled, rigid hazardous waste container. Ensure the waste is kept strictly segregated from strong oxidizing agents and strong acids to prevent exothermic acid-base reactions. Dispose of via a licensed hazardous waste management facility in accordance with local and federal environmental regulations.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.